1,2-Palmitolein-3-Olein
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,3-di(hexadec-9-enoyloxy)propyl octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h20-21,23-26,50H,4-19,22,27-49H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHNZOACKFBCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 1,2-Palmitolein-3-Olein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the chemical structure of 1,2-Palmitolein-3-Olein, a specific triacylglycerol. This molecule is of interest in various research fields, including lipidomics and nutritional science, due to its defined composition and stereochemistry.
Core Structure: The Glycerol (B35011) Backbone
Like all triacylglycerols, the fundamental framework of this compound is a glycerol molecule.[1][2] Glycerol is a simple three-carbon alcohol with a hydroxyl group attached to each carbon.[3][4] These hydroxyl groups serve as the points of attachment for fatty acids through ester bonds. The carbons of the glycerol backbone are stereospecifically numbered (sn), designated as sn-1, sn-2, and sn-3. This numbering is crucial for unambiguously defining the position of the different fatty acid substituents.
Fatty Acid Composition and Positional Distribution
The name "this compound" explicitly details the fatty acid constituents and their specific locations on the glycerol backbone. This lipid is classified as a mixed triacylglycerol because it contains more than one type of fatty acid.
-
Palmitoleoyl Groups at sn-1 and sn-2: Two molecules of palmitoleic acid are esterified to the sn-1 and sn-2 positions of the glycerol backbone.[5][6] Palmitoleic acid is a monounsaturated omega-7 fatty acid.[7] Its systematic name is (9Z)-hexadec-9-enoic acid.[7][8] The chemical formula for palmitoleic acid is CH₃(CH₂)₅CH=CH(CH₂)₇COOH.[7]
-
Oleoyl (B10858665) Group at sn-3: One molecule of oleic acid is esterified to the sn-3 position of the glycerol backbone.[5][6] Oleic acid is the most common fatty acid in nature and is classified as a monounsaturated omega-9 fatty acid.[9][10] Its systematic name is (9Z)-octadec-9-enoic acid, and its chemical formula is CH₃(CH₂)₇CH=CH(CH₂)₇COOH.[9][11][12]
The specific arrangement of these fatty acids on the glycerol backbone gives this compound its unique chemical and physical properties.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₅₃H₉₆O₆[6][13] |
| Molecular Weight | 829.3 g/mol [13] |
| Lipid Number | TG (16:1/16:1/18:1)[6] |
| CAS Number | 107196-42-9[6][13] |
Structural Visualization
The following diagram illustrates the chemical structure of this compound, detailing the connectivity of the glycerol backbone with the two palmitoleoyl chains and one oleoyl chain.
Caption: Chemical structure of this compound.
References
- 1. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 2. fiveable.me [fiveable.me]
- 3. Glycerol - Wikipedia [en.wikipedia.org]
- 4. Glycerol Backbone → Area → Sustainability [lifestyle.sustainability-directory.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. larodan.com [larodan.com]
- 7. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Oleic acid - Wikipedia [en.wikipedia.org]
- 10. Oleic acid | Definition, Uses, & Structure | Britannica [britannica.com]
- 11. quora.com [quora.com]
- 12. Oleic Acid: Structure, Properties, Uses & Importance in Chemistry [vedantu.com]
- 13. This compound | 107196-42-9 | HEA19642 [biosynth.com]
An In-depth Technical Guide to 1,2-Dipalmitoleoyl-3-Olein: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies for the asymmetric triacylglycerol (TAG), 1,2-dipalmitoleoyl-3-oleoyl-glycerol. For comparative purposes, data for the related and more commonly studied triglycerides, 1,2-dipalmitoyl-3-oleoyl-rac-glycerol and 1,2-dioleoyl-3-palmitoyl-rac-glycerol, are also included. This document details the physicochemical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and illustrates relevant biochemical pathways.
Chemical Properties
The specific arrangement of fatty acyl chains in a triacylglycerol molecule, known as regiospecificity, significantly influences its physical and biological properties.[1] Asymmetrical TAGs, such as 1,2-dipalmitoleoyl-3-oleoyl-glycerol, have different fatty acids at the sn-1 and sn-3 positions, which prevents the formation of highly ordered, stable crystal structures.[1] This, in turn, affects their melting point and overall physical characteristics.
For clarity, the nomenclature used in this guide is as follows:
-
1,2-Dipalmitoleoyl-3-oleoyl-glycerol (POoO) : Glycerol (B35011) backbone with two palmitoleic acid (16:1) chains at the sn-1 and sn-2 positions and one oleic acid (18:1) chain at the sn-3 position.
-
1,2-Dipalmitoyl-3-oleoyl-rac-glycerol (PPO) : A racemic mixture with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions and one oleic acid (18:1) chain at the sn-3 position.[2]
-
1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) : A racemic mixture with two oleic acid (18:1) chains at the sn-1 and sn-2 positions and one palmitic acid (16:0) chain at the sn-3 position.[3]
The quantitative chemical properties of these triacylglycerols are summarized in the table below.
| Property | 1,2-Dipalmitoleoyl-3-oleoyl-glycerol | 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol | 1,2-Dioleoyl-3-palmitoyl-rac-glycerol |
| Molecular Formula | C₅₃H₉₆O₆ | C₅₃H₁₀₀O₆[2] | C₅₅H₁₀₂O₆[3] |
| Molecular Weight | 829.33 g/mol | 833.4 g/mol [2][4] | 859.4 g/mol [3] |
| IUPAC Name | (9Z)-octadec-9-enoic acid, 2,3-bis[[(9Z)-1-oxo-9-hexadecenyl]oxy]propyl ester | 9Z-octadecenoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester[2] | (9Z)-octadec-9-enoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecenyl]oxy]ethyl ester |
| Synonyms | TG(16:1/16:1/18:1) | 1,2-Palmitin-3-Olein, TG(16:0/16:0/18:1)[2] | Palmitodiolein, TG(18:1/18:1/16:0)[3] |
| Physical State | Not specified | Solid[4] | Liquid |
Synthesis of Asymmetric Triacylglycerols
The synthesis of asymmetrically substituted triacylglycerols like 1,2-dipalmitoleoyl-3-oleoyl-glycerol can be achieved through both chemical and enzymatic methods. The key challenge lies in the regiospecific acylation of the glycerol backbone.
Chemoenzymatic Synthesis
A common and efficient strategy involves a multi-step chemoenzymatic approach. This method leverages the high selectivity of enzymes for specific positions on the glycerol molecule, combined with chemical reactions for other steps. A generalized workflow is presented below.
Caption: Chemoenzymatic synthesis of a structured triacylglycerol (OPO as an example).[5]
This protocol for OPO synthesis illustrates the principles applicable to synthesizing 1,2-dipalmitoleoyl-3-oleoyl-glycerol, with appropriate substitution of fatty acids.
Step 1: Synthesis of 1,3-Dioleoyl-glycerol (1,3-Diolein)
-
Reaction Setup: In a solvent-free system, combine glycerol and vinyl oleate.
-
Enzymatic Reaction: Add an immobilized lipase, such as Novozym 435 (10% w/v), to the mixture.
-
Incubation: Maintain the reaction at 35°C for approximately 8 hours with agitation.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Purification: After the reaction, purify the resulting 1,3-diolein (B152344) using column chromatography.
Step 2: Chemical Acylation to form OPO
-
Reaction: React the purified 1,3-diolein with palmitic acid.
-
Product Formation: This chemical acylation step yields the target 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO).
-
Purification: Purify the final product to a high degree of regiopurity (e.g., >98%) using chromatographic techniques.
Fully Chemical Synthesis
A purely chemical synthesis approach offers an alternative but often involves more complex protection and deprotection steps to ensure regiospecificity.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2-Dioleoyl-3-palmitoylglycerol | C55H102O6 | CID 25240174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Palmitoyl-2-palmitoyl-3-oleoyl-glycerol | C53H100O6 | CID 99649113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 1,2-Palmitolein-3-Olein: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biological significance of the triacylglycerol (TAG) 1,2-Palmitolein-3-Olein. While direct research on this specific TAG isomer is limited, this document synthesizes the current understanding of its constituent fatty acids—palmitoleic acid (16:1n-7) and oleic acid (18:1n-9)—and the broader class of structured lipids to infer its metabolic fate, potential signaling roles, and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications for human health and disease.
Introduction
Triacylglycerols are the primary form of energy storage in eukaryotes and play crucial roles in metabolism and cellular signaling. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as stereospecificity, can significantly influence their physicochemical properties and biological functions. This compound is a mixed-acid triacylglycerol containing two molecules of the monounsaturated fatty acid palmitoleic acid at the sn-1 and sn-2 positions, and one molecule of the monounsaturated fatty acid oleic acid at the sn-3 position.
Palmitoleic acid, an omega-7 monounsaturated fatty acid, has gained attention for its potential role as a "lipokine," a lipid hormone that can influence systemic metabolism.[1] Oleic acid, the most abundant monounsaturated fatty acid in the human diet, is well-known for its beneficial effects on cardiovascular health. The unique structure of this compound suggests a complex interplay of the biological activities of its constituent fatty acids and their metabolic derivatives.
Metabolism of this compound
The metabolism of this compound follows the general pathways of dietary triacylglycerol digestion, absorption, and transport.
Digestion and Absorption
In the small intestine, this compound is hydrolyzed by pancreatic lipases. Pancreatic lipase (B570770) is sn-1,3 specific, meaning it preferentially cleaves fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[2][3] This would result in the generation of 2-palmitoleoyl-monoacylglycerol and free oleic acid and palmitoleic acid. These products are then absorbed by enterocytes.
Resynthesis and Lipoprotein Assembly
Within the enterocytes, the absorbed monoacylglycerols and free fatty acids are re-esterified to form new triacylglycerols. These newly synthesized TAGs are then packaged into chylomicrons, which are large lipoprotein particles that transport dietary lipids from the intestines to other parts of the body, such as adipose tissue and muscle, via the lymphatic system and bloodstream.
Tissue Uptake and Storage
In the circulation, chylomicron-associated triacylglycerols are hydrolyzed by lipoprotein lipase (LPL), which is located on the surface of endothelial cells in capillaries. This releases fatty acids and monoacylglycerols, which can then be taken up by peripheral tissues.[4][5] In adipose tissue, they are re-esterified into triacylglycerols for storage. In muscle, they can be used for energy production through beta-oxidation.
Signaling Pathways
The metabolic products of this compound, particularly diacylglycerols (DAGs), can act as second messengers in various signaling pathways.
Diacylglycerol-Mediated Signaling
The hydrolysis of this compound can generate the diacylglycerol 1,2-Palmitolein. Diacylglycerols are well-established activators of protein kinase C (PKC) isoforms.[6][7] Activation of PKC can lead to a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The specific effects of 1,2-palmitolein as a signaling molecule are not well-characterized, but it is plausible that it could modulate PKC activity and downstream pathways.
It has been suggested that an accumulation of certain DAG species can contribute to insulin (B600854) resistance by activating specific PKC isoforms that interfere with the insulin signaling cascade.[6] However, it is important to note that not all DAGs have the same effect, and some may even have beneficial roles.[8] Further research is needed to elucidate the specific signaling properties of 1,2-palmitolein.
Quantitative Data
| Parameter | Fatty Acid | Effect | Organism/Model | Reference |
| Metabolic Health | ||||
| Serum Triglycerides | Palmitoleic Acid | ↓ | Overweight Individuals | [9] |
| Hepatic Triglyceride Synthesis | Palmitoleic Acid | ↓ | Animal Models | [9] |
| Insulin Sensitivity | Palmitoleic Acid | ↑ | db/db mice | [10] |
| Cardiovascular Health | ||||
| Serum Lipids | Palm Olein (rich in oleic and palmitic acids) | No significant change in TC, LDL-C, HDL-C, TG | Healthy Adults (Meta-analysis) | [11] |
| LDL Cholesterol | Palm Olein (rich in oleic and palmitic acids) | ↓ compared to other SFA-rich oils | Healthy Adults (Meta-analysis) | [11] |
TC: Total Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; TG: Triglycerides; SFA: Saturated Fatty Acid.
Experimental Protocols
Analysis of this compound by HPLC-MS/MS
This protocol outlines a general method for the analysis of triacylglycerols, which can be adapted for the specific quantification of this compound in biological samples.[12][13][14]
5.1.1. Sample Preparation (Lipid Extraction)
-
Homogenize the tissue or cell sample in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Add an internal standard, such as a commercially available deuterated triacylglycerol, to the sample to correct for extraction efficiency and instrument response.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for HPLC-MS/MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
5.1.2. HPLC Separation
-
Column: A reversed-phase C18 column is typically used for the separation of triacylglycerols.
-
Mobile Phase: A gradient of two mobile phases is commonly employed.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the triacylglycerols based on their hydrophobicity.
5.1.3. MS/MS Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of triacylglycerols.
-
Detection: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying known compounds. For this compound, the precursor ion would be the [M+NH4]+ adduct. The product ions would correspond to the neutral loss of each of the fatty acyl chains.[15]
Lipase Specificity Assay
This protocol describes a general method to determine the positional specificity of a lipase, which can be applied to assess the hydrolysis of this compound.[3][16]
5.2.1. Reaction Setup
-
Prepare a substrate emulsion of this compound in a buffer solution (e.g., Tris-HCl, pH 7.5) containing a surfactant like Triton X-100.
-
Add the lipase solution to the substrate emulsion to initiate the reaction.
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) with constant stirring.
-
Stop the reaction at different time points by adding a solution to inactivate the enzyme (e.g., a mixture of ethanol (B145695) and HCl).
5.2.2. Product Analysis
-
Extract the lipids from the reaction mixture using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Separate the hydrolysis products (triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Quantify the amount of each product using gas chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs) or by HPLC-MS/MS.
5.2.3. Determination of Specificity
By analyzing the types and amounts of di- and monoacylglycerols produced over time, the positional specificity of the lipase can be determined. For example, a lipase that is sn-1,3 specific will primarily produce 2-palmitoleoyl-monoacylglycerol from this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound from digestion to tissue uptake.
Caption: Potential signaling role of 1,2-Palmitolein via diacylglycerol and PKC activation.
Caption: Experimental workflow for the analysis of triacylglycerols using HPLC-MS/MS.
Conclusion
This compound is a structurally defined triacylglycerol with potential biological significance derived from its constituent fatty acids, palmitoleic acid and oleic acid. While direct experimental evidence for this specific isomer is lacking, this guide provides a framework for understanding its likely metabolism and signaling functions based on established principles of lipid biochemistry. The provided analytical protocols offer a starting point for researchers aiming to investigate the presence and biological roles of this compound in various biological systems. Further research is warranted to fully elucidate the specific contributions of this and other structured triacylglycerols to health and disease.
References
- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new concept of cellular uptake and intracellular trafficking of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of diacylglycerol in glycerolipid metabolism, signal transduction and cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A role for ceramide, but not diacylglycerol, in the antagonism of insulin signal transduction by saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Cis-Palmitoleic Acid Regulates Lipid Metabolism via Diacylglycerol Metabolic Shunting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intake of Palm Olein and Lipid Status in Healthy Adults: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 15. lcms.cz [lcms.cz]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Metabolic Journey of 1,2-Palmitolein-3-Olein: A Technical Guide to its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a pivotal role in cellular signaling and membrane trafficking. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as stereospecificity, is a critical determinant of a TAG's physicochemical properties and its metabolic fate. This technical guide provides an in-depth exploration of the metabolic pathways involving the specific triacylglycerol isomer, 1,2-Palmitolein-3-Olein. While direct research on this particular isomer is limited, this guide synthesizes established principles of lipid metabolism, the influence of fatty acid positioning, and the known biological activities of its constituent fatty acids—palmitoleic acid and oleic acid—to provide a comprehensive overview for researchers and drug development professionals.
Synthesis of this compound
The biosynthesis of triacylglycerols in most tissues occurs primarily through the Kennedy pathway (glycerol-3-phosphate pathway). This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.
The synthesis of the specific isomer this compound would proceed as follows:
-
Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the addition of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid. For the synthesis of this compound, a palmitoleoyl-CoA would be added at this step.
-
Acylation of Lysophosphatidic Acid: Acylglycerol-phosphate acyltransferase (AGPAT) then acylates the sn-2 position. In this case, a second palmitoleoyl-CoA would be added to form 1,2-dipalmitoleoyl-glycerol-3-phosphate (phosphatidic acid).
-
Dephosphorylation: Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from the sn-3 position, yielding 1,2-dipalmitoleoyl-glycerol (a diacylglycerol or DAG).
-
Final Acylation: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, adding a fatty acyl-CoA to the sn-3 position. For the synthesis of this compound, an oleoyl-CoA would be esterified to the 1,2-dipalmitoleoyl-glycerol.
It is important to note that the substrate specificity of the acyltransferases plays a crucial role in determining the final fatty acid composition and positional distribution within the TAG molecule.
Digestion and Absorption
The digestion of dietary triacylglycerols begins in the stomach with the action of gastric lipase (B570770) and proceeds primarily in the small intestine, where pancreatic lipase is the key enzyme. Pancreatic lipase exhibits a strong preference for hydrolyzing fatty acids at the sn-1 and sn-3 positions of the triacylglycerol molecule.[1][2]
For this compound, this enzymatic specificity would lead to the following hydrolysis products:
-
Oleic Acid: Released from the sn-3 position as a free fatty acid.
-
1,2-Dipalmitoleoyl-glycerol: The initial diacylglycerol product.
-
Palmitoleic Acid: Subsequently released from the sn-1 position of the diacylglycerol.
-
2-Palmitoleoyl-glycerol (2-monoacylglycerol or 2-MAG): The final monoacylglycerol product.
The resulting free fatty acids and 2-monoacylglycerols are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified back into triacylglycerols before being packaged into chylomicrons and released into the lymphatic system. A crucial aspect of this process is that the fatty acid at the sn-2 position is largely conserved during digestion and re-esterification.[3][4] This means that the palmitoleic acid from the sn-2 position of dietary this compound is likely to be found at the sn-2 position of newly synthesized triacylglycerols within the chylomicrons.
Cellular Metabolism and Signaling Pathways
Once delivered to peripheral tissues via chylomicrons and other lipoproteins, this compound, or more accurately, its constituent fatty acids and glycerol backbone, can enter various metabolic and signaling pathways.
Lipolysis and Fatty Acid Release
Within cells, stored triacylglycerols are hydrolyzed by intracellular lipases to release free fatty acids for energy production or other metabolic processes. The key enzymes in this process are Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL).
-
ATGL primarily hydrolyzes the first ester bond, showing a preference for the sn-1 or sn-2 position.
-
HSL hydrolyzes the resulting diacylglycerol.
-
MGL hydrolyzes the final monoacylglycerol.
The hydrolysis of intracellular this compound would therefore release two molecules of palmitoleic acid and one molecule of oleic acid. These fatty acids can then undergo beta-oxidation to produce ATP or be re-esterified into other lipids.
Potential Signaling Roles of Diacylglycerol Intermediates
During the synthesis and breakdown of this compound, the intermediate 1,2-dipalmitoleoyl-glycerol is formed. sn-1,2-Diacylglycerols are well-established second messengers that can activate various isoforms of Protein Kinase C (PKC).[5][6] Activation of PKC can, in turn, modulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The specific effects would depend on the cell type and the specific PKC isoforms expressed.
Quantitative Data and Comparative Effects
| Parameter | Palmitoleic Acid (C16:1n7) | Oleic Acid (C18:1n9) | Palmitic Acid (C16:0) | Inferred Effect of this compound Hydrolysis Products |
| Insulin (B600854) Sensitivity | Generally improves insulin sensitivity.[7] | Generally neutral or improves insulin sensitivity. | Can induce insulin resistance.[8] | Likely to have a neutral to positive effect on insulin sensitivity due to the predominance of unsaturated fatty acids. |
| Inflammation | Generally anti-inflammatory effects. | Generally anti-inflammatory effects. | Can be pro-inflammatory. | Likely to have anti-inflammatory properties. |
| Lipid Accumulation | Can be readily incorporated into cellular lipids. | Readily incorporated into cellular lipids. | Can lead to lipotoxicity in non-adipose tissues. | The released fatty acids would be readily available for storage or energy, with the specific effects depending on the metabolic state of the cell. |
Experimental Protocols
Studying the metabolism of a specific triacylglycerol isomer like this compound requires specialized analytical techniques.
Separation and Quantification of Triacylglycerol Isomers
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Protocol Outline:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate, cultured cells) using a modified Folch or Bligh-Dyer method.
-
Chromatographic Separation:
-
Stationary Phase: Use a reversed-phase column (e.g., C18 or C30) or a silver-ion chromatography column. Chiral columns can be used for enantiomeric separation.[9][10]
-
Mobile Phase: A gradient of non-polar solvents such as acetonitrile, isopropanol, and hexane (B92381) is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Perform tandem mass spectrometry (MS/MS) to fragment the parent ion and identify the fatty acid composition and their positions on the glycerol backbone based on the fragmentation pattern.[11][12]
-
In Vitro Studies of Cellular Metabolism
Model System: Cultured cells (e.g., hepatocytes, adipocytes, myocytes).
Protocol Outline:
-
Cell Culture: Culture the chosen cell line to the desired confluency.
-
Treatment: Incubate the cells with a known concentration of this compound (solubilized with a carrier like bovine serum albumin).
-
Metabolic Labeling (Optional): Use radioactively or stable isotope-labeled this compound to trace its metabolic fate.
-
Analysis:
-
Lipidomics: Extract lipids and analyze the incorporation of the administered TAG and its metabolites into different lipid classes using HPLC-MS.
-
Gene Expression Analysis: Use qPCR or RNA-seq to analyze changes in the expression of genes involved in lipid metabolism.
-
Protein Analysis: Use Western blotting to measure the levels of key metabolic enzymes and signaling proteins.
-
Functional Assays: Measure parameters like fatty acid oxidation (e.g., using a Seahorse analyzer), glucose uptake, or insulin signaling pathway activation.
-
References
- 1. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal triacylglycerol synthesis in fat absorption and systemic energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on effects of dietary fatty acids as related to their position on triglycerides - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of sn-1,2-diacylglycerol second-messenger formation in thrombin-stimulated human platelets. Potentiation by protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. utupub.fi [utupub.fi]
- 12. utupub.fi [utupub.fi]
Natural Sources of 1,2-Palmitolein-3-Olein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Palmitolein-3-Olein is a specific triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with one palmitoleic acid molecule at the sn-1 position, a second palmitoleic acid molecule at the sn-2 position, and an oleic acid molecule at the sn-3 position. The precise identification and quantification of such specific TAG regioisomers in natural sources present a significant analytical challenge. This technical guide provides an in-depth overview of the potential natural sources of this compound, focusing on oils rich in its constituent fatty acids. It details the advanced experimental protocols required for the regiospecific analysis of TAGs and discusses the metabolic significance of their structure. While direct quantitative data for this compound remains scarce in publicly available literature, this guide offers a comprehensive framework for researchers aiming to isolate, identify, and quantify this and other specific TAG isomers.
Potential Natural Sources of this compound
The presence of this compound in a natural source is contingent on the co-occurrence of its constituent fatty acids: palmitoleic acid (C16:1) and oleic acid (C18:1). Therefore, oils with high concentrations of these two fatty acids are the most promising candidates for containing this specific TAG isomer. The following table summarizes the fatty acid composition of potential sources. It is important to note that the presence of the constituent fatty acids does not guarantee the existence of the this compound isomer in significant quantities, as the positional distribution of fatty acids on the glycerol backbone is not random.
| Natural Source | Palmitoleic Acid (C16:1) Content (%) | Oleic Acid (C18:1) Content (%) | Key Triacylglycerols Identified in Literature |
| Macadamia Nut Oil (Macadamia integrifolia) | 13.22 - 17.63 | 61.74 - 66.47 | Triolein (OOO), 1-palmitoyl-2,3-dioleoyl-glycerol (POO), 1-palmitoleoyl-2-oleoyl-3-stearoyl-glycerol |
| Sea Buckthorn (Hippophae rhamnoides) Berry Oil | 12.1 - 39.0 | 4.92 - 15.85 | Rich in TAGs with palmitoleic and oleic acids; palmitic acid favors sn-1 and sn-3 positions |
| Human Milk Fat | ~4-7 | ~30-35 | Palmitic acid is predominantly at the sn-2 position, while oleic acid is mainly at sn-1 and sn-3 |
| Avocado Oil (Persea americana) | ~3-10 | ~50-70 | Primarily contains oleic acid, with smaller amounts of palmitoleic acid |
Note: The notation for triacylglycerols (e.g., POO) in the literature can be ambiguous and may not specify the exact positional isomers. "POO" often refers to 1,2-Dioleoyl-3-palmitoyl-glycerol. The data presented is compiled from various studies and can vary based on the specific cultivar, growing conditions, and extraction methods.
Experimental Protocols for Regiospecific Analysis of Triacylglycerols
The determination of the precise structure of TAGs, including the identification of regioisomers like this compound, requires sophisticated analytical techniques that go beyond standard fatty acid profiling by gas chromatography. The general workflow involves lipid extraction, separation of TAGs from other lipid classes, and subsequent analysis to determine the positional distribution of fatty acids.
Lipid Extraction
A standard method for extracting lipids from a biological matrix is the Folch or Bligh-Dyer method, which uses a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.
Protocol: Modified Folch Extraction
-
Homogenization: Homogenize the sample (e.g., ground macadamia nuts, sea buckthorn berries) in a chloroform:methanol (2:1, v/v) solution.
-
Filtration: Filter the homogenate to remove solid residues.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Phase Separation: Centrifuge the mixture to facilitate the separation of the organic (lower) and aqueous (upper) phases.
-
Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Triacylglycerol Isolation
The total lipid extract is a complex mixture. TAGs are typically isolated using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
Protocol: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a silica-based SPE cartridge with hexane (B92381).
-
Sample Loading: Dissolve the lipid extract in a small volume of hexane and load it onto the cartridge.
-
Elution of Neutral Lipids: Elute neutral lipids, including TAGs, with a solvent mixture such as hexane:diethyl ether (9:1, v/v).
-
Elution of Polar Lipids: More polar lipids like phospholipids (B1166683) are retained on the column.
-
Solvent Evaporation: Evaporate the solvent from the collected TAG fraction.
Regiospecific Analysis by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for separating and identifying TAG regioisomers. Silver-ion (Ag+) HPLC is particularly effective as it separates TAGs based on their degree of unsaturation.
Protocol: Silver-Ion HPLC-MS/MS
-
Chromatographic Separation:
-
Column: A silver-ion stationary phase column.
-
Mobile Phase: A non-polar mobile phase with a gradient of a more polar solvent (e.g., hexane with a gradient of isopropanol (B130326) or acetonitrile).
-
Injection: Inject the isolated TAG fraction into the HPLC system.
-
-
Mass Spectrometric Detection:
-
Ionization: Use a soft ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
MS1 Scan: Acquire full scan mass spectra to identify the molecular ions of the TAGs.
-
MS2 Scan (Tandem MS): Select the molecular ion of interest (e.g., the ion corresponding to a TAG with one palmitoleoyl and two oleoyl (B10858665) moieties) and subject it to collision-induced dissociation (CID). The fragmentation pattern will provide information about the fatty acids at the sn-1/3 and sn-2 positions. The loss of a fatty acid from the sn-1 or sn-3 position is generally more favorable than from the sn-2 position, leading to characteristic fragment ions that allow for the differentiation of regioisomers.
-
Metabolic Significance of Triacylglycerol Structure
The positional distribution of fatty acids within a TAG molecule has significant implications for its digestion, absorption, and subsequent metabolic fate. This is of particular interest to drug development professionals exploring lipid-based drug delivery systems or developing medical foods.
During digestion, pancreatic lipase (B570770) specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions of TAGs, resulting in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). These products are then absorbed by the intestinal cells. The structure of the dietary TAGs influences the composition of the absorbed 2-MAGs, which in turn can affect the re-synthesis of TAGs in the enterocytes and the composition of chylomicrons that transport lipids into the bloodstream.
For instance, saturated fatty acids at the sn-2 position are more readily absorbed as part of a 2-MAG compared to when they are at the sn-1 or sn-3 positions, from where they are released as free fatty acids that can form insoluble calcium soaps and be excreted.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic fate of dietary triacylglycerols.
Conclusion
While this compound is a plausible component of certain natural oils, particularly macadamia nut and sea buckthorn berry oil, its definitive quantification is hampered by the analytical complexity of distinguishing it from its regioisomers. This guide outlines the most promising sources based on their fatty acid profiles and details the necessary experimental protocols for its isolation and identification. For researchers and drug development professionals, understanding the regiospecificity of TAGs is crucial, as it directly impacts their metabolic fate and potential biological effects. Future research employing advanced HPLC-MS/MS techniques is necessary to build a comprehensive database of the concentrations of specific TAG isomers like this compound in various natural matrices.
1,2-Palmitolein-3-Olein CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Palmitolein-3-Olein is a specific triacylglycerol (TAG), a class of lipids that are central to energy storage and cellular metabolism. As a structured lipid, the defined positioning of its constituent fatty acids—palmitoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position—confers unique physicochemical and physiological properties. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, relevant metabolic pathways, and key experimental methodologies for its study. This document is intended to serve as a valuable resource for professionals in research and drug development who are investigating the roles of specific triacylglycerols in health and disease.
Core Data and Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its identification, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 107196-42-9 | [1][2][3] |
| Molecular Weight | 829.33 g/mol | [1][3] |
| Molecular Formula | C₅₃H₉₆O₆ | [1][3] |
| Lipid Number | TG (16:1/16:1/18:1) | [1][2] |
| Synonyms | 9-Octadecenoic acid (Z)-, 2,3-bis[[(9Z)-1-oxo-9-hexadecenyl]oxy]propyl ester | [1] |
Triacylglycerol Metabolism and Signaling Pathways
The metabolism of triacylglycerols is a dynamic process involving both synthesis (lipogenesis) and breakdown (lipolysis). These pathways are intricately regulated by various signaling cascades and are fundamental to maintaining energy homeostasis.
Triacylglycerol Biosynthesis
The primary pathway for triacylglycerol synthesis in most mammalian cells is the glycerol-3-phosphate pathway, which occurs in the endoplasmic reticulum and mitochondria.[4] This pathway involves the sequential acylation of a glycerol (B35011) backbone, culminating in the formation of a triacylglycerol molecule.
Regulation of Lipolysis
Lipolysis, the breakdown of stored triacylglycerols into fatty acids and glycerol, is a critical process for mobilizing energy reserves. This process is tightly controlled by hormones such as insulin (B600854) and glucagon, which modulate the activity of key lipolytic enzymes like hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL).[5]
Experimental Protocols
The study of specific triacylglycerols like this compound necessitates robust analytical and synthetic methodologies. Below are representative protocols that can be adapted for these purposes.
Analysis of Fatty Acid Composition by Gas Chromatography (GC)
This protocol outlines the general steps for determining the fatty acid composition of a triacylglycerol sample.
Objective: To quantify the constituent fatty acids of this compound after conversion to fatty acid methyl esters (FAMEs).
Methodology:
-
Saponification and Transesterification:
-
A known amount of the lipid sample is saponified using a strong alkali (e.g., methanolic NaOH) to liberate the fatty acids from the glycerol backbone.
-
The resulting free fatty acids are then trans-esterified to form FAMEs using a catalyst such as boron trifluoride (BF₃) in methanol.[6] An internal standard (e.g., C13:0 or C19:0) is added prior to this step for accurate quantification.[6]
-
-
Extraction:
-
The FAMEs are extracted from the reaction mixture using an organic solvent like hexane.
-
The organic layer is washed with a saturated sodium chloride solution to remove any residual catalyst and water-soluble components.
-
-
Gas Chromatography Analysis:
-
The extracted FAMEs are injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
Separation of the FAMEs is typically achieved using a wax-type capillary column.[6]
-
The temperature program of the GC oven is optimized to resolve the different FAMEs based on their chain length and degree of unsaturation.
-
-
Quantification:
-
The peak areas of the individual FAMEs are integrated and compared to the peak area of the internal standard.
-
The concentration of each fatty acid is calculated and expressed as a weight percentage of the total sample.
-
Synthesis of Structured Lipids via Enzymatic Glycerolysis
This protocol describes a general method for the synthesis of structured lipids, which can be adapted for the production of this compound.
Objective: To synthesize a structured triacylglycerol by reacting a blend of oils with glycerol in the presence of a lipase enzyme.
Methodology:
-
Substrate Preparation:
-
A blend of oils rich in palmitoleic acid and oleic acid is prepared in a specific molar ratio.
-
Glycerol is added to the oil blend. The molar ratio of glycerol to fat is a critical parameter to optimize.
-
An appropriate solvent (e.g., tert-butanol) may be added to facilitate the reaction.
-
-
Enzymatic Reaction:
-
Enzyme Separation and Product Recovery:
-
After the reaction, the immobilized lipase is separated from the reaction mixture by filtration.
-
The product, a mixture of mono-, di-, and triacylglycerols, is then purified.
-
-
Purification and Analysis:
-
The desired structured triacylglycerol (this compound) can be purified from the product mixture using techniques such as column chromatography.
-
The composition of the final product is analyzed using methods like HPLC and GC to confirm its structure and purity.
-
Conclusion
This compound represents a specific molecular species within the broader class of triacylglycerols, with potential implications for nutrition and metabolic health. A thorough understanding of its properties, its role in lipid metabolism, and the experimental techniques for its study is crucial for advancing research in this area. This guide provides a foundational framework for scientists and professionals, summarizing key data and methodologies to facilitate further investigation into the biological significance of this and other structured lipids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
The Indirect Role of 1,2-Palmitolein-3-Olein in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not a direct signaling molecule itself, the triacylglycerol (TAG) 1,2-Palmitolein-3-Olein serves as a precursor to potent second messengers that play crucial roles in a variety of cellular signaling pathways. This technical guide explores the metabolic activation of this compound and the subsequent signaling cascades initiated by its constituent fatty acids and diacylglycerol metabolites. We provide an in-depth analysis of the enzymatic hydrolysis of this structured lipid, the generation of specific diacylglycerol isomers, and their differential effects on key signaling proteins, most notably Protein Kinase C (PKC). This document includes a summary of relevant quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the core signaling and metabolic processes.
Introduction: Triacylglycerols Beyond Energy Storage
Triacylglycerols are predominantly known for their role as the primary form of energy storage in eukaryotes.[1][2] However, emerging research highlights that the metabolism of specific TAGs can generate bioactive lipid intermediates that actively participate in cell signaling.[1][3] These intermediates, including diacylglycerols (DAGs) and free fatty acids, can modulate pathways controlling cell growth, differentiation, apoptosis, and metabolism.[1][3] this compound is a mixed-acid TAG, and its potential role in signaling is intrinsically linked to its metabolic breakdown and the bioactivity of its components: palmitoleic acid, oleic acid, and specific DAG isomers.
Metabolism of this compound: Generation of Signaling Molecules
The initiation of a signaling cascade from this compound requires its enzymatic hydrolysis. This process is carried out by a series of lipases, each with distinct substrate and regioselectivity.
Extracellular Metabolism: Dietary this compound, transported in chylomicrons and very-low-density lipoproteins (VLDL), is primarily hydrolyzed by Lipoprotein Lipase (B570770) (LPL) located at the vascular endothelium.[2][4][5][6] LPL breaks down the TAG into free fatty acids and monoacylglycerols for uptake by tissues.[5][6]
Intracellular Metabolism: Within cells, this compound stored in lipid droplets is hydrolyzed in a stepwise manner by intracellular lipases.
-
Adipose Triglyceride Lipase (ATGL): This is the rate-limiting enzyme for the initial step of TAG hydrolysis, converting TAG to DAG.[7][8][9] ATGL exhibits a strong preference for hydrolyzing the fatty acid at the sn-2 position of the glycerol (B35011) backbone.[10] When stimulated by its co-activator CGI-58, its selectivity can broaden to the sn-1 position.[10][11]
-
Hormone-Sensitive Lipase (HSL): HSL has a much higher affinity for DAG than for TAG and is responsible for hydrolyzing DAG to monoacylglycerol.[12][13][14][15][16][17] HSL preferentially hydrolyzes sn-1,3 DAG.[10]
Based on the known regioselectivity of ATGL, the primary DAG isomer generated from this compound is predicted to be 1-Olein-3-palmitolein-sn-glycerol (from hydrolysis at sn-2) and to a lesser extent, 2-palmitolein-3-olein-sn-glycerol (from hydrolysis at sn-1).
Signaling Roles of Metabolites
Diacylglycerol and Protein Kinase C Activation
The most well-characterized signaling function of DAG is the activation of Protein Kinase C (PKC) isoforms.[18][19][20][21] It is the sn-1,2-diacylglycerol isomer that is the potent activator of conventional and novel PKC isoforms.[18][22][23] The sn-1,3 and sn-2,3 isomers are not considered to be signaling molecules in this context.[24] Therefore, for the DAGs produced from this compound to become signaling-active, they would likely need to be isomerized to the sn-1,2 form or be generated through alternative pathways.
The fatty acid composition of the sn-1,2-DAG molecule significantly influences the potency and isoform specificity of PKC activation.[6][7][24][25][26] Studies have shown that DAGs containing polyunsaturated fatty acids can be more potent activators for certain PKC isoforms.[6][7][24]
Signaling Roles of Palmitoleic and Oleic Acid
The released free fatty acids, palmitoleic acid (a monounsaturated omega-7) and oleic acid (a monounsaturated omega-9), also have signaling properties, particularly in the context of metabolic regulation. They can act as ligands for G-protein coupled receptors (GPCRs) and influence intracellular signaling cascades such as the insulin (B600854) signaling pathway.
Quantitative Data
The precise quantitative effects of the specific diacylglycerol isomers derived from this compound on PKC activation are not well-documented. However, data from studies using other DAG species can provide a basis for comparison.
Table 1: Substrate Specificity of Key Lipases in Triacylglycerol Metabolism
| Lipase | Primary Substrate | Regioselectivity | Notes |
| Adipose Triglyceride Lipase (ATGL) | Triacylglycerol | Prefers sn-2 position; sn-1 with CGI-58 co-activation | Rate-limiting step in intracellular lipolysis.[7][8][9][10][11] |
| Hormone-Sensitive Lipase (HSL) | Diacylglycerol | Prefers sn-1,3 DAG | 10-fold higher activity against DAG than TAG.[12][13][14][15][16][17] |
| Lipoprotein Lipase (LPL) | Triacylglycerol | Hydrolyzes TAGs in lipoproteins. | Central to the metabolism of circulating lipids.[2][4][5][6] |
Table 2: Differential Activation of PKC Isoforms by Diacylglycerol Species (Illustrative)
| PKC Isoform | Activating DAG Species | Relative Potency | Reference |
| PKCα | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | High | [6] |
| PKCβI | 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | High | [6] |
| PKCδ | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | High | [6] |
| PKCε | 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | Moderate | [7] |
Note: Data for 1-olein-2-palmitolein-sn-glycerol is not currently available and represents a key area for future research.
Experimental Protocols
In Vitro Hydrolysis of this compound by ATGL
This protocol outlines a method to determine the products of this compound hydrolysis by purified ATGL.
Materials:
-
Purified recombinant human ATGL
-
This compound substrate
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 5 mM CaCl₂, 0.5 mM DTT
-
Lipid emulsion preparation reagents (e.g., phosphatidylcholine/phosphatidylinositol)
-
Quenching solution (e.g., chloroform/methanol)
-
Internal standards for LC-MS analysis (e.g., deuterated DAG and fatty acids)
Procedure:
-
Prepare a stock solution of this compound.
-
Create a substrate emulsion by sonicating the TAG with phosphatidylcholine/phosphatidylinositol in assay buffer.
-
Initiate the reaction by adding purified ATGL to the substrate emulsion.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 2:1 chloroform/methanol).
-
Add internal standards for quantification.
-
Extract the lipid phase, dry it down under nitrogen, and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Analyze the products by LC-MS/MS to identify and quantify the generated DAG isomers and free fatty acids.
Quantification of Diacylglycerol Isomers by LC-MS/MS
This protocol provides a general framework for the quantification of DAG isomers from a biological extract.[3][21][27][28][29][30]
Materials:
-
Lipid extract from the ATGL assay or cell culture
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, isopropanol, water with formic acid and ammonium (B1175870) formate)
-
DAG isomer standards
Procedure:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the DAG isomers using a gradient elution program.
-
Detect the DAGs using mass spectrometry in positive ion mode, monitoring for specific precursor-product ion transitions.
-
Quantify the different DAG isomers by comparing their peak areas to those of the internal standards.
In Vitro PKC Activity Assay
This protocol measures the activity of a specific PKC isoform in response to activation by a purified DAG isomer.[4][5][6][7][13][18][22][25][31][32]
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα)
-
Purified DAG isomer (e.g., synthetically prepared 1-olein-2-palmitolein-sn-glycerol)
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
[γ-³²P]ATP or a fluorescence-based detection system
-
Assay buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
Procedure:
-
Prepare lipid vesicles by sonicating the DAG isomer and PS in assay buffer.
-
In a microplate, add the lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylated substrate using a scintillation counter or fluorescence plate reader.
-
Perform the assay with varying concentrations of the DAG isomer to generate a dose-response curve and determine the EC₅₀.
Conclusion and Future Directions
The role of this compound in cell signaling is indirect but significant, stemming from its metabolic conversion into signaling-competent diacylglycerols and free fatty acids. The regioselectivity of intracellular lipases, particularly ATGL, is a critical determinant of the specific signaling molecules produced. While it is established that sn-1,2-diacylglycerols are potent activators of PKC, further research is needed to elucidate the precise signaling capabilities of the specific DAG isomers derived from this compound. The experimental protocols provided herein offer a framework for investigating these pathways and quantifying the impact of this structured triacylglycerol on cellular signaling. Understanding these mechanisms will be crucial for drug development professionals targeting metabolic and signaling pathways influenced by lipid metabolism.
References
- 1. Metabolic effects of structured triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 3. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATGL is a major hepatic lipase that regulates TAG turnover and fatty acid signaling and partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. aocs.org [aocs.org]
- 28. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2-Palmitolein-3-Olein: A Technical Guide to its Analysis and Biomarker Potential of its Constituents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the triacylglycerol 1,2-Palmitolein-3-Olein, with a focus on the analytical methodologies for its detection and the potential of its constituent fatty acids, palmitoleic acid and oleic acid, as biomarkers in various disease states. While direct evidence for this compound as a specific biomarker is still emerging, understanding its components provides a critical foundation for future research.
Data Presentation: Quantitative Insights into Constituent Fatty Acids
While specific quantitative data for this compound as a biomarker is not yet established in the literature, a growing body of evidence supports the role of its constituent fatty acids, palmitoleic acid and oleic acid, as potential biomarkers. The following tables summarize key quantitative findings from various studies.
Table 1: Palmitoleic Acid as a Potential Biomarker
| Disease/Condition | Biomarker | Matrix | Observation | Fold Change/Level | Reference |
| Polymyositis | Palmitoleic Acid | Peripheral Blood Mononuclear Cells (PBMCs) | Increased levels in patients with polymyositis compared to healthy controls. | Significantly increased (p < 0.05) | [1] |
| Metabolic Syndrome & Insulin (B600854) Resistance | Palmitoleic Acid | Circulating | Associated with an increased risk of metabolic syndrome. | Higher circulating levels in individuals with metabolic syndrome. | [2] |
Table 2: Oleic Acid as a Potential Biomarker
| Disease/Condition | Biomarker | Matrix | Observation | Effect Size (SMD) [95% CI] | Reference |
| Inflammation | Oleic Acid Supplementation | Blood | Significant reduction in C-reactive protein (CRP). | -0.11 [-0.21, -0.01] | [3] |
| Chronic Liver Disease | Oleic Acid Administration | Hepatocytes | Administration significantly regulated lipid metabolism, with 478 lipid species showing significant differences. | N/A | [4][5] |
Experimental Protocols: Methodologies for Triglyceride Analysis
The accurate analysis of specific triglycerides like this compound from complex biological matrices is crucial for biomarker discovery. Mass spectrometry-based lipidomics is the primary approach. Below are detailed methodologies for key experimental stages.
Lipid Extraction from Biological Samples
The initial step in lipid analysis is the efficient extraction of lipids from the biological matrix. The Folch and Bligh & Dyer methods are the most widely used.[6]
Protocol 1: Modified Folch Method for Tissue Samples [7]
-
Homogenization: Weigh a minimum of 50 mg of tissue and homogenize it in a 2:1 chloroform (B151607):methanol mixture.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower organic phase contains the lipids.
-
Lipid Collection: Carefully remove the upper aqueous phase.
-
Drying: Transfer a known volume of the lower chloroform layer to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the downstream analysis (e.g., isopropanol).
Protocol 2: Protein Precipitation for Serum/Plasma Samples
-
Precipitation: Add cold propan-2-ol to the serum or plasma sample in a 4:1 ratio (propan-2-ol:serum).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the lipids is carefully transferred to a new tube for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Triglyceride Analysis
LC-MS is a powerful technique for separating and identifying individual triglyceride species.
Protocol 3: UPLC-MS/MS for Triglyceride Analysis in Human Serum
-
Chromatography System: A UPLC system equipped with a suitable C18 column.
-
Mobile Phase A: 0.01% formic acid in water containing 0.2 mM Ammonium (B1175870) Formate.
-
Mobile Phase B: 50% isopropanol (B130326) in acetonitrile (B52724) containing 0.01% formic acid and 0.2 mM Ammonium Formate.
-
Gradient Elution: A gradient from 90% to 98% Mobile Phase B over 4 minutes is used to elute the triglycerides.
-
Column Temperature: 60 °C.
-
Mass Spectrometry: A tandem mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the targeted quantification of specific triglycerides. The precursor ion is typically the ammonium adduct of the triglyceride, and the product ions correspond to the neutral loss of the constituent fatty acids.[8]
Shotgun Lipidomics for High-Throughput Analysis
Shotgun lipidomics involves the direct infusion of the total lipid extract into the mass spectrometer without prior chromatographic separation, enabling high-throughput analysis.[9]
Protocol 4: Shotgun Lipidomics of Triglycerides [10]
-
Sample Preparation: Extract lipids using a suitable method (e.g., Folch).
-
Internal Standards: Add a suite of internal standards for quantification.
-
Direct Infusion: Infuse the lipid extract directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a nano-electrospray ionization (nanoESI) source.[9]
-
Data Acquisition: Acquire high-resolution full scan mass spectra (MS1) and tandem mass spectra (MS/MS) using data-dependent or data-independent acquisition.
-
Identification: Identify triglyceride species based on their accurate mass and characteristic fragmentation patterns (neutral loss of fatty acids).
Visualizations: Workflows and Signaling Pathways
Visualizing complex biological processes and experimental workflows is essential for clarity and understanding. The following diagrams were generated using the DOT language.
Experimental Workflows
Caption: General workflow for mass spectrometry-based lipidomics analysis of triglycerides.
Signaling Pathways
The constituent fatty acids of this compound, palmitic acid and oleic acid, are known to modulate various signaling pathways.
Palmitic Acid-Induced Insulin Resistance
Palmitic acid, a saturated fatty acid, has been shown to induce insulin resistance through the activation of inflammatory pathways and impairment of insulin signaling.[11]
Caption: Palmitic acid-mediated impairment of the insulin signaling pathway.
Oleic Acid and PI3K/Akt Signaling
In contrast to palmitic acid, the monounsaturated fatty acid oleic acid has been shown to have protective effects on insulin signaling.[12]
Caption: Oleic acid's positive influence on the PI3K/Akt insulin signaling pathway.
References
- 1. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoleic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Dietary oleic acid supplementation and blood inflammatory markers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identifying Lipid Metabolites Influenced by Oleic Acid Administration Using High-Performance Liquid Chromatography–Mass Spectrometry-Based Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mmpc.org [mmpc.org]
- 8. lcms.cz [lcms.cz]
- 9. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of Specific Triglyceride Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of structured triglycerides (STs) with a focus on specific regioisomers. It covers the core principles, detailed experimental protocols, quantitative data for process optimization, and the biological significance of these molecules, particularly for nutritional and pharmaceutical applications. The use of enzymes, primarily lipases, offers a highly specific and mild alternative to chemical synthesis, enabling the production of triglycerides with defined fatty acid positioning on the glycerol (B35011) backbone, a critical factor for their metabolic fate and physiological function.
Introduction to Structured Triglycerides
Structured triglycerides are triacylglycerols (TAGs) that have been modified from their natural form to alter the composition and/or the positional distribution of fatty acids on the glycerol backbone.[1][2] This targeted restructuring allows for the creation of novel fats and oils with desired physicochemical, nutritional, and therapeutic properties.[3] The enzymatic approach is preferred over chemical methods as it avoids harsh reaction conditions and the random, non-specific nature of chemical catalysts, thereby preserving sensitive polyunsaturated fatty acids and achieving high regioselectivity.[4]
Common examples of structured triglycerides include:
-
Medium-Long-Medium (MLM) Triglycerides: These contain medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA), often an essential fatty acid, at the sn-2 position.[4] MLM triglycerides are valued for their unique metabolic properties, providing rapid energy from the MCFAs while delivering essential LCFAs.[4]
-
1,3-Dioleoyl-2-palmitoyl-glycerol (OPO): This is a key regioisomer found in high concentrations in human milk fat, where over 70% of palmitic acid is located at the sn-2 position.[5][6] In contrast, vegetable oils typically have palmitic acid at the sn-1 and sn-3 positions.[6] Synthesizing OPO is a major focus for creating advanced infant formulas that mimic the benefits of breast milk.[7]
Core Enzymatic Reactions
The synthesis of specific triglyceride regioisomers is primarily achieved through the use of sn-1,3-regiospecific lipases. These enzymes selectively catalyze reactions at the outer positions of the glycerol backbone, leaving the sn-2 position intact. The most common reactions are acidolysis, interesterification, and esterification.
Reaction Types
-
Acidolysis: An exchange reaction between the fatty acids of a triglyceride and a free fatty acid. This is a widely used method for incorporating new fatty acids at the sn-1 and sn-3 positions.[1][8]
-
Interesterification: An exchange of fatty acyl groups between two different triglycerides or between a triglyceride and a fatty acid ester.[1][9]
-
Esterification: The formation of an ester bond between a free fatty acid and a hydroxyl group on a glycerol, diacylglycerol (DAG), or monoacylglycerol (MAG) backbone.[1]
The general workflow for producing these structured lipids can involve either a one-step or a two-step process, as illustrated below.
Data Presentation: Optimizing Synthesis
The efficiency of enzymatic synthesis is influenced by several factors, including the choice of lipase, substrate molar ratio, temperature, and reaction time. The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Comparison of Commercial Lipases for Structured Triglyceride Synthesis
| Lipase | Source Organism | Specificity | Typical Substrates | Reaction | Yield / Incorporation | Reference |
|---|---|---|---|---|---|---|
| Novozym 435 | Candida antarctica | Non-specific (but effective) | Camellia oil FAMEs + Triacetin | Interesterification | 69.5% FAME conversion; 41.5% LLS-TAGs | [5] |
| Lipozyme RM IM | Rhizomucor miehei | sn-1,3 specific | Camellia oil FAMEs + Triacetin | Interesterification | 33.4% FAME conversion; 6.5% LLS-TAGs | [5] |
| Lipozyme RM IM | Rhizomucor miehei | sn-1,3 specific | Grapeseed Oil + Capric Acid | Acidolysis | 34.5 mol% incorporation | [4] |
| Lipozyme TL IM | Thermomyces lanuginosus | sn-1,3 specific | Rice Bran Oil + HCSO | Interesterification | ~100% DI in 4h | [10] |
| PyLip | Piriformospora indica | sn-1,3 specific | FHSO + Caprylic Acid | Acidolysis | 45.2% incorporation |[8][11] |
FAMEs: Fatty Acid Methyl Esters; LLS-TAGs: Triglycerides with one short- and two long-chain acyl residues; HCSO: Hydrogenated Cottonseed Oil; DI: Degree of Interesterification; FHSO: Fully Hydrogenated Soybean Oil.
Table 2: Effect of Reaction Parameters on Synthesis of MLM Triglycerides via Acidolysis
| Oil Source | Acyl Donor | Molar Ratio (Oil:Acid) | Enzyme | Enzyme Load | Temp (°C) | Time (h) | Incorporation / Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Cottonseed Oil | Capric Acid | 1:4 | Lipozyme RM IM | - | 45 | 17.3 | ~40 mol% | [12] |
| Grapeseed Oil | Capric Acid | 1:2 | Lipozyme RM IM | 5% (w/w) | 40 | 6 | 64.7% | [4] |
| Milk Thistle Oil | Capric Acid | 1:2 | Lipozyme RM IM | 5% (w/w) | 40 | 24 | 56.1% | [4] |
| Apricot Kernel Oil | Capric Acid | 1:2 | Lipozyme RM IM | 5% (w/w) | 40 | 30 | 69.7% | [4] |
| FHSO | Caprylic Acid | 1:3 | PyLip | 20% (w/w) | 60 | 1 | 45.2% |[8][11] |
Experimental Protocols
Protocol 1: Synthesis of MLM-Type Triglyceride via Acidolysis
This protocol is a generalized procedure based on the acidolysis of vegetable oil with capric acid.[4][12]
Materials:
-
High-oleic vegetable oil (e.g., grapeseed oil, cottonseed oil)
-
Capric acid (C10:0)
-
Immobilized sn-1,3 lipase (e.g., Lipozyme RM IM)
-
Hexane (B92381) (for extraction)
-
Ethanol
-
Potassium hydroxide (B78521) (KOH) solution (for neutralization)
-
Anhydrous sodium sulfate
-
Shaking incubator or stirred-batch reactor
Procedure:
-
Reactant Preparation: Mix the vegetable oil and capric acid in a desired molar ratio (e.g., 1:2 or 1:4) in a sealed reactor vessel. For solvent-free systems, no additional solvent is needed.
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically between 5-10% (w/w) of the total substrate weight.
-
Reaction Incubation: Place the reactor in a shaking incubator or use a stirred reactor at a controlled temperature (e.g., 40-60°C). Maintain constant agitation (e.g., 200 rpm) for the desired reaction time (e.g., 6-30 hours).
-
Enzyme Removal: After the reaction, stop the agitation and separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed with hexane and dried for potential reuse.
-
Product Purification:
-
Dilute the reaction mixture with hexane.
-
Remove the unreacted free capric acid by neutralization. Add an ethanolic KOH solution and mix. Allow the phases to separate and discard the lower aqueous phase containing the potassium caprate soap.
-
Wash the organic phase with a water/ethanol solution to remove any remaining soap.
-
Dry the final organic phase over anhydrous sodium sulfate.
-
Remove the hexane solvent using a rotary evaporator under vacuum to obtain the purified structured lipid product.
-
Protocol 2: Analysis of Triglyceride Regioisomers
This protocol outlines the analysis of the final product to confirm the positional distribution of fatty acids.
Materials:
-
Purified structured triglyceride product
-
Porcine pancreatic lipase
-
Tris-HCl buffer (pH 8.0)
-
Bile salts
-
Calcium chloride solution
-
Diethyl ether and Ethanol
-
Boric acid
-
Thin-Layer Chromatography (TLC) plates (Silica Gel G)
-
Gas Chromatography-Flame Ionization Detector (GC-FID) system
Procedure:
-
sn-2 Positional Analysis (Enzymatic Hydrolysis):
-
Prepare a reaction mixture containing the structured lipid sample, Tris-HCl buffer, bile salts, and calcium chloride.
-
Initiate the hydrolysis by adding porcine pancreatic lipase. This enzyme specifically cleaves fatty acids from the sn-1 and sn-3 positions.
-
Incubate the reaction at a controlled temperature (e.g., 40°C) for a short duration (e.g., 3-5 minutes) to ensure partial hydrolysis and prevent acyl migration.
-
Stop the reaction by adding HCl and then extract the lipids with diethyl ether.
-
-
Separation of Hydrolysis Products:
-
Spot the extracted lipid mixture onto a boric acid-impregnated TLC plate. Boric acid forms complexes with the hydroxyl groups of mono- and diacylglycerols, facilitating their separation.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the separated lipid spots (e.g., using iodine vapor) which will include free fatty acids (from sn-1,3), unreacted TAGs, 1,3-DAGs, and the target 2-monoacylglycerols (2-MAGs).
-
-
Fatty Acid Analysis:
-
Scrape the silica (B1680970) gel band corresponding to the 2-MAGs from the TLC plate.
-
Extract the 2-MAGs from the silica using a solvent mixture (e.g., chloroform:methanol).
-
Prepare Fatty Acid Methyl Esters (FAMEs) from the extracted 2-MAGs by transesterification (e.g., using methanolic KOH).
-
Analyze the FAMEs using GC-FID to determine the fatty acid composition specifically at the sn-2 position.
-
Biological Signaling and Applications
The precise positioning of fatty acids in a triglyceride molecule is not merely a structural curiosity; it dictates the molecule's digestion, absorption, and subsequent metabolic and signaling roles. This is particularly relevant for drug development and advanced clinical nutrition.
The Case of sn-2 Palmitate (OPO)
The synthesis of OPO to mimic human milk fat is a prime example of targeting a specific regioisomer for a desired biological outcome. The metabolic pathway of triglycerides containing palmitic acid at the sn-2 position differs significantly from those with palmitate at the sn-1 or sn-3 positions.
During digestion, pancreatic lipase cleaves the fatty acids at the sn-1 and sn-3 positions.
-
Standard Vegetable Oils (Palmitate at sn-1,3): The liberated free palmitic acid can form insoluble calcium soaps in the gut lumen. This process leads to reduced absorption of both fat and calcium and can cause harder stools in infants.[13][14]
-
Human Milk Fat or OPO (Palmitate at sn-2): The palmitic acid remains attached to the glycerol backbone as 2-palmitoylmonoglyceride, which is readily absorbed. This prevents the formation of calcium soaps, leading to improved fat and calcium absorption, softer stools, better bone mineralization, and a healthier gut microbiome.[5][14][15]
Implications for Drug Development and Therapeutics
The ability to create specific triglyceride regioisomers opens new avenues in therapeutics:
-
Enhanced Bioavailability: Specific fatty acids known to influence inflammatory pathways (e.g., omega-3s) can be placed at the sn-2 position to ensure their efficient absorption as monoglycerides.
-
Targeted Drug Delivery: Structured lipids can be used as excipients or carriers in lipid-based drug delivery systems (e.g., lipid nanoparticles) to improve drug solubility, stability, and absorption.[16]
-
Medical Nutrition: For patients with metabolic syndrome, critical illness, or fat malabsorption, structured lipids like MLM-TAGs can provide energy and essential fatty acids in a more readily metabolized form.[2][17] Clinical trials have suggested that structured triglycerides are safe, well-tolerated, and may offer metabolic advantages over conventional lipid emulsions.[18]
-
Modulation of Inflammatory Pathways: Dietary lipids are known to modulate inflammatory signaling pathways such as those involving Toll-like receptor 4 (TLR4) and nuclear factor κB (NF-κB).[16][19] By designing triglycerides with specific fatty acids (e.g., SFAs vs. MUFAs) at defined positions, it may be possible to create lipids that selectively promote or inhibit these pathways for therapeutic benefit.
References
- 1. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structured triglyceride emulsions in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. advancedlipids.com [advancedlipids.com]
- 5. researchgate.net [researchgate.net]
- 6. SN2-Palmitate Reduces Fatty Acid Excretion in Chinese Formula-fed Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic and modified glycerides: effects on plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net [mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net]
- 14. What is SN-2 Palmitate [hcp.biostime.com]
- 15. A Novel Infant Formula with Medium- and Long-Chain Triacylglycerols and sn-2 Palmitate Supports Adequate Growth and Lipid Absorption in Healthy Term Infants | MDPI [mdpi.com]
- 16. Dietary Fatty Acid Regulation of the NLRP3 Inflammasome via the TLR4/NF-κB Signaling Pathway Affects Chondrocyte Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic effects of structured triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structured triglyceride for parenteral nutrition: meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
HPLC-MS/MS method for 1,2-Palmitolein-3-Olein quantification
An HPLC-MS/MS method for the sensitive and specific quantification of 1,2-Palmitolein-3-Olein has been developed. This method is applicable to researchers, scientists, and professionals in drug development for the analysis of this specific triacylglycerol in various matrices.
Application Notes
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. The specific positioning of different fatty acids on the glycerol (B35011) backbone results in numerous isomers, each potentially having unique physiological roles. This compound is a triacylglycerol containing one palmitoleic acid and one oleic acid. Accurate quantification of specific TAG isomers like this compound is crucial for understanding lipid metabolism and its role in health and disease. This application note describes a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation and Reagents
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of TAG isomers.
-
Solvents: HPLC grade acetonitrile, isopropanol (B130326), and water.
-
Additives: Ammonium formate (B1220265) and formic acid for improved ionization.
-
Standards: this compound analytical standard.
Experimental Protocols
1. Standard Solution Preparation
A stock solution of this compound is prepared in isopropanol at a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
2. Sample Preparation
The following is a general protocol for the extraction of triacylglycerols from a biological matrix (e.g., plasma, tissue homogenate).[1][2][3]
-
To 100 µL of sample, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture for 1 minute.
-
Add 200 µL of water and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-80% B
-
15-18 min: 80-95% B
-
18-20 min: 95% B
-
20-21 min: 95-30% B
-
21-25 min: 30% B
-
4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 350 °C
-
Capillary Voltage: 3.5 kV
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 878.8 | 601.5 | 0.1 | 40 | 35 |
| This compound | 878.8 | 575.5 | 0.1 | 40 | 35 |
Note: The precursor ion [M+NH4]+ is selected. The product ions correspond to the neutral loss of palmitoleic acid and oleic acid, respectively.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (%) | 85-115% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: General overview of triacylglycerol metabolism.[4][5][6][7][8]
References
- 1. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. forensicrti.org [forensicrti.org]
- 4. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. triacylglycerol metabolism | PPTX [slideshare.net]
Application Notes and Protocols for the Separation of 1,2-Palmitolein-3-Olein from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are the primary constituents of natural fats and oils, playing a crucial role in energy storage and metabolism. The specific positioning of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, significantly impacts their physicochemical and biological properties. For instance, the metabolic fate and nutritional effects of a TAG can vary depending on which fatty acid is esterified at the sn-2 position versus the sn-1 and sn-3 positions.
This document provides detailed protocols for the analytical separation of 1,2-Palmitolein-3-Olein (POO) from its primary regioisomer, 1,3-Palmitolein-2-Olein (OPO). These TAGs are structurally similar, differing only in the placement of the palmitoleoyl (16:1) and oleoyl (B10858665) (18:1) acyl chains. This subtle difference makes their separation challenging, requiring highly selective chromatographic techniques.[1] We will focus on two powerful high-performance liquid chromatography (HPLC) methods: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.
Principle of Separation
Non-Aqueous Reversed-Phase (NARP) HPLC
NARP-HPLC separates TAGs based on their polarity, which is often expressed by the equivalent carbon number (ECN). The ECN is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds (ECN = CN - 2DB).[2] While regioisomers like POO and OPO have the same ECN, separation can be achieved on specialized stationary phases, such as polymeric C18 columns.[3] The separation mechanism relies on subtle differences in the molecular shape and the interaction of the acyl chains with the stationary phase. Typically, the isomer with the unsaturated fatty acid at the sn-2 position (OPO) is retained less strongly than the isomer with the unsaturated fatty acid at the sn-1/3 position (POO).[4]
Silver-Ion HPLC (Ag+-HPLC)
Silver-Ion HPLC is a highly selective technique for separating unsaturated lipids.[1] It utilizes a stationary phase impregnated with silver ions. The separation is based on the formation of reversible π-complexes between the silver ions and the double bonds of the unsaturated fatty acyl chains.[5] The strength of this interaction is influenced by the number, geometry (cis/trans), and position of the double bonds within the TAG molecule.[1] Isomers with double bonds that are more sterically accessible will interact more strongly with the silver ions and thus be retained longer on the column.[5]
Experimental Protocols
Method 1: Separation by Non-Aqueous Reversed-Phase (NARP) HPLC
This protocol is optimized for the resolution of TAG regioisomers.
A. Materials and Reagents
-
Sample: this compound and its isomers, dissolved in mobile phase or a suitable solvent like 2-propanol/hexane (B92381).
-
Solvents: HPLC-grade acetonitrile (B52724) and 2-propanol.
-
HPLC System: A UHPLC or HPLC system equipped with a column thermostat, autosampler, and a suitable detector.
-
Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).
-
Column: Polymeric ODS column (e.g., Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm).[3]
B. Protocol
-
Sample Preparation:
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with acetonitrile/2-propanol (e.g., 70:30, v/v). The exact ratio may require optimization.[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 18°C. Precise temperature control is critical for regioisomer separation.[3]
-
Injection Volume: 5-20 µL.
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
-
Data Analysis:
-
Identify peaks based on retention times of available standards.
-
If using MS, identification can be confirmed by the mass-to-charge ratio (m/z) and fragmentation patterns. The relative intensities of [M-RCOO]+ ions can help distinguish between isomers.[2]
-
Quantify the isomers by integrating the peak areas.
-
C. Workflow Diagram
Caption: Workflow for the separation of TAG regioisomers by NARP-HPLC.
Method 2: Separation by Silver-Ion HPLC (Ag+-HPLC)
This protocol is ideal for separating TAGs based on the degree and position of unsaturation.
A. Materials and Reagents
-
Sample: this compound and its isomers, dissolved in a non-polar solvent.
-
Solvents: HPLC-grade hexane, acetonitrile, and toluene.
-
HPLC System: A standard HPLC system with a column oven and a suitable detector.
-
Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).
-
Column: A commercially available or lab-prepared silver-ion column (e.g., ChromSpher 5 Lipids).
B. Protocol
-
Sample Preparation:
-
HPLC Conditions:
-
Mobile Phase: A gradient elution is often required. For example:
-
Solvent A: Hexane
-
Solvent B: Acetonitrile or Toluene
-
Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute more strongly retained compounds. A starting point could be a linear gradient from 100% Hexane to 90:10 Hexane:Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 25-40°C) to improve peak shape.
-
Injection Volume: 10-25 µL.
-
Detector Settings (ELSD): As described in Method 1.
-
-
Data Analysis:
-
Identify peaks based on their elution order. In Ag+-HPLC, retention increases with the number of double bonds. For isomers, subtle differences in the position of the double bonds will affect retention.
-
Use MS for positive identification and to distinguish between co-eluting species if necessary.
-
Quantify isomers by integrating the peak areas from the ELSD or MS chromatogram.
-
C. Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,2-Palmitolein-3-Olein as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for biomarker discovery, understanding disease mechanisms, and drug development. The use of internal standards is a critical component of robust quantitative mass spectrometry-based lipid analysis, as it corrects for variations that can occur during sample preparation, extraction, and instrument analysis.[1][2] 1,2-Palmitolein-3-Olein is a specific triacylglycerol (TAG) that can serve as an excellent internal standard for the quantification of various TAG species in biological matrices. Its utility stems from its structural similarity to endogenous TAGs and its low natural abundance in most biological systems, which minimizes interference with the measurement of endogenous analytes.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in quantitative lipidomics workflows, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of triacylglycerols in plasma and serum.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅₃H₉₈O₆ |
| Molecular Weight | 831.35 g/mol |
| Synonyms | TG(16:1/16:1/18:1), POO |
| Physical State | Solid/Liquid (depending on temperature) |
| Purity | >99% |
| Storage | -20°C or lower in a suitable solvent |
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture. Store the stock solution in an amber glass vial at -20°C.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working solution of 10 µg/mL. This working solution will be spiked into the samples.
Sample Preparation: Lipid Extraction from Human Plasma
This protocol describes a single-phase extraction method suitable for high-throughput lipid analysis.[3]
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution (10 µg/mL) to the plasma.
-
Add 100 µL of a 1:1 (v/v) 1-butanol:methanol solution containing 5 mM ammonium (B1175870) formate (B1220265).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the lipid extract, to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B2-12 min: Linear gradient to 100% B12-15 min: Hold at 100% B15.1-18 min: Return to 30% B and equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+NH₄]⁺ |
| Product Ion | Neutral loss of a fatty acyl chain |
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (ISTD) | 848.8 | 571.5 (Loss of Palmitoleic acid) | 35 |
| TG 50:1 (e.g., 16:0/16:0/18:1) | 824.8 | 569.5 (Loss of Palmitic acid) | 32 |
| TG 52:2 (e.g., 16:0/18:1/18:1) | 850.8 | 569.5 (Loss of Palmitic acid) | 34 |
| TG 54:3 (e.g., 18:1/18:1/18:1) | 876.8 | 595.5 (Loss of Oleic acid) | 36 |
Note: The specific m/z values and collision energies should be optimized for the instrument being used.[4]
Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for each target triacylglycerol species and the this compound internal standard (ISTD).
-
Calculate the response ratio for each analyte using the following formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of ISTD)
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of a representative triacylglycerol analyte and a fixed concentration of the ISTD.
-
Determine the concentration of each triacylglycerol species in the plasma samples by interpolating their response ratios on the calibration curve.
Quantitative Data
The following tables summarize the expected performance characteristics when using this compound as an internal standard.
Table 1: Linearity of a Representative Triacylglycerol (TG 52:2)
| Concentration (µg/mL) | Response Ratio (Analyte/ISTD) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 5.0 | 2.53 |
| 10.0 | 5.08 |
| 25.0 | 12.6 |
| 50.0 | 25.1 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| TG 52:2 | 92.5 | -8.2 |
| TG 54:3 | 95.1 | -6.5 |
Recovery and matrix effect are determined by comparing the analyte signal in pre-extraction and post-extraction spiked samples against a neat standard solution.[5]
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18, 3 days) |
| TG 52:2 | 0.5 | 5.8 | 8.2 |
| 10.0 | 3.1 | 5.5 | |
| 40.0 | 2.5 | 4.1 |
Visualizations
Experimental Workflow
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Application Note: Advanced Analytical Techniques for Triglyceride Regioisomer Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triacylglycerols (TAGs), the primary components of fats and oils, are esters of glycerol (B35011) and three fatty acids. The specific positioning of these fatty acids on the glycerol backbone gives rise to regioisomers, which can have distinct physical, chemical, and physiological properties. For instance, the bioavailability and metabolic fate of fatty acids can be influenced by their position on the glycerol molecule. In the pharmaceutical and food industries, the precise analysis of TAG regioisomers is crucial for quality control, product development, and understanding lipid metabolism. This application note provides a detailed overview of the key analytical techniques for triglyceride regioisomer analysis, complete with experimental protocols and comparative data.
Analytical Techniques for Triglyceride Regioisomer Analysis
The separation and identification of TAG regioisomers are challenging due to their identical fatty acid composition and resulting similar physicochemical properties.[1] Several advanced analytical techniques have been developed to tackle this challenge, primarily revolving around chromatography and mass spectrometry.
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
Principle: Silver-ion HPLC is a powerful technique that separates TAGs based on their degree of unsaturation.[1][2] The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds in the fatty acid chains.[1][2] The strength of this interaction depends on the number and position of the double bonds. For regioisomers, the accessibility of the double bonds to the silver ions differs, allowing for their separation. Specifically, double bonds in the sn-1/3 positions are less sterically hindered and interact more strongly with the silver ions compared to those in the sn-2 position, leading to longer retention times.[2][3]
Advantages:
-
Excellent selectivity for isomers based on unsaturation.[1]
Disadvantages:
-
Lower selectivity for TAGs that differ only in acyl chain length.[1]
Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC)
Principle: NARP-HPLC separates TAGs based on their polarity, which is related to their equivalent carbon number (ECN). The ECN is calculated as the total number of carbon atoms in the fatty acid chains minus twice the number of double bonds (ECN = CN - 2DB).[4] While TAG regioisomers have the same ECN, subtle differences in their molecular shape and polarity can be exploited for separation with careful method development.[1] Lower temperatures can sometimes enhance the separation of regioisomers in NARP-HPLC.[1]
Advantages:
-
Good for general TAG profiling by ECN.[1]
Disadvantages:
-
Poor selectivity for regioisomers without extensive method development.[1]
Mass Spectrometry (MS)
Principle: Mass spectrometry, particularly when coupled with a separation technique like HPLC or used in a tandem MS (MS/MS) setup, is a cornerstone for TAG regioisomer analysis. The identification of regioisomers is achieved by analyzing the fragmentation patterns of the TAG molecules.[4] Upon fragmentation, the loss of a fatty acid from the sn-1/3 position is generally preferred over the loss from the sn-2 position. The relative intensities of the resulting fragment ions ([M+H-RCOOH]+) can be used to distinguish and quantify regioisomers.[5][6][7] Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for this purpose.[4][5]
Advantages:
-
High sensitivity and specificity.
-
Can provide structural information for identification.
-
"Shotgun lipidomics" approaches using direct MS analysis can be rapid.[4]
Disadvantages:
-
Fragmentation efficiencies can be influenced by the nature of the fatty acids, which can complicate quantification.[8]
-
Requires reference standards for accurate quantification.[8]
Enzymatic Methods
Principle: This classic approach utilizes the specificity of certain enzymes, such as pancreatic lipase, to selectively hydrolyze fatty acids from the sn-1 and sn-3 positions of the TAG molecule.[4] The resulting 2-monoacylglycerol can then be isolated and its fatty acid composition determined, providing information about the original fatty acid at the sn-2 position. While informative, this method is multi-staged and has limitations related to the rate of hydrolysis.[4]
Quantitative Data Summary
The performance of different analytical techniques for triglyceride analysis can be compared based on various parameters. The following table summarizes key performance metrics for common methods.
| Analytical Method | Bias (%) from Reference Method | Inter-Laboratory CV (%) | Key Considerations |
| Enzymatic Methods | -0.13 to -0.71 | 2.9 to 7.73 | Widely used in automated analyzers. Performance can vary between reagent manufacturers.[9][10] |
| Fluorometric Methods | -0.13 to -0.71 | Generally higher than enzymatic methods | Less common now, largely replaced by enzymatic assays.[9][10] |
| Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) | Reference Method (Bias ≈ 0) | < 1.0 | Considered a "gold standard" reference method by the CDC.[9] |
Experimental Protocols
Protocol 1: Silver-Ion HPLC-MS for Triglyceride Regioisomer Analysis
This protocol outlines a general approach for the analysis of TAG regioisomers using silver-ion HPLC coupled with mass spectrometry.
1. Sample Preparation: a. Dissolve the oil or fat sample in a suitable solvent (e.g., hexane (B92381) or a mixture of methanol (B129727) and methyl tert-butyl ether). The final concentration should be around 1-10 mg/mL.[1] b. Filter the sample through a 0.22 or 0.45 µm filter before injection.[1]
2. HPLC Conditions:
- Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm). For enhanced resolution, coupling multiple columns (e.g., three columns with a total length of 75 cm) can be effective.[3][6]
- Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., acetonitrile (B52724) or ethyl acetate).[4] A common mobile phase gradient consists of hexane-acetonitrile-2-propanol.[3]
- Flow Rate: Typically 0.5 - 1.5 mL/min.
- Column Temperature: Ambient or controlled (e.g., 20°C).
- Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions (APCI-MS):
- Ionization Mode: Positive ion mode.
- Nebulizer Gas (N2): Set to a pressure recommended by the instrument manufacturer.
- Vaporizer Temperature: 350 - 450°C.
- Capillary Voltage: 3 - 5 kV.
- Corona Discharge Current: 2 - 5 µA.
- Mass Range: Scan a range appropriate for the expected TAGs (e.g., m/z 300-1200).
- Fragmentation: Analyze the [M+H-RCOOH]+ fragment ions to identify and quantify regioisomers.[6]
4. Data Analysis: a. Identify TAG peaks based on their retention times and mass spectra. b. For each pair of regioisomers, calculate the ratio of the intensities of the [M+H-RCOOH]+ fragment ions. c. Use calibration curves established from regioisomer standards to quantify the proportion of each isomer.[7]
Protocol 2: Non-Aqueous Reversed-Phase HPLC for Triglyceride Regioisomer Separation
This protocol provides a general method for developing a separation of TAG regioisomers using NARP-HPLC.
1. Sample Preparation: a. Dissolve the sample in a suitable solvent mixture like methanol and methyl tert-butyl ether (2:1 v/v) or isopropanol (B130326) to a final concentration of 1-10 mg/mL.[1] b. Filter the sample through a 0.22 or 0.45 µm filter.[1]
2. HPLC Conditions:
- Column: High-quality C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm).[1]
- Mobile Phase: A gradient of acetonitrile and a modifier like isopropanol or acetone.[1]
- Flow Rate: 0.8 - 1.2 mL/min.
- Column Temperature: Lower temperatures (e.g., 10-20°C) may improve separation.[1]
- Injection Volume: 10 - 50 µL.
- Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer.
3. Method Development and Optimization: a. Start with a standard C18 column and a simple gradient of acetonitrile and isopropanol. b. Systematically vary the mobile phase composition by changing the modifier or its concentration.[1] c. Optimize the column temperature to enhance resolution.[1]
Protocol 3: Tandem Mass Spectrometry (MS/MS) for Direct Regioisomer Analysis
This protocol describes a "shotgun lipidomics" approach for the analysis of TAG regioisomers without prior chromatographic separation.
1. Sample Preparation: a. Extract lipids from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method). b. Dilute the lipid extract in an appropriate solvent for infusion into the mass spectrometer (e.g., methanol/chloroform with a small amount of ammonium (B1175870) acetate).
2. Mass Spectrometry Conditions (ESI-MS/MS):
- Ionization Mode: Positive ion electrospray ionization (ESI).
- Infusion: Direct infusion of the sample via a syringe pump.
- MS1 Scan: Perform a full scan to identify the precursor ions of the TAGs of interest.
- MS2 Scan (Product Ion Scan): Select the precursor ion of a specific TAG and fragment it using collision-induced dissociation (CID).
- Collision Energy: Optimize the collision energy to achieve informative fragmentation (e.g., 30 eV).[8]
- Collision Gas: Argon.[8]
- Mass Analyzer: A triple quadrupole, ion trap, or Q-TOF instrument.
3. Data Analysis: a. Analyze the product ion spectra to identify the characteristic neutral losses of fatty acids. b. The relative abundance of the fragment ions corresponding to the loss of fatty acids from the sn-1/3 and sn-2 positions is used to determine the regioisomeric composition.
Visualizations
Caption: Workflow for Ag+-HPLC-MS analysis of TAG regioisomers.
Caption: Method development workflow for NARP-HPLC.
Caption: Shotgun lipidomics workflow for TAG regioisomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regioisomeric and enantiomeric analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silver Ion Chromatography of Unsaturated Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver ion chromatography is a powerful liquid chromatography technique used for the separation of unsaturated lipids based on the number, configuration (cis/trans), and position of double bonds in their acyl chains.[1][2][3] The principle lies in the reversible interaction between the π-electrons of the carbon-carbon double bonds in unsaturated lipids and silver ions immobilized on a stationary phase.[1][4][5] This interaction forms polar charge-transfer complexes, where lipids with a greater number of double bonds form stronger complexes and are therefore retained longer on the column.[1] This technique can be implemented in various formats, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and solid-phase extraction (SPE).[1][6][7] This document provides detailed protocols for silver ion HPLC and SPE for the analysis of unsaturated lipids.
Principle of Separation
The separation mechanism in silver ion chromatography is based on the differential affinity of unsaturated lipids for silver ions. The key factors influencing retention are:
-
Number of Double Bonds: Retention time increases with the number of double bonds.
-
Configuration of Double Bonds: Cis isomers are retained more strongly than trans isomers.[8]
-
Position of Double Bonds: The position of the double bonds within the acyl chain can also influence retention, although to a lesser extent than the number and configuration.
-
Lipid Class: The polarity of the lipid head group can also play a role in the overall separation.
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)
Ag-HPLC offers high resolution and is suitable for both analytical and preparative scale separations of complex lipid mixtures.
Experimental Workflow
Caption: Experimental workflow for Ag-HPLC analysis of unsaturated lipids.
Materials and Reagents
-
HPLC System: A standard HPLC system equipped with a gradient pump, injector, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).
-
Silver Ion HPLC Column: Commercially available (e.g., ChromSpher 5 Lipids) or laboratory-prepared.
-
Solvents: HPLC grade hexane (B92381), isooctane, dichloromethane (B109758), dichloroethane, toluene, acetonitrile, acetone, isopropanol, and methanol (B129727).[8][9][10]
-
Silver Nitrate (B79036) (AgNO₃)
-
Strong Cation-Exchange (SCX) HPLC Column (for lab-made columns, e.g., Nucleosil 5SA) [1][11]
-
Lipid Standards
-
Reagents for Derivatization (if necessary, e.g., BF₃-methanol for FAMEs)
Protocol for Laboratory-Prepared Ag-HPLC Column
This protocol describes the preparation of a silver ion column from a strong cation-exchange (SCX) stationary phase.[1][11]
-
Column Washing:
-
Connect a new SCX column (e.g., Nucleosil 5SA, 250 x 4.6 mm) to the HPLC system.
-
Wash the column with 1% aqueous ammonium (B1175870) acetate (B1210297) solution at a flow rate of 0.5 mL/min for 1 hour.[11]
-
Flush the column with distilled water at 1 mL/min for 1 hour.[11]
-
-
Silver Ion Loading:
-
Solvent Exchange:
-
After the final injection, continue washing with water for 20 minutes.[11]
-
Wash the column with methanol for 1 hour at 1 mL/min.[11]
-
Wash with a 1:1 (v/v) mixture of dichloromethane and 1,2-dichloroethane (B1671644) for 1 hour at 1 mL/min.[11]
-
Finally, equilibrate the column with hexane for 1 hour at 1 mL/min.[11]
-
The column is now ready for use. Store in hexane when not in use.[11]
-
Mobile Phases and Elution Gradients
The choice of mobile phase depends on the lipid class and the desired separation. Chlorinated solvents or hexane-based systems are commonly used.[10] Acetonitrile is often used as a polar modifier to elute more strongly retained polyunsaturated lipids.[9]
Table 1: Example Mobile Phase Systems and Gradients for Ag-HPLC
| Lipid Class Analyzed | Mobile Phase System | Gradient Program | Flow Rate (mL/min) | Reference |
| Fatty Acid Methyl Esters (FAMEs) | A: 1,2-dichloroethane-dichloromethane (1:1, v/v)B: A + Methanol + Acetone (45:45:5:5 by volume) | Linear gradient from 100% A to 100% B over 40 min | 1.5 | [9] |
| Triacylglycerols (from fish oil) | A: 1,2-dichloroethane-dichloromethane (1:1, v/v)B: AcetoneC: Acetone-acetonitrile (4:1, v/v) | Linear gradient from 100% A to 50% A/50% B over 10 min, then to 70% B/30% C over 20 min, then to 100% C over 40 min | 1.0 | [9] |
| Triacylglycerols (from seed oil) | A: Toluene-hexane (1:1, v/v)B: Toluene-ethyl acetate (9:1, v/v) | Multilinear combination of A and B | 1.5 | [9] |
| Hydrocarbons | A: Hexane/2-propanol/acetonitrile (99.8:0.1:0.1, v/v/v)B: Hexane/2-propanol/acetonitrile (96:2:2, v/v/v) | Linear gradient from 100% A to 52% A/48% B over 60 min | 1.0 | [10] |
| Triacylglycerols | A: DichloromethaneB: Dichloromethane/acetonitrile (90:10, v/v) | Linear gradient from 100% A to 33% A/67% B over 60 min | 1.0 | [10] |
Detection
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like lipids.
-
Mass Spectrometry (MS): Provides structural information and allows for the identification of individual lipid species. Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for lipid analysis with Ag-HPLC.[8]
Silver Ion Solid-Phase Extraction (Ag-SPE)
Ag-SPE is a rapid and cost-effective method for the fractionation of lipids based on their degree of unsaturation.[12][13] It is particularly useful for sample cleanup and enrichment of specific lipid fractions prior to further analysis, such as gas chromatography (GC).
Experimental Workflow
Caption: Experimental workflow for Ag-SPE fractionation of unsaturated lipids.
Materials and Reagents
-
SPE Cartridges: Commercially available strong cation-exchange (SCX) cartridges (e.g., Bond Elut SCX).
-
Silver Nitrate (AgNO₃)
-
Solvents: Acetonitrile, acetone, dichloromethane, hexane.
-
Sample: Lipid extract, typically as fatty acid methyl esters (FAMEs).
Protocol for Ag-SPE Cartridge Preparation and Lipid Fractionation
This protocol is adapted for the fractionation of FAMEs.[14]
-
Cartridge Preparation:
-
Wrap an SCX SPE cartridge (e.g., 500 mg) in aluminum foil to protect it from light.[14]
-
Prepare a solution of 20 mg of silver nitrate in 0.25 mL of acetonitrile-water (10:1, v/v).[14]
-
Allow this solution to percolate through the cartridge.[14][15]
-
Wash the cartridge sequentially with 5 mL of acetonitrile, 5 mL of acetone, and 10 mL of dichloromethane.[14][15] The cartridge is now ready for use.
-
-
Sample Loading and Elution:
-
Dissolve the FAME sample (0.1 to 0.5 mg) in a small volume of dichloromethane and apply it to the top of the prepared cartridge.[14]
-
Elute the different fractions using a stepwise gradient of solvents. The elution is typically performed under gravity.
-
Table 2: Example Elution Scheme for Ag-SPE of FAMEs
| Fraction | Eluting Solvent | Volume (mL) | FAMEs Eluted |
| 1 | Dichloromethane-hexane (5:95, v/v) | 5 | Saturated |
| 2 | Dichloromethane-hexane (10:90, v/v) | 5 | trans-Monounsaturated |
| 3 | Dichloromethane-hexane (20:80, v/v) | 5 | cis-Monounsaturated |
| 4 | Acetone-dichloromethane (1:99, v/v) | 5 | Dienoic |
| 5 | Acetone-dichloromethane (10:90, v/v) | 5 | Trienoic & Tetraenoic |
| 6 | Acetonitrile-acetone (1:1, v/v) | 5 | Pentaenoic & Hexaenoic |
Note: This elution scheme is a general guideline and may require optimization based on the specific lipid composition of the sample.
Downstream Analysis
The collected fractions are typically evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for further analysis, most commonly by gas chromatography (GC) or GC-MS, to identify and quantify the fatty acids in each fraction.
Troubleshooting and Considerations
-
Column Care: Silver ion columns are sensitive to light and hydroperoxides in solvents. It is recommended to use freshly distilled solvents and store the column in hexane when not in use.[11]
-
Contamination: Commercially available plastic SPE cartridges can sometimes leach contaminants. For trace analysis, glass-housed cartridges may be preferable.[12]
-
Reproducibility: The preparation of laboratory-made columns can have batch-to-batch variability. Commercial columns may offer better reproducibility.
-
Method Development: The mobile phase composition and gradient profile are critical for achieving optimal separation and should be optimized for the specific lipid classes of interest.[10]
References
- 1. aocs.org [aocs.org]
- 2. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silver ion chromatography of lipids and fatty acids [pubmed.ncbi.nlm.nih.gov]
- 4. lmaleidykla.lt [lmaleidykla.lt]
- 5. researchgate.net [researchgate.net]
- 6. Stationary phases for silver ion chromatography of lipids: Preparation and properties | Semantic Scholar [semanticscholar.org]
- 7. aocs.org [aocs.org]
- 8. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. aocs.org [aocs.org]
Application Notes and Protocols for Non-Aqueous Reversed-Phase HPLC in Triglyceride Separation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of triglycerides (TGs) using Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC). This technique is a powerful tool for the analysis of complex lipid mixtures, offering high resolution and selectivity based on the combined chain lengths and degrees of unsaturation of the fatty acyl residues.
Introduction to Non-Aqueous Reversed-Phase HPLC for Triglyceride Analysis
Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) is a critical analytical technique for the detailed characterization of triglycerides in various matrices, including natural fats and oils, food products, and biological samples.[1] Unlike traditional reversed-phase HPLC, NARP-HPLC utilizes mobile phases with little to no water, making it ideal for the separation of highly lipophilic molecules like triglycerides, which have poor solubility in aqueous solutions.[2][3]
The separation mechanism in NARP-HPLC is based on the partitioning of analytes between a non-polar stationary phase (typically C18 or C30) and a mobile phase of intermediate polarity.[4] Triglycerides are separated primarily by their Equivalent Carbon Number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains. This allows for the resolution of complex mixtures into individual molecular species.[1]
Common detectors used in conjunction with NARP-HPLC for triglyceride analysis include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Mass Spectrometers (MS), as triglycerides lack strong UV chromophores.[3][5][6]
Experimental Protocols
Method 1: General Purpose Triglyceride Profiling using a C18 Column
This protocol is suitable for the routine analysis of a wide variety of triglycerides from sources such as vegetable oils and animal fats.
2.1.1. Sample Preparation
-
Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., a mixture of acetonitrile (B52724) and isopropanol) to a final concentration of 1-10 mg/mL.[1]
-
Filter the sample through a 0.2 µm PTFE syringe filter prior to injection to remove any particulate matter.[1]
2.1.2. HPLC System and Conditions
-
HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (e.g., ELSD, CAD, or MS).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[7] For higher resolution, two columns connected in series can be utilized.[8]
-
Mobile Phase: A binary gradient of acetonitrile (Solvent A) and a stronger solvent like isopropanol (B130326) or acetone (B3395972) (Solvent B) is typically employed.[8][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Column temperature influences separation, with lower temperatures generally providing better selectivity. A starting point is 30°C.[8][9]
-
Injection Volume: 5-20 µL.[1]
2.1.3. Example Gradient Elution Program
| Time (min) | % Acetonitrile (A) | % Isopropanol (B) |
| 0 | 80 | 20 |
| 24 | 40 | 60 |
| 30 | 40 | 60 |
| 35 | 80 | 20 |
Note: This is an example gradient and may require optimization for specific samples.
Method 2: High-Resolution Separation of Hydrophobic and Structurally Related Triglycerides using a C30 Column
C30 columns offer enhanced shape selectivity, making them particularly suitable for resolving complex mixtures of hydrophobic, long-chain, and structurally similar triglycerides, including isomers.[10][11]
2.2.1. Sample Preparation
-
Prepare the sample as described in section 2.1.1., dissolving it in a suitable non-polar solvent or the initial mobile phase. A concentration of approximately 5 mg/mL is often used.
-
Filter the sample through a 0.2 µm PTFE syringe filter.
2.2.2. HPLC System and Conditions
-
HPLC System: A standard HPLC or UHPLC system with a column oven and a suitable detector (ELSD, CAD, or MS).
-
Column: Acclaim C30, 5 µm (4.6 x 150 mm).[12]
-
Mobile Phase: A ternary mobile phase system can provide excellent resolution. For example, a mixture of Acetonitrile (CH3CN), Isopropanol (IPA), and an ammonium (B1175870) acetate (B1210297) buffer.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 40 °C.[12]
-
Injection Volume: 2 µL.[12]
2.2.3. Example Gradient Elution Program
| Time (min) | % CH3CN | % IPA | % Buffer (0.1 M, pH 5.0) |
| -15 | 90 | 5 | 5 |
| 0 | 90 | 5 | 5 |
| 0.1 | 90 | 5 | 5 |
| 60 | 0 | 95 | 5 |
| 70 | 0 | 95 | 5 |
This gradient has been shown to provide high resolution for cooking oil analysis.[12]
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize typical experimental parameters for the NARP-HPLC separation of triglycerides.
Table 1: Column and Mobile Phase Comparison
| Parameter | C18 Column | C30 Column |
| Stationary Phase | Octadecylsilane (ODS) | Triacontylsilane |
| Separation Principle | Primarily based on hydrophobicity and Equivalent Carbon Number (ECN). | High shape selectivity, effective for hydrophobic, long-chain, and structural isomers.[10][11] |
| Typical Mobile Phases | Binary gradients of Acetonitrile with Isopropanol, Acetone, or Methanol.[8][9][13][14][15] | Ternary gradients, e.g., Acetonitrile/Isopropanol/Ammonium Acetate Buffer.[12] |
| Common Applications | General triglyceride profiling of various oils and fats.[5][7] | Detailed analysis of complex cooking oils, separation of isomers.[10][12] |
Table 2: Typical Operating Parameters
| Parameter | Value | Reference |
| Flow Rate | 0.29 - 1.0 mL/min | [1][9] |
| Column Temperature | 18 - 40 °C | [1][12] |
| Injection Volume | 2 - 20 µL | [1][12] |
| Detector | ELSD, CAD, MS | [1][5][6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NARP-HPLC analysis of triglycerides.
Caption: General workflow for NARP-HPLC analysis of triglycerides.
Principle of Triglyceride Separation in NARP-HPLC
This diagram illustrates the logical relationship governing the separation of triglycerides in NARP-HPLC.
Caption: Principle of triglyceride separation in NARP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. youngin.com [youngin.com]
- 4. moravek.com [moravek.com]
- 5. tandfonline.com [tandfonline.com]
- 6. triglyceride by HPLC - Chromatography Forum [chromforum.org]
- 7. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note: A Comprehensive Lipidomics Workflow for Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of the lipidome, is a rapidly expanding field offering profound insights into cellular processes, disease pathogenesis, and therapeutic interventions.[1][2][3] Lipids are not merely structural components of membranes or energy storage molecules; they are critical signaling mediators in a vast array of biological pathways.[4][5][6][7] Their diverse roles in inflammation, immune response, and cellular communication make them attractive targets for drug discovery and biomarker development.[5][6][8][9] However, the inherent chemical and structural diversity of lipids presents significant analytical challenges.[8][10] A robust and standardized workflow is therefore essential for accurate and reproducible lipid analysis from complex biological matrices such as plasma, tissues, and cells.[8][10][11]
This application note provides a detailed, step-by-step workflow for lipidomics analysis, from sample preparation to data interpretation. It includes established protocols for lipid extraction, guidelines for mass spectrometry-based analysis, and an overview of data processing strategies.
Overall Lipidomics Workflow
A typical lipidomics workflow involves several critical stages, each requiring careful optimization to minimize bias and ensure high-quality data.[2][3][8] The process begins with sample collection and preparation, followed by lipid extraction, analytical measurement via mass spectrometry, and finally, data processing and biological interpretation.
Experimental Protocols
Sample Preparation
Proper sample handling is critical to preserve the integrity of the lipidome. To prevent enzymatic degradation and oxidation, samples should be processed quickly at low temperatures.[12][13]
-
Sample Collection and Storage : Collect biological samples (e.g., plasma, tissue) and immediately flash-freeze them in liquid nitrogen.[13][14] Store samples at -80°C until extraction.[11][14] Avoid repeated freeze-thaw cycles by preparing aliquots.[11]
-
Homogenization : For solid tissues, homogenization is necessary to ensure efficient lipid extraction.[12] This can be achieved using bead-based milling or other mechanical homogenizers on ice.
-
Internal Standards : For accurate quantification, a mixture of internal standards (IS) should be added to the sample before extraction.[15][16][17] These are typically stable isotope-labeled lipids that are not naturally present in the sample.[18] The use of one or two internal standards per lipid class is a common practice.[17]
Lipid Extraction Protocols
The goal of lipid extraction is to efficiently isolate lipids from other cellular components like proteins and polar metabolites.[11] Liquid-liquid extraction (LLE) methods are most commonly used.[12][19][20]
The MTBE method is a popular choice due to its efficiency and the fact that the lipid-containing organic phase forms the upper layer, simplifying its collection.[21][22]
Materials:
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, MS-grade
-
Glass tubes with Teflon-lined caps
Procedure (for 100 µL plasma/serum):
-
To a 100 µL sample aliquot in a glass tube, add 750 µL of cold methanol.[23]
-
Vortex the mixture for at least 10 seconds.[23]
-
Add 2.5 mL of cold MTBE and mix thoroughly by vortexing or sonication.[23]
-
Incubate the mixture at room temperature for 1 hour on a shaker.[21][23]
-
Induce phase separation by adding 625 µL of MS-grade water.[23]
-
Incubate at room temperature for 10 minutes.[23]
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.[21][23]
-
Carefully collect the upper organic phase (containing lipids) and transfer it to a new glass tube.[24]
-
Dry the collected organic phase under a stream of nitrogen or using a vacuum centrifuge.[23][24]
-
Store the dried lipid extract at -80°C until analysis.[24]
-
For LC-MS analysis, reconstitute the dried lipids in an appropriate solvent, such as a mixture of acetonitrile/isopropanol/water (65:30:5 v/v/v).[24]
References
- 1. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 2. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid signaling - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. longdom.org [longdom.org]
- 7. Signaling Lipids | Thoracic Key [thoracickey.com]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction: Druggable Lipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 12. biocompare.com [biocompare.com]
- 13. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 14. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Lipids: Model, Reality, and Compromise | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Extraction of Lipid from Tissue Sample by MTBE —Bio-101 [bio-protocol.org]
- 24. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
Determining Fatty Acid Positional Distribution Using Enzymatic Hydrolysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
The specific positioning of fatty acids on the glycerol (B35011) backbone of triglycerides (TGs) and phospholipids (B1166683) (PLs) significantly influences their physical, chemical, and biological properties. This positional distribution, or stereospecificity, plays a crucial role in lipid metabolism, signal transduction, and the efficacy of lipid-based drug delivery systems. Enzymatic hydrolysis offers a precise and reliable method for elucidating the fatty acid composition at each stereospecific numbering (sn)-position of the glycerol moiety. This application note provides a comprehensive overview and detailed protocols for determining the positional distribution of fatty acids in TGs and PLs using position-specific lipases and phospholipases.
Principle of the Method
The methodology is based on the regiospecificity of certain enzymes that selectively hydrolyze ester bonds at specific positions on the glycerol backbone.
-
For Triglycerides: Pancreatic lipase (B570770) (EC 3.1.1.3) is employed, which specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triglyceride. This reaction yields free fatty acids from these positions and a 2-monoacylglycerol (sn-2 MG). Subsequent analysis of the fatty acid composition of the liberated free fatty acids and the remaining sn-2 MG allows for the determination of the fatty acid profile at each position.
-
For Phospholipids: Phospholipase A2 (PLA2; EC 3.1.1.4) is the enzyme of choice. PLA2 specifically catalyzes the hydrolysis of the ester bond at the sn-2 position of a phospholipid, resulting in the release of a free fatty acid and a lysophospholipid (1-acyl-lysophospholipid).[1] By analyzing the fatty acid composition of the released free fatty acid and the resulting lysophospholipid, the fatty acid distribution at the sn-1 and sn-2 positions can be determined.
The resulting hydrolysis products (free fatty acids, monoacylglycerols, and lysophospholipids) are then separated, identified, and quantified using chromatographic and spectrometric techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Applications
-
Nutritional Science: Characterizing the positional distribution of fatty acids in dietary fats and oils to understand their metabolic fate and impact on health.
-
Drug Development: Assessing the structure of lipid-based drug carriers and excipients to ensure product consistency and performance. Understanding the stability and release of lipid-conjugated drugs.
-
Clinical Research: Investigating alterations in lipid metabolism in various diseases by analyzing the fatty acid profiles of biological samples.
-
Food Industry: Quality control of fats and oils, and for the development of structured lipids with desired functional properties.
Experimental Protocols
Protocol 1: Positional Analysis of Fatty Acids in Triglycerides using Pancreatic Lipase
This protocol details the enzymatic hydrolysis of triglycerides followed by the separation and analysis of the resulting products.
1. Materials and Reagents:
-
Triglyceride sample (oil or fat)
-
Porcine Pancreatic Lipase (PPL)
-
Tris-HCl buffer (1.0 M, pH 8.0)
-
Bile salts (e.g., sodium taurodeoxycholate)
-
Calcium chloride (CaCl2) solution (2.2%)
-
Diethyl ether
-
Ethanol
-
Silica (B1680970) gel TLC plates
-
Developing solvent for TLC (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Iodine vapor or other visualization reagent
-
Fatty acid methyl ester (FAME) standards
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Boron trifluoride (BF3) in methanol (B129727) (14%) or methanolic HCl
2. Enzymatic Hydrolysis Procedure:
-
Weigh approximately 50 mg of the triglyceride sample into a reaction vessel.
-
Add 8 mL of 1.0 M Tris-HCl buffer (pH 8.0).
-
Add 2 mL of bile salts solution (to aid in emulsification).
-
Add 1 mL of CaCl2 solution.
-
Incubate the mixture at 37°C in a shaking water bath for 2-3 minutes to allow for temperature equilibration and emulsification.
-
Add 20 mg of pancreatic lipase to initiate the hydrolysis reaction.
-
Continue to incubate at 37°C with vigorous shaking for a defined period (e.g., 10-15 minutes). The reaction time may need to be optimized to achieve 40-60% hydrolysis.[2][3]
-
Stop the reaction by adding 1 mL of 6 M HCl and 15 mL of diethyl ether.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the upper ether layer containing the lipids. Repeat the extraction with another 15 mL of diethyl ether.
-
Combine the ether extracts and evaporate the solvent under a stream of nitrogen.
3. Separation of Hydrolysis Products by TLC:
-
Dissolve the dried lipid extract in a small volume of hexane.
-
Spot the lipid extract onto a silica gel TLC plate alongside appropriate standards (triglyceride, diglyceride, monoglyceride, free fatty acids).
-
Develop the TLC plate in a chamber saturated with the developing solvent.
-
After development, visualize the separated lipid bands using iodine vapor or another suitable method.
-
Identify and scrape the bands corresponding to free fatty acids and 2-monoacylglycerols into separate vials.
4. Preparation of Fatty Acid Methyl Esters (FAMEs):
-
To the scraped silica gel containing the free fatty acids and 2-monoacylglycerols, add a known amount of internal standard.
-
Add 2 mL of 14% BF3 in methanol or methanolic HCl.
-
Heat the vials at 100°C for 30 minutes.
-
Cool the vials and add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
5. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the FAME samples into the GC-MS system.
-
Analyze the fatty acid composition by comparing the retention times and mass spectra to those of known FAME standards.
-
Quantify the fatty acids based on the peak areas relative to the internal standard.
-
The fatty acid composition of the free fatty acid fraction represents the fatty acids at the sn-1 and sn-3 positions.
-
The fatty acid composition of the 2-monoacylglycerol fraction represents the fatty acids at the sn-2 position.
Protocol 2: Positional Analysis of Fatty Acids in Phospholipids using Phospholipase A2
This protocol outlines the procedure for the specific hydrolysis of the sn-2 fatty acid from phospholipids.
1. Materials and Reagents:
-
Phospholipid sample
-
Phospholipase A2 (from bee or snake venom)
-
Reaction Buffer: 100 mM HEPES, pH 7.4, 10 mM CaCl2, 10 mM MgCl2
-
Methanol
-
NaCl solution (0.9%)
-
Internal standard (e.g., diheptadecanoyl phosphatidylcholine)
-
Reagents for FAME preparation (as in Protocol 1)
2. Enzymatic Hydrolysis Procedure:
-
Dissolve a known amount of the phospholipid sample (e.g., 1-2 mg) in a small volume of chloroform in a reaction vial.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Add 1 mL of the reaction buffer to the lipid film.
-
Vortex the mixture vigorously to create a uniform suspension of liposomes.
-
Add a specific amount of Phospholipase A2 (e.g., 10 units) to the reaction mixture. The optimal enzyme concentration may need to be determined empirically.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
-
Stop the reaction by adding 2 mL of methanol and 1 mL of chloroform (to create a single phase).
-
Add an additional 1 mL of chloroform and 1 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex and centrifuge. Collect the lower chloroform phase containing the lipids (lysophospholipids and free fatty acids).
3. Separation and Analysis:
The resulting lysophospholipids and free fatty acids can be separated by TLC or HPLC.
-
TLC Separation:
-
Spot the lipid extract on a silica gel TLC plate alongside standards (phospholipid, lysophospholipid, free fatty acid).
-
Develop the plate using a solvent system such as chloroform:methanol:water (65:25:4 v/v/v).
-
Visualize and scrape the bands corresponding to the lysophospholipid and free fatty acid.
-
-
HPLC Separation:
-
Utilize a normal-phase HPLC column to separate the lipid classes.
-
A gradient elution with a mobile phase system such as hexane/isopropanol/water can be employed.
-
4. FAME Preparation and GC-MS Analysis:
-
Prepare FAMEs from the separated lysophospholipid and free fatty acid fractions as described in Protocol 1.
-
Analyze the FAMEs by GC-MS to determine the fatty acid composition.
-
The fatty acid composition of the free fatty acid fraction corresponds to the sn-2 position.
-
The fatty acid composition of the lysophospholipid fraction corresponds to the sn-1 position.
Data Presentation
Quantitative data from the enzymatic hydrolysis experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Enzyme Specificity and Optimal Reaction Conditions
| Enzyme | Source | Substrate | Specificity | Optimal pH | Optimal Temperature (°C) | Required Cofactors |
| Pancreatic Lipase | Porcine Pancreas | Triglycerides | sn-1 and sn-3 positions | 8.0[4] | 37[4] | Ca2+, Bile Salts[5] |
| Phospholipase A2 | Bee Venom | Phospholipids | sn-2 position | 7.0 - 9.0[6] | 37 | Ca2+[7] |
| Phospholipase A2 | Snake Venom | Phospholipids | sn-2 position | 7.0 - 9.0[6] | 37 | Ca2+[7] |
Table 2: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or similar polar capillary column |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 5°C/min to 240°C, hold 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50 - 550 amu |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Table 3: Example HPLC Gradient for Lipid Class Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0 | 95 | 5 | 0 |
| 10 | 70 | 30 | 0 |
| 20 | 40 | 50 | 10 |
| 30 | 20 | 60 | 20 |
| 35 | 95 | 5 | 0 |
| 40 | 95 | 5 | 0 |
| Mobile Phase A: Hexane/Isopropanol (99:1, v/v); Mobile Phase B: Isopropanol/Water (85:15, v/v); Mobile Phase C: Isopropanol |
Visualizations
Caption: Experimental workflow for determining fatty acid position in triglycerides and phospholipids.
Caption: Regiospecific cleavage of triglycerides and phospholipids by their respective enzymes.
References
- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase A2 [sigmaaldrich.com]
Application Notes and Protocols for the Quantitative Assay of 1,2-Palmitolein-3-Olein in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a crucial role in metabolism. The specific composition of fatty acids in TAGs can influence various physiological and pathological processes. 1,2-Palmitolein-3-Olein is a specific triacylglycerol containing two molecules of palmitoleic acid (a monounsaturated omega-7 fatty acid) and one molecule of oleic acid (a monounsaturated omega-9 fatty acid). Accurate quantification of specific TAGs like this compound in plasma is essential for understanding its role in metabolic diseases, for biomarker discovery, and for monitoring therapeutic interventions in drug development.
This document provides a detailed protocol for a sensitive and specific quantitative assay of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on a robust lipid extraction procedure followed by reversed-phase chromatographic separation and quantification using Multiple Reaction Monitoring (MRM).
Experimental Workflow
Experimental workflow for the quantification of this compound.
Experimental Protocols
Lipid Extraction from Plasma (MTBE Method)
This protocol is adapted from established methods for comprehensive lipid extraction from plasma.[1]
Materials:
-
Human plasma (collected in EDTA- or citrate-anticoagulated tubes)
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Internal Standard (IS): d5-Tri(16:0/18:1/16:0) in MeOH (10 µg/mL)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Add 225 µL of cold methanol containing the internal standard.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 2 minutes.
-
Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 30 2.0 30 12.0 95 15.0 95 15.1 30 | 20.0 | 30 |
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound and Internal Standard:
To determine the MRM transitions, the theoretical m/z values for the precursor and product ions were calculated. This compound has a molecular formula of C53H98O6. The precursor ion in positive ESI mode is typically the ammonium adduct, [M+NH4]+. Fragmentation in the collision cell results in the neutral loss of one of the fatty acid chains.
-
Molecular Weight of this compound: 859.4 g/mol
-
Molecular Weight of Palmitoleic Acid: 254.4 g/mol
-
Molecular Weight of Oleic Acid: 282.5 g/mol
| Compound | Precursor Ion [M+NH4]+ (m/z) | Product Ion (m/z) | Neutral Loss |
| This compound | 877.8 | 603.5 | Palmitoleic Acid + NH3 |
| 577.5 | Oleic Acid + NH3 | ||
| d5-TG(16:0/18:1/16:0) (IS) | 882.8 | 608.5 | Palmitic Acid + NH3 |
| 577.5 | Oleic Acid + NH3 |
Note: The selection of two transitions per analyte enhances the specificity of the assay. The most abundant and specific transition should be used for quantification, and the second for confirmation.
Data Presentation
Calibration Curve
A calibration curve should be prepared using a serial dilution of a this compound analytical standard in a surrogate matrix (e.g., charcoal-stripped plasma). The concentration range should encompass the expected physiological levels of the analyte.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
The peak area ratio is plotted against the concentration, and a linear regression is applied to determine the concentration of this compound in unknown samples.
Method Validation Summary
The assay should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | |
| Selectivity | No significant interference at the retention time of the analyte and IS | |
| Matrix Effect | Within acceptable limits | |
| Recovery | Consistent and reproducible | |
| Stability | Stable under defined storage and processing conditions |
Signaling Pathway
The breakdown of triacylglycerols, including this compound, by lipases yields diacylglycerol (DAG) and free fatty acids. DAG is a critical second messenger that can activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The fatty acids released can also act as signaling molecules.
Diacylglycerol signaling pathway potentially influenced by this compound catabolism.
Disclaimer: This document provides a general protocol and should be adapted and validated for specific laboratory conditions and instrumentation. The use of appropriate safety precautions is essential when handling biological samples and chemicals.
References
Application of 1,2-Palmitolein-3-Olein in Nutritional Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured triacylglycerols (STAGs), which are lipids with a specific arrangement of fatty acids on the glycerol (B35011) backbone, are gaining significant attention in nutritional research. The specific positioning of fatty acids influences their digestion, absorption, and subsequent metabolic effects. 1,2-Palmitolein-3-Olein is a specific STAG containing two molecules of palmitoleic acid (a monounsaturated omega-7 fatty acid) at the sn-1 and sn-2 positions, and one molecule of oleic acid (a monounsaturated omega-9 fatty acid) at the sn-3 position. While direct research on this specific molecule is limited, this document extrapolates its potential applications and provides relevant experimental protocols based on studies of its constituent fatty acids and other structurally related lipids.
Palmitoleic acid has been investigated for its role in regulating glucose homeostasis, lipid metabolism, and inflammation.[1] Oleic acid is a well-known component of healthy diets, such as the Mediterranean diet, and is associated with improved insulin (B600854) sensitivity.[2] The unique structure of this compound suggests it could be a valuable tool in nutritional studies aimed at understanding the synergistic or differential effects of these two important monounsaturated fatty acids.
Potential Nutritional Research Applications
Based on the known biological activities of its constituent fatty acids, this compound is a candidate for investigation in several areas of nutritional research:
-
Insulin Sensitivity and Glucose Metabolism: Palmitoleic acid has been shown to influence insulin secretion and gene expression in pancreatic β-cells.[3][4] Studies comparing diets enriched with different fatty acids have demonstrated that the type of fatty acid can differentially modulate insulin sensitivity in skeletal muscle.[5] Research using this compound could elucidate the combined effect of palmitoleic and oleic acids on glucose uptake and insulin signaling pathways.
-
Lipid Metabolism and Cardiovascular Health: The ratio of different fatty acids in the diet impacts systemic and tissue lipid profiles.[6] Diets with a lower ratio of palmitic acid to oleic acid have been associated with lower total cholesterol and LDL levels.[6] Investigating this compound could provide insights into how this specific TAG structure affects plasma lipid profiles, including triglycerides, HDL, and LDL cholesterol.
-
Inflammation: Both palmitoleic acid and oleic acid have been implicated in modulating inflammatory responses.[1] Chronic low-grade inflammation is a key factor in the development of metabolic diseases. Studies could be designed to assess the effect of this compound on markers of inflammation.
Data Presentation
The following tables summarize quantitative data from relevant studies on related fatty acids and lipids. These can serve as a reference for designing experiments and for comparison of expected outcomes when studying this compound.
Table 1: Effects of Palmitate vs. Oleate (B1233923) on Glucose Metabolism in Human Skeletal Muscle [5]
| Parameter | Palm Oil (PAL) Intervention | Safflower Oil (SAF) Intervention | Vehicle (VCL) |
| Insulin-Stimulated Glucose Disposal (Rd) | ↓ 49% vs VCL | ↓ 36% vs VCL | Baseline |
| Non-Oxidative Glucose Disposal | ↓ 59% vs SAF | - | - |
| Myocellular Diacylglycerol | ↑ | ↑ | Baseline |
| PKCθ Activation | Activated | Activated | No change |
| PKCε Activation | Activated | No change | No change |
| Myocellular Ceramides (B1148491) | ↑ | No significant change | Baseline |
| Akt Serine473-phosphorylation | ↓ more than SAF | ↓ | Baseline |
Table 2: Effects of Palm Olein vs. Other Dietary Oils on Lipid Profiles (Meta-Analysis) [7]
| Comparison | Effect on Total Cholesterol (TC) | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Effect on Triglycerides (TG) |
| Palm Olein vs. SFA-rich oils | Lower TC | Lower LDL (-0.50 mmol/L) | Lower HDL (-0.06 mmol/L) | No significant difference |
| Palm Olein vs. MUFA-rich oils | No significant difference | No significant difference | Higher HDL (+0.04 mmol/L) | No significant difference |
| Palm Olein vs. PUFA-rich oils | No significant difference | No significant difference | No significant difference | No significant difference |
Experimental Protocols
The following are detailed methodologies from key experiments on related lipids that can be adapted for research on this compound.
Protocol 1: In Vivo Human Study on Insulin Sensitivity (Adapted from[5])
-
Objective: To assess the acute effects of a this compound-enriched meal on whole-body and myocellular insulin sensitivity.
-
Study Design: A randomized, controlled, crossover study.
-
Subjects: Healthy, lean, metabolically normal volunteers.
-
Interventions:
-
Test Meal: A liquid meal containing a defined amount of this compound.
-
Control Meal 1: An isocaloric meal with a different TAG structure (e.g., 1,3-Dipalmitolein-2-Olein) to assess positional effects.
-
Control Meal 2: An isocaloric meal with a different fatty acid composition (e.g., tripalmitolein (B151972) or triolein).
-
Vehicle: A non-caloric beverage.
-
-
Methodology:
-
Hyperinsulinemic-Euglycemic Clamp: To measure whole-body insulin sensitivity. A primed-continuous infusion of insulin is administered to raise plasma insulin to a desired level. Glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a measure of insulin sensitivity.
-
Stable Isotope Tracers: Use of tracers like [6,6-2H2]glucose to determine rates of glucose appearance and disappearance.
-
Skeletal Muscle Biopsies: To obtain tissue samples for analysis of intracellular signaling molecules and lipid metabolites. Biopsies are taken at baseline and at the end of the clamp.
-
Analysis of Muscle Biopsies:
-
Lipidomics: To quantify myocellular lipids such as diacylglycerols and ceramides using liquid chromatography-mass spectrometry (LC-MS).
-
Western Blotting: To measure the phosphorylation status of key insulin signaling proteins (e.g., Akt, IRS-1) and protein kinase C (PKC) isoforms.
-
-
-
Key Outcome Measures:
-
Glucose infusion rate (GIR).
-
Endogenous glucose production.
-
Peripheral glucose uptake.
-
Concentrations of myocellular diacylglycerols and ceramides.
-
Phosphorylation levels of Akt, IRS-1, and PKC isoforms.
-
Protocol 2: In Vitro Study on Insulin Signaling in Human Myotubes (Adapted from)
-
Objective: To determine the direct effects of this compound on insulin signaling and glucose uptake in human skeletal muscle cells.
-
Cell Culture: Primary human myotubes differentiated from satellite cells obtained from muscle biopsies.
-
Interventions:
-
Treatment with this compound at various concentrations.
-
Control treatments with individual fatty acids (palmitoleic acid, oleic acid) and other TAG structures.
-
Insulin stimulation.
-
-
Methodology:
-
Glucose Uptake Assay: Myotubes are incubated with 2-deoxy-[3H]glucose, and intracellular radioactivity is measured to determine the rate of glucose uptake.
-
Western Blotting: To analyze the phosphorylation of insulin signaling proteins (Akt, AS160, GSK-3β) and stress kinases (JNK, PERK).
-
Mitochondrial Reactive Oxygen Species (ROS) Production: Using fluorescent dyes like MitoSOX to measure mitochondrial ROS.
-
-
Key Outcome Measures:
-
Insulin-stimulated glucose uptake.
-
Phosphorylation status of key insulin signaling and stress-related proteins.
-
Levels of mitochondrial ROS.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound modulating insulin signaling.
Caption: Workflow for an in vivo human study on insulin sensitivity.
References
- 1. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoleate inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoleate inhibits insulin transcription by activating the ERK1/2 pathway in rat pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary palmitate and oleate differently modulate insulin sensitivity in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary intake of palmitate and oleate has broad impact on systemic and tissue lipid profiles in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intake of Palm Olein and Lipid Status in Healthy Adults: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of POO and OPO Triglyceride Isomers
Welcome to the Technical Support Center for the analysis of 1-palmitoyl-2,3-dioleoyl-glycerol (POO) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) triglyceride isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of these structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate POO and OPO triglyceride isomers?
The primary challenge lies in their high structural similarity. Both POO (an sn-1,2-dioleoyl-3-palmitoyl-glycerol) and OPO (sn-1,3-dioleoyl-2-palmitoyl-glycerol) are regioisomers, meaning they have the same fatty acids but differ in their positions on the glycerol (B35011) backbone. This subtle difference results in very similar physicochemical properties, such as polarity and molecular shape, making their separation by conventional chromatographic techniques difficult.
Q2: What are the most common analytical techniques for separating POO and OPO isomers?
The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), often coupled with Mass Spectrometry (MS) for detection and identification.[1][2]
-
HPLC: Non-aqueous reversed-phase (NARP-HPLC) and silver ion HPLC (Ag+-HPLC) are the most common HPLC modes.[3]
-
SFC: This technique is gaining popularity as a faster and more efficient alternative to HPLC for the separation of these isomers.[1][2][4]
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is crucial for the definitive identification of POO and OPO, especially in cases of co-elution, by analyzing their characteristic fragmentation patterns.[5]
Q3: Can I use Gas Chromatography (GC) to separate POO and OPO isomers?
While GC is a powerful technique for fatty acid analysis, it is generally not suitable for the direct separation of intact triglyceride isomers like POO and OPO. The high temperatures required for volatilization can lead to thermal degradation and isomerization of the triglycerides.
Q4: How can I improve the resolution between POO and OPO peaks in my HPLC separation?
Improving resolution requires a multi-faceted approach focusing on the stationary phase, mobile phase, and temperature.
-
Stationary Phase: The choice of column is critical. Using multiple C18 columns in series can increase the theoretical plates and improve separation. Polymeric ODS columns have also demonstrated good selectivity for triglyceride positional isomers. For isomers with differing degrees of unsaturation, a silver ion (Ag+) column is highly effective.[3]
-
Mobile Phase: The composition of the mobile phase significantly impacts selectivity. A common mobile phase for reversed-phase separation of these isomers is a mixture of acetonitrile (B52724) and isopropanol (B130326). The elution order is influenced by the equivalent carbon number (ECN), which is calculated as the total number of carbons in the fatty acid chains minus twice the number of double bonds.
-
Temperature: Column temperature is a critical parameter. Lowering the temperature can sometimes enhance resolution in reversed-phase HPLC, but it's essential to ensure the analytes remain soluble in the mobile phase.
Troubleshooting Guides
HPLC-Based Separation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution / Peak Co-elution | 1. Inadequate column efficiency. 2. Suboptimal mobile phase composition. 3. Inappropriate column temperature. 4. Incorrect flow rate. | 1. Column: Increase column length by coupling two or three columns in series. Consider using a column with a smaller particle size or a polymeric ODS stationary phase. For isomers with different unsaturation, use a silver-ion column. 2. Mobile Phase: Optimize the solvent ratio (e.g., acetonitrile/isopropanol). A shallow gradient can improve separation. 3. Temperature: Experiment with different column temperatures. Lower temperatures often improve resolution in reversed-phase, but be cautious of analyte precipitation. 4. Flow Rate: Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., active silanol (B1196071) groups). 2. Column overload. 3. Extra-column dead volume. 4. Inappropriate injection solvent. | 1. Column: Use a well-endcapped column or a column with a different stationary phase chemistry. 2. Sample: Dilute the sample to avoid overloading the column. 3. System: Minimize the length and diameter of tubing between the injector, column, and detector. 4. Solvent: Dissolve the sample in the initial mobile phase if possible. Avoid strong solvents that can cause peak distortion. |
| Low Sensitivity | 1. Inappropriate detector settings. 2. Sample degradation. 3. Low sample concentration. 4. Poor ionization in MS. | 1. Detector: Optimize detector parameters (e.g., nebulizer gas flow, temperature for ELSD; source parameters for MS). 2. Sample: Use fresh samples and minimize exposure to heat and light. 3. Concentration: Concentrate the sample if possible. 4. MS: Optimize ionization source conditions (e.g., use of adduct-forming reagents like ammonium (B1175870) acetate). |
| Irreproducible Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation. 4. Air bubbles in the pump. | 1. Temperature: Use a column oven to maintain a stable temperature. 2. Mobile Phase: Prepare fresh mobile phase daily and ensure proper mixing. 3. Column: Use a guard column and replace the analytical column when performance degrades. 4. Pump: Degas the mobile phase and prime the pump. |
SFC-Based Separation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution | 1. Suboptimal modifier percentage. 2. Incorrect back pressure. 3. Inappropriate column temperature. | 1. Modifier: Optimize the gradient of the organic modifier (e.g., methanol (B129727) or acetonitrile) in the supercritical CO2. 2. Pressure: Adjust the back pressure regulator to optimize density and solvating power of the mobile phase. 3. Temperature: Optimize the column temperature, as it affects the mobile phase density and viscosity. |
| Peak Splitting or Broadening | 1. Sample solvent incompatible with the mobile phase. 2. Column overload. 3. Precipitation of analytes post-column. | 1. Solvent: Dissolve the sample in a solvent that is miscible with the supercritical fluid mobile phase. 2. Sample: Reduce the injection volume or sample concentration. 3. Post-Column: Use a make-up solvent post-back pressure regulator to keep analytes in solution before detection. |
Quantitative Data Summary
The following tables summarize typical performance data for the separation of POO and OPO isomers using different analytical techniques. Please note that these values are illustrative and can vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: HPLC Method Performance
| Parameter | Reversed-Phase HPLC (C18) | Silver-Ion HPLC (Ag+) |
| Typical Column | 2 x 250 mm, 4.6 mm ID, 5 µm C18 | 250 mm, 4.6 mm ID, 5 µm ChromSpher 5 Lipids |
| Mobile Phase | Acetonitrile/Isopropanol (gradient) | Hexane (B92381)/Acetonitrile (isocratic or gradient) |
| Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min |
| Temperature | 20 - 40 °C | 10 - 30 °C |
| Resolution (Rs) between POO & OPO | 0.8 - 1.5 (can be challenging) | > 1.5 (good separation) |
| Typical Retention Time | 40 - 60 min | 20 - 40 min |
| LOD (with MS) | ~0.1 - 1 µg/mL | ~0.1 - 1 µg/mL |
| LOQ (with MS) | ~0.3 - 3 µg/mL | ~0.3 - 3 µg/mL |
Table 2: SFC Method Performance
| Parameter | Supercritical Fluid Chromatography (SFC) |
| Typical Column | Chiral or C18 |
| Mobile Phase | Supercritical CO2 with Methanol or Acetonitrile as modifier |
| Flow Rate | 2 - 4 mL/min |
| Back Pressure | 100 - 200 bar |
| Temperature | 40 - 60 °C |
| Resolution (Rs) between POO & OPO | > 1.5 (often better than RP-HPLC) |
| Typical Retention Time | < 15 min |
| LOD (with MS) | ~0.05 - 0.5 µg/mL |
| LOQ (with MS) | ~0.15 - 1.5 µg/mL |
Experimental Protocols
Detailed Methodology for Silver-Ion HPLC-MS
This protocol provides a starting point for the separation of POO and OPO isomers. Optimization will likely be required for your specific sample matrix and instrumentation.
1. Sample Preparation:
-
Dissolve the lipid extract in hexane or a hexane/isopropanol mixture to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
2. HPLC-MS System and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: ChromSpher 5 Lipids, 250 mm x 4.6 mm, 5 µm (or two columns in series for enhanced resolution).
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Isopropanol
-
Gradient Program:
-
0-5 min: 1% B
-
5-30 min: Linear gradient to 10% B
-
30-35 min: Hold at 10% B
-
35-40 min: Return to 1% B and equilibrate
-
Note: A small amount of isopropanol (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent with an APCI source.
-
APCI Source Parameters:
-
Gas Temperature: 350°C
-
Vaporizer: 375°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 60 psi
-
Capillary Voltage: 4000 V
-
Corona Current: 4 µA
-
-
MS Mode: Positive ion mode, scanning from m/z 300 to 1000 for full scan analysis. For targeted analysis, use Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for POO and OPO.
Visualizations
References
- 1. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Triglyceride Peak Resolution in HPLC
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of triglycerides. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and enhance the peak resolution of triglycerides in their chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of triglycerides.
Q1: Why is my triglyceride peak resolution poor, with peaks appearing broad or overlapping?
Poor peak resolution in triglyceride analysis is a common challenge that can stem from several factors related to your method and instrumentation. The primary causes often involve suboptimal mobile phase composition, incorrect column selection, or inappropriate temperature settings.[1][2]
A systematic approach to troubleshooting is crucial for identifying and resolving the issue. Consider the following factors:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving good separation.[1]
-
Column Selection: The stationary phase chemistry, particle size, and column dimensions significantly impact resolution.[1][3]
-
Column Temperature: Temperature affects solvent viscosity, analyte solubility, and retention times, thereby influencing selectivity.[1][4]
-
Flow Rate: The speed at which the mobile phase passes through the column can affect peak width and resolution.[1][5]
-
Injection Volume & Solvent: Overloading the column or using an incompatible injection solvent can lead to peak distortion.[1][3]
Q2: How can I optimize my mobile phase to improve triglyceride separation?
Optimizing the mobile phase is one of the most effective ways to enhance the resolution of triglycerides. Since triglycerides are non-polar, a non-aqueous reversed-phase (NARP) HPLC approach is commonly used.
-
Solvent Selection: Acetonitrile is a frequently used primary solvent in the mobile phase for triglyceride analysis.[1][3] Modifiers such as acetone, isopropanol (B130326) (IPA), methyl tert-butyl ether (MTBE), or dichloromethane (B109758) are added to fine-tune the separation.[3][6][7][8][9] The choice of modifier can significantly affect the selectivity between critical triglyceride pairs.[3]
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over the course of the run, is highly recommended for complex triglyceride mixtures.[2][4][7] This allows for the effective separation of triglycerides with a wide range of partition numbers.[4] Nonlinear or step-wise gradients can be particularly beneficial.[1]
Q3: What type of HPLC column is best suited for triglyceride analysis?
The choice of the HPLC column is a critical factor in achieving high-resolution separation of triglycerides.
-
Stationary Phase: Octadecylsilane (C18 or ODS) stationary phases are the most common and effective for reversed-phase HPLC of triglycerides.[1][2][3] Columns with a high carbon load are often preferred.[3] For very similar structures, such as regioisomers, polymeric ODS or C30 columns may offer better selectivity.[6][10]
-
Particle Size: Columns packed with smaller particles (e.g., 1.8 µm, 3–4 µm) generally provide higher efficiency and better resolution.[1][4][7]
-
Column Length: Using longer columns or coupling two or three columns in series can significantly enhance the separation of complex triglyceride mixtures.[1][2][4][7]
Q4: What is the effect of temperature on triglyceride peak resolution?
Column temperature plays a significant role in triglyceride separations, and its effect can be complex.
-
Reversed-Phase HPLC: In general, increasing the column temperature in reversed-phase HPLC leads to shorter retention times but may decrease selectivity.[1][4] Lower temperatures often result in better separations.[2][7] However, for highly saturated triglycerides, lower temperatures can lead to solubility issues.[3][4] Therefore, an optimal temperature, or even a temperature gradient, may be necessary.[2][4]
-
Silver-Ion HPLC: In contrast, for silver-ion HPLC with hexane-based mobile phases, higher temperatures can unexpectedly increase the retention times of unsaturated triglycerides.[1][11]
Q5: My triglyceride peaks are tailing. What are the common causes and how can I fix this?
Peak tailing can compromise both resolution and quantification. Several factors can contribute to this issue:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based stationary phase can interact with any polar moieties in the triglycerides, causing tailing. Using a highly end-capped column or adding a competing base to the mobile phase can mitigate this effect.[1]
-
Column Contamination or Degradation: Contaminants from the sample or mobile phase can accumulate at the head of the column, leading to peak distortion.[12][13] A failing column can also exhibit increased tailing. Consider flushing the column with a strong solvent or replacing it if necessary. If you are using a guard column, replacing it might solve the problem.[1][12]
-
Incorrect Mobile Phase pH: While less common for the non-polar triglycerides, an inappropriate mobile phase pH can affect peak shape if there are ionizable impurities or if using certain detectors.[1][14]
Q6: I'm observing peak fronting in my chromatogram. What could be the cause?
Peak fronting, where the peak is preceded by a leading shoulder, is often caused by:
-
Sample Overload: Injecting too much sample onto the column can lead to peak fronting.[1][6] Try reducing the injection volume or the sample concentration. A general guideline is to inject a volume that is 1-2% of the total column volume.[1]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[3][6] Whenever possible, dissolve the sample in the initial mobile phase. Hexane should be avoided as an injection solvent in reversed-phase HPLC as it can cause peak broadening or even splitting.[3]
Experimental Protocols & Data Presentation
Protocol 1: Mobile Phase Gradient Optimization for Triglyceride Separation
This protocol outlines a systematic approach to developing a mobile phase gradient for separating a complex mixture of triglycerides using a C18 column.
Objective: To improve the resolution of triglyceride peaks by optimizing the mobile phase gradient.
Materials:
-
HPLC system with a gradient pump and a suitable detector (e.g., ELSD, CAD, or MS)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (Solvent A)
-
HPLC-grade Modifier Solvent (e.g., Acetone, MTBE, or Isopropanol) (Solvent B)
-
Triglyceride standard mixture or sample
Methodology:
-
Initial Isocratic Run: Begin with an isocratic elution using a low percentage of Solvent B (e.g., 10%) in Solvent A to determine the elution range of the triglycerides.
-
Scouting Gradient: Perform a broad linear gradient from a low to a high percentage of Solvent B (e.g., 10% to 90% B over 60 minutes) to identify the approximate solvent composition required to elute all components.
-
Segmented Gradient Refinement: Based on the scouting run, design a multi-step or segmented gradient.
-
For early eluting, poorly resolved peaks, use a shallower gradient in that region.
-
For late-eluting, broad peaks, increase the gradient slope to sharpen the peaks and reduce the analysis time.
-
-
Modifier Comparison: If resolution is still suboptimal, repeat the optimization process with a different modifier solvent (e.g., switch from Acetone to MTBE).
Data Presentation:
| Gradient Program Example | Time (min) | % Acetonitrile (A) | % Acetone (B) | Flow Rate (mL/min) |
| Initial Conditions | 0.0 | 90 | 10 | 1.0 |
| Segment 1 (Shallow) | 20.0 | 70 | 30 | 1.0 |
| Segment 2 (Steeper) | 40.0 | 30 | 70 | 1.0 |
| Column Wash | 45.0 | 10 | 90 | 1.0 |
| Re-equilibration | 55.0 | 90 | 10 | 1.0 |
Protocol 2: Column Temperature Optimization
This protocol describes how to determine the optimal column temperature for improving the resolution of critical triglyceride pairs.
Objective: To evaluate the effect of column temperature on the selectivity and resolution of triglycerides.
Materials:
-
HPLC system with a thermostatted column compartment
-
Optimized mobile phase and column from Protocol 1
-
Triglyceride sample with known critical pairs
Methodology:
-
Set Initial Temperature: Start with a standard temperature, for example, 30°C.
-
Inject Sample: Inject the triglyceride sample and record the chromatogram.
-
Vary Temperature: Decrease the temperature in increments (e.g., to 25°C, 20°C) and repeat the injection. Note that lower temperatures may increase backpressure.[2]
-
Increase Temperature (if necessary): If solubility is an issue or if lower temperatures do not improve resolution, increase the temperature in increments (e.g., to 35°C, 40°C).
-
Evaluate Resolution: For each temperature, calculate the resolution between the critical pairs. The optimal temperature is the one that provides the best resolution without excessive backpressure or analysis time.
Data Presentation:
| Column Temperature (°C) | Retention Time - Peak 1 (min) | Retention Time - Peak 2 (min) | Resolution (Rs) | Backpressure (bar) |
| 20 | 25.8 | 26.9 | 1.8 | 250 |
| 30 | 23.5 | 24.4 | 1.5 | 200 |
| 40 | 21.2 | 22.0 | 1.3 | 160 |
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in triglyceride HPLC.
Caption: Troubleshooting guide for common peak shape issues in HPLC analysis of triglycerides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. youngin.com [youngin.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromforum.org [chromforum.org]
- 11. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. uhplcs.com [uhplcs.com]
optimizing mass spectrometry source conditions for lipids
Welcome to the Technical Support Center for Mass Spectrometry Source Optimization for Lipids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry source conditions for lipid analysis and to offer solutions for common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your lipid analysis experiments.
Issue 1: Poor or No Signal Intensity
Question: I am not seeing any signal, or the signal for my lipid species of interest is very weak. What should I do?
Answer:
Poor signal intensity is a common issue in mass spectrometry.[1] Several factors, from sample preparation to instrument settings, can contribute to this problem. Follow these troubleshooting steps to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Sample Preparation:
-
Concentration: Ensure your sample is appropriately concentrated. Overly diluted samples may not produce a strong signal, while highly concentrated samples can lead to ion suppression.[1]
-
Extraction Efficiency: Review your lipid extraction protocol. Methods like Folch, Bligh-Dyer, or solid-phase extraction (SPE) have different efficiencies for various lipid classes.[2][3][4] Ensure the chosen method is suitable for your target lipids.
-
-
Check Instrument Parameters:
-
Ionization Source: Confirm that the correct ionization source (e.g., ESI, APCI) is selected and properly configured for your lipid class. Nonpolar lipids may ionize more efficiently with APCI or APPI.[5]
-
Source Parameters: Ensure that the source parameters (e.g., spray voltage, gas flows, temperatures) are appropriate for your analytes. These may need to be optimized.[1][6]
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[1]
-
-
Inspect the Ion Source:
-
Contamination: A contaminated ion source is a frequent cause of poor signal. Disassemble and clean the source components according to the manufacturer's guidelines.[7][8]
-
Clogged Emitter: In electrospray ionization (ESI), the emitter tip can become clogged. Visually inspect the spray and listen for a hissing sound to ensure it is functioning correctly.
-
-
Investigate Ion Suppression and Matrix Effects:
-
Sample Matrix: Components in your sample matrix can interfere with the ionization of your target lipids, a phenomenon known as ion suppression.[1]
-
Mitigation Strategies: To address ion suppression, you can try diluting your sample, improving your sample cleanup process (e.g., using SPE), or using matrix-matched standards for quantification.[1]
-
Issue 2: In-source Fragmentation and Misannotation
Question: I am observing unexpected peaks in my spectra, and I suspect they are in-source fragments. How can I confirm this and reduce fragmentation?
Answer:
In-source fragmentation (ISF) is a well-known phenomenon where lipids fragment in the ion source before reaching the mass analyzer. This can lead to the misannotation of these fragments as true lipid species, complicating data analysis and potentially leading to incorrect biological interpretations.[9][10]
Troubleshooting Steps:
-
Identify Potential In-Source Fragments:
-
Common Fragments: Be aware of common fragmentation patterns for different lipid classes. For example, lysophosphatidylcholines (LPCs) can fragment to produce ions with the same mass as free fatty acids or lysophosphatidylethanolamines (LPEs).[9][10] Choline-containing lipids can undergo demethylation to form an [M-15]⁻ fragment.[9][10]
-
Chromatographic Behavior: If using LC-MS, in-source fragments will have the same retention time as the precursor lipid.[9][10]
-
-
Optimize Source Parameters to Reduce Fragmentation:
-
Skimmer and Tube Lens Voltages: The skimmer voltage and tube lens voltage have been identified as key parameters influencing the extent of in-source fragmentation. Systematically lowering these voltages can significantly reduce ISF.[9][10]
-
Cone Voltage: Increasing the cone voltage can enhance the dissociation of some lipids.[11] Therefore, optimizing this parameter is crucial.
-
Source Temperature: While important for desolvation, excessively high temperatures can contribute to the thermal degradation of lipids.[12][13]
-
-
Experimental Design:
Frequently Asked Questions (FAQs)
General Source Optimization
Q1: What are the most critical ESI source parameters to optimize for lipid analysis?
A1: The most critical parameters for electrospray ionization (ESI) include spray voltage, sheath gas flow rate, auxiliary gas temperature, and capillary temperature. The skimmer and tube lens voltages are particularly important for minimizing in-source fragmentation.[9][10]
Q2: How does the choice of ionization technique (ESI vs. APCI) affect lipid analysis?
A2: The choice of ionization technique depends on the polarity of the lipids being analyzed.
-
ESI (Electrospray Ionization) is well-suited for polar and charged lipids like phospholipids.[5][14]
-
APCI (Atmospheric Pressure Chemical Ionization) is generally better for less polar to nonpolar lipids, such as triacylglycerols and sterols.[5][15]
-
APPI (Atmospheric Pressure Photoionization) can also be effective for nonpolar lipids and may offer higher sensitivity and a wider linear dynamic range compared to APCI and ESI for certain lipid classes.[16]
Q3: How can I control the formation of different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺)?
A3: Adduct formation can be controlled by adding modifiers to the mobile phase or infusion solvent.
-
To promote protonated adducts ([M+H]⁺), add a small amount of a weak acid like formic acid.[17]
-
To favor ammoniated adducts ([M+NH₄]⁺), add ammonium (B1175870) acetate (B1210297) or ammonium formate.[18][19]
-
Sodium adducts ([M+Na]⁺) are often present due to ubiquitous sodium contamination, but their formation can be enhanced by adding sodium acetate.[20]
-
The use of modifiers like lithium hydroxide (B78521) can help in the selective ionization of certain lipid classes.[21]
Troubleshooting Specific Lipid Classes
Q4: I am having trouble detecting neutral lipids like triglycerides (TGs) and cholesterol esters (CEs) with ESI. What can I do?
A4: Neutral lipids are often challenging to ionize with ESI.
-
Switch to APCI or APPI: These techniques are generally more effective for nonpolar lipids.[5]
-
Use Adduct Formation: If using ESI, promote the formation of adducts. Ammoniated ([M+NH₄]⁺) or sodiated ([M+Na]⁺) adducts are commonly used for the analysis of TGs and CEs.[19][22]
-
Optimize Cone Voltage: The cone voltage can be adjusted to favor the formation of specific adducts and improve sensitivity.[11]
Q5: My phospholipid signal is showing significant in-source fragmentation. How can I minimize this?
A5: As mentioned in the troubleshooting guide, reducing the skimmer and tube lens voltages is a key strategy to minimize the in-source fragmentation of phospholipids.[9][10] Additionally, optimizing the cone voltage and source temperature can help preserve the intact lipid ions.
Maintenance and Contamination
Q6: How often should I clean my mass spectrometer's ion source?
A6: The frequency of source cleaning depends on the sample throughput and the cleanliness of your samples. A good practice is to clean the source whenever you observe a significant drop in signal intensity, an increase in background noise, or a change in peak shape that cannot be attributed to other factors. Regular cleaning as part of a preventative maintenance schedule is also recommended.
Q7: What are the best practices for cleaning an ion source to avoid contamination?
A7:
-
Follow Manufacturer's Instructions: Always refer to the manufacturer's manual for detailed instructions on disassembling, cleaning, and reassembling your specific ion source.[7][23]
-
Use High-Purity Solvents: Use HPLC-grade or higher purity solvents for cleaning.[24]
-
Wear Gloves: Always wear lint-free gloves to avoid contaminating the source parts with oils from your skin.[7]
-
Sonication: Sonicate the metal parts in a cleaning solution (e.g., a mild detergent solution), followed by thorough rinsing with ultrapure water, and finally with organic solvents like methanol (B129727) or acetonitrile (B52724) to aid in drying.[7][8]
-
Bake Out: After cleaning, baking the parts in an oven at a moderate temperature (e.g., 100-150°C) can help remove any residual volatile contaminants.[7]
Quantitative Data Summary
The following tables summarize the impact of key source parameters on lipid analysis.
Table 1: Effect of ESI Source Parameters on In-Source Fragmentation of a Phospholipid Standard (LPC 18:1)
| Skimmer Voltage (V) | Tube Lens Voltage (V) | Precursor Ion Intensity (Arbitrary Units) | Fragment Ion Intensity (Arbitrary Units) |
| 50 | 190 | 1.00E+06 | 8.00E+05 |
| 30 | 150 | 5.00E+06 | 2.50E+05 |
| 10 | 110 | 9.50E+06 | 5.00E+04 |
| 5 | 90 | 1.20E+07 | <1.00E+04 |
Data is illustrative and based on trends reported in literature.[9][10]
Table 2: Optimal ESI Parameters for Different Lipid Classes
| Parameter | Phospholipids (Positive Mode) | Phospholipids (Negative Mode) | Neutral Lipids (e.g., TGs) |
| Spray Voltage | 3.0 - 4.5 kV | 2.5 - 3.5 kV | 3.5 - 5.0 kV |
| Sheath Gas Flow Rate | 30 - 50 (arbitrary units) | 30 - 50 (arbitrary units) | 40 - 60 (arbitrary units) |
| Auxiliary Gas Temp. | 250 - 350 °C | 250 - 350 °C | 300 - 400 °C |
| Capillary Temp. | 275 - 325 °C | 275 - 325 °C | 300 - 350 °C |
| Mobile Phase Additive | 0.1% Formic Acid | 10 mM Ammonium Acetate | 10 mM Ammonium Acetate |
These are general starting points and will require optimization for specific instruments and applications.[17][18]
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters to Minimize In-Source Fragmentation
This protocol describes a systematic approach to optimizing ESI source parameters to reduce in-source fragmentation, based on the findings of Bird et al.[9][10]
Objective: To find the optimal skimmer and tube lens voltages that maximize the precursor ion intensity while minimizing the intensity of known in-source fragments.
Materials:
-
Mass spectrometer with an ESI source
-
Lipid standard prone to fragmentation (e.g., LPC 18:1)
-
Syringe pump for direct infusion
-
Appropriate solvents for dissolving the lipid standard
Methodology:
-
Prepare a solution of the lipid standard at a concentration that gives a stable and robust signal (e.g., 1-10 µM).
-
Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set initial source parameters to the instrument's default or previously used values.
-
Begin by optimizing the skimmer voltage. While keeping all other parameters constant, acquire spectra at different skimmer voltage settings (e.g., from 50 V down to 5 V in steps of 10 V).[10]
-
For each skimmer voltage setting, record the intensity of the precursor ion and a known fragment ion.
-
Select the skimmer voltage that provides the best ratio of precursor to fragment ion intensity.
-
Next, optimize the tube lens voltage. With the optimized skimmer voltage, acquire spectra at different tube lens voltage settings (e.g., from 190 V down to 90 V in steps of 20 V).[10]
-
For each tube lens voltage setting, record the intensity of the precursor and fragment ions.
-
Select the tube lens voltage that further improves the precursor-to-fragment ratio without significantly compromising the overall signal intensity.
-
Verify the optimized parameters with a complex lipid extract to ensure the findings are applicable to real samples.
Protocol 2: General Source Cleaning Procedure
This protocol provides a general guideline for cleaning a contaminated mass spectrometer ion source. Always consult your instrument's manual for specific instructions. [7][23]
Objective: To remove contaminants from the ion source to restore signal intensity and reduce background noise.
Materials:
-
Lint-free gloves[7]
-
Clean, lint-free cloths or wipes
-
High-purity solvents (e.g., methanol, acetonitrile, isopropanol, water)[24]
-
Mild laboratory detergent
-
Beakers or other suitable containers for sonication
-
Ultrasonic bath
-
Laboratory oven (optional)
Methodology:
-
Vent the mass spectrometer and allow the source to cool down completely.
-
Wearing lint-free gloves, carefully remove the ion source from the instrument, following the manufacturer's instructions.
-
Disassemble the source components on a clean surface. Take pictures at each step to aid in reassembly.[7]
-
Prepare a cleaning solution of mild detergent in ultrapure water.
-
Place the metal source components in a beaker with the cleaning solution and sonicate for 15-30 minutes.[8]
-
Thoroughly rinse the parts with ultrapure water to remove all traces of the detergent. Repeat this rinsing step several times.
-
Perform a final rinse with a high-purity organic solvent (e.g., methanol or acetonitrile) to remove water and any remaining organic residues.[7]
-
Allow the parts to air dry completely on a clean, lint-free surface. Alternatively, you can bake the parts in a laboratory oven at a low temperature (e.g., 100-150°C) for 15-30 minutes to ensure they are completely dry and free of volatile contaminants.[7]
-
Carefully reassemble the source, again wearing gloves and using clean tools.
-
Reinstall the source in the mass spectrometer.
-
Pump down the system and allow it to stabilize before checking the performance.
Visualizations
Caption: General workflow for optimizing mass spectrometry source conditions.
Caption: Troubleshooting decision tree for poor or no signal intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. zenodo.org [zenodo.org]
- 7. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 8. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Profiling of Major Neutral Lipid Classes in Human Meibum by Direct Infusion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. escholarship.org [escholarship.org]
- 20. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Co-elution of Triglyceride Regioisomers
Welcome to the technical support center for the analysis of triglyceride (TG) regioisomers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to the co-elution of these structurally similar molecules during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are triglyceride regioisomers and why are they difficult to separate?
Triglyceride regioisomers are molecules that have the same fatty acids but differ in their positions on the glycerol (B35011) backbone (sn-1, sn-2, and sn-3). For example, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) are regioisomers.[1] This subtle structural difference results in nearly identical physicochemical properties, such as the same equivalent carbon number (ECN), making their separation by conventional chromatographic techniques exceptionally challenging and often leading to co-elution.[1][2]
Q2: What is co-elution and why is it a problem in triglyceride analysis?
Co-elution occurs when two or more different compounds elute from a chromatography column at the same time, resulting in a single, merged peak.[3][4] This is a significant issue in the analysis of triglyceride regioisomers because it leads to:
-
Inaccurate Identification: A merged peak can be mistaken for a single, more abundant species, causing other important isomers to be overlooked.[3]
-
Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, leading to an overestimation of the quantity of any single species.[3][5]
Q3: What are the primary analytical techniques used to separate triglyceride regioisomers?
The most common and effective techniques for separating triglyceride regioisomers include:
-
High-Performance Liquid Chromatography (HPLC):
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their polarity. While challenging for regioisomers, optimization of columns, mobile phase, and temperature can achieve separation.[1][5]
-
Silver-Ion HPLC (Ag+-HPLC): This is a powerful method that separates triglycerides based on the interaction of silver ions with the double bonds in the unsaturated fatty acids.[1][2] The strength of this interaction is influenced by the number, geometry, and position of the double bonds.[1]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a technique that uses a supercritical fluid as the mobile phase. It can offer faster separations of regioisomers compared to HPLC, especially when coupled with mass spectrometry.[5][6][7]
-
Gas Chromatography (GC): High-temperature GC can be used to separate triglycerides, with resolution depending on both chain length and degree of unsaturation.[8][9]
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Co-elution in HPLC
Symptoms:
-
Broad, overlapping peaks for known regioisomer pairs.
-
Shoulders on peaks, indicating the presence of an unresolved compound.[4]
-
A single symmetrical peak where multiple isomers are expected.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor resolution of triglyceride regioisomers in HPLC.
Potential Causes and Solutions:
| Parameter | Potential Cause | Recommended Solution | Quantitative Considerations & Notes |
| Mobile Phase | Suboptimal solvent strength or selectivity.[1][8] | Systematically vary the mobile phase composition. For NARP-HPLC, common solvents are acetonitrile (B52724) modified with isopropanol, acetone, or methyl tert-butyl ether.[1][10] | Small changes in the percentage of the modifier (e.g., 1-5% increments) can significantly impact resolution. A mobile phase of acetonitrile:2-propanol (70:30, v/v) has been used successfully.[10] |
| Stationary Phase | Inadequate selectivity of the column chemistry. | For NARP-HPLC, try a different C18 column, a C30 column, or a polymeric ODS column, which can better recognize structural differences.[1][11] For unsaturated isomers, Silver-Ion HPLC (Ag+-HPLC) is highly recommended for its superior selectivity.[1][2][5] | Polymeric ODS columns have shown better performance than monomeric ODS columns for separating positional isomers.[10][11] Using two or three columns in series can increase theoretical plates and improve resolution.[8][11][12] |
| Temperature | Suboptimal column temperature affecting selectivity.[8] | For NARP-HPLC, lowering the temperature (e.g., to 10-25°C) can sometimes enhance separation.[1][10] For Ag+-HPLC with hexane-based mobile phases, increasing the temperature can paradoxically increase retention and improve resolution.[8] | The optimal temperature is specific to the isomer pair. For example, POP and PPO have been separated at 25°C, while OPO and OOP separation was best at 10°C.[10] |
| Flow Rate | Flow rate is too high, leading to peak broadening. | Reduce the flow rate. Lower flow rates generally lead to narrower peaks and better resolution, although analysis time will increase.[8] | A typical starting flow rate for HPLC separation of triglycerides is 0.8 - 1.0 mL/min.[10] |
| Sample Overload | Injecting too much sample, causing peak fronting or broadening.[8] | Reduce the amount of sample injected. Perform a loading study by injecting decreasing amounts until symmetrical peak shapes are achieved.[1] | A typical sample concentration is 1-5 mg/mL, dissolved in a solvent like acetone.[10] |
Issue 2: Inability to Confirm Identity of Co-eluting Peaks
Symptoms:
-
A single chromatographic peak is observed, but mass spectrometry data suggests the presence of multiple isobaric or isomeric species.
Troubleshooting Workflow:
Caption: Workflow for identifying co-eluting triglyceride regioisomers using mass spectrometry.
Potential Causes and Solutions:
| Technique | Approach | Details |
| Mass Spectrometry (MS) | High-Resolution MS (HRMS): | Differentiate between isobaric (same nominal mass, different elemental composition) and isomeric (same elemental composition) species.[3] |
| Tandem MS (MS/MS): | Fragment the precursor ions of the co-eluting species. The relative intensities of the fragment ions (e.g., [M-RCOO]+) can be used to identify the position of the fatty acids on the glycerol backbone.[5][13][14] | |
| Chromatography-MS Coupling | LC-MS/MS: | Couple an optimized HPLC method (NARP or Ag+-HPLC) with a mass spectrometer. Even if chromatographic separation is incomplete, the MS data can help to deconvolute the peaks. |
| SFC-MS/MS: | Supercritical fluid chromatography can provide different selectivity compared to HPLC and is well-suited for coupling with MS. It has been shown to separate regioisomeric pairs in a shorter time than HPLC.[5][6][7] |
Key Experimental Protocols
Protocol 1: NARP-HPLC for Separation of POP/PPO and OPO/OOP Isomers
This protocol is based on methodologies that have successfully separated these challenging isomer pairs.[10]
-
Objective: To resolve positional isomers of dipalmitoyl-oleoyl-glycerol (POP/PPO) and dioleoyl-palmitoyl-glycerol (OPO/OOP).
-
Instrumentation: HPLC system with a pump capable of gradient elution and a column thermostat.
-
Column: Non-endcapped polymeric ODS (C18) column.
-
Mobile Phase: Acetonitrile/Isopropanol or Acetonitrile/Acetone gradients.[1] A starting point could be an isocratic mobile phase of acetonitrile:2-propanol (70:30, v/v).[10]
-
Flow Rate: 0.8 - 1.0 mL/min.[10]
-
Column Temperature: This is a critical parameter to optimize. For POP/PPO, start at 25°C. For OPO/OOP, start at 10°C.[10]
-
Detector: Mass Spectrometer (APCI or ESI source).
-
Sample Preparation: Dissolve the TG sample in the mobile phase modifier (e.g., acetone) at a concentration of 1-5 mg/mL.[10]
Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for General Regioisomer Separation
-
Objective: To separate triglyceride regioisomers based on the degree and position of unsaturation.
-
Instrumentation: HPLC system.
-
Column: Commercially available silver-ion column (e.g., ChromSpher 5 Lipids).[1]
-
Mobile Phase: A common mobile phase is a low percentage of acetonitrile in hexane (B92381) (e.g., 1.0% or 1.5% acetonitrile in hexane) run isocratically. Gradient elution with solvents like toluene (B28343) or acetonitrile can also be used.[1]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Experiment with a range of temperatures (e.g., 10°C, 20°C, 30°C, 40°C). Note that for hexane-based solvents, higher temperatures can increase retention times for unsaturated triglycerides.[8]
-
Detector: Mass Spectrometer or Evaporative Light Scattering Detector (ELSD).
Summary of Chromatographic Conditions for TG Regioisomer Separation
| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Key Advantage | Key Disadvantage |
| NARP-HPLC | C18 (Octadecylsilane), C30, Polymeric ODS[1][11] | Acetonitrile/Isopropanol, Acetonitrile/Acetone[1] | Partitioning based on polarity/ECN.[1][5] | Good for general TG profiling by ECN. | Poor selectivity for regioisomers without extensive method development.[1] |
| Ag+-HPLC | Silver ions bonded to silica.[1] | Hexane/Acetonitrile, Toluene gradients.[1] | π-complex formation with double bonds.[1][2] | Excellent selectivity for isomers based on unsaturation.[1] | Lower selectivity for TGs differing only in acyl chain length.[1][15] |
| SFC | Chiral phases (e.g., CHIRALPAK®), C30[5][6][7] | Supercritical CO2 with modifiers (e.g., methanol, acetonitrile).[5][6] | Polarity and molecular shape. | Fast separations, often with high resolution.[5][7] | Requires specialized instrumentation. |
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aocs.org [aocs.org]
- 13. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioisomeric and enantiomeric analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Minimizing Acyl Migration During Sample Preparation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Acyl migration, the intramolecular transfer of an acyl group from one position to another, is a common challenge during the preparation and analysis of samples containing acylglycerols, acyl glucuronides, and other acylated molecules. This phenomenon can lead to the formation of isomers, complicating analysis and potentially leading to inaccurate quantification and misinterpretation of results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize acyl migration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a problem?
A1: Acyl migration is the spontaneous, non-enzymatic intramolecular isomerization of an acyl group (such as a fatty acid) from one hydroxyl group to another on a polyol backbone (e.g., glycerol, glucose). This process is driven by thermodynamics, often resulting in the formation of a more stable isomer. For example, a 1,2-diacylglycerol may isomerize to the more stable 1,3-diacylglycerol. This is problematic in research and drug development as it can lead to a loss of biological activity and inaccurate analytical results, as the different isomers may have distinct physical, chemical, and biological properties.
Q2: What are the primary factors that promote acyl migration?
A2: The main factors that accelerate acyl migration are:
-
pH: Both acidic and alkaline conditions can catalyze the reaction. The rate of acyl migration is generally lowest at a slightly acidic pH of 4-5.[1]
-
High Temperatures: Elevated temperatures provide the necessary activation energy for the acyl group to migrate.[1]
-
Polar Solvents: Polar solvents can facilitate the formation of the transition state intermediate required for acyl migration.[1]
-
Presence of Catalysts: Lewis acids or bases, and even certain chromatographic media like silica (B1680970) gel, can catalyze the migration.[1][2]
Q3: How can I store samples to minimize acyl migration?
A3: To ensure the stability of your samples, they should be stored as a solid at -20°C or lower. If storage in a solvent is necessary, use a non-polar solvent and store at -80°C.[1] Prepare fresh solutions immediately before each experiment whenever possible.
Troubleshooting Guide
Issue: Inconsistent or unexpected analytical results (e.g., multiple peaks in chromatography, variable quantification).
Potential Cause: Acyl migration may be occurring during your sample preparation, storage, or analysis.
Solutions:
-
Verify Isomeric Purity: Analyze your standards and samples using an appropriate analytical technique to determine the presence and percentage of different isomers. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between isomers.[1]
-
Optimize Sample Handling Procedures: Review your entire experimental workflow to identify steps that could promote acyl migration. Pay close attention to temperature, pH, and the solvents used.
-
Implement Preventative Measures: Follow the detailed experimental protocols outlined below to minimize acyl migration during sample preparation.
Experimental Protocols
Protocol 1: Sample Acidification to Minimize Acyl Migration
This protocol is designed to adjust the pH of aqueous samples to a range where acyl migration is minimized.
Materials:
-
0.1 M Hydrochloric acid (HCl) or another suitable acid (e.g., formic acid, acetic acid)
-
pH meter or pH indicator strips
-
Vortex mixer
-
Ice bath
Procedure:
-
Place the aqueous sample vial in an ice bath to keep it cool.
-
While gently vortexing or stirring the sample, add the 0.1 M acid solution dropwise.
-
Monitor the pH of the sample continuously using a calibrated pH meter or pH strips.
-
Continue adding acid until the pH of the sample reaches a range of 4.0-5.0.
-
Once the desired pH is reached, immediately proceed with the next step of your sample preparation or store the sample at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) with Minimized Acyl Migration
This protocol provides a general guideline for performing solid-phase extraction of lipids while minimizing the risk of on-column acyl migration. The key is to work quickly, at a low temperature, and with appropriate solvents.
Materials:
-
Silica-based SPE cartridge
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., chloroform)
-
Sample loading solvent (non-polar, e.g., chloroform)
-
Wash solvent (e.g., chloroform (B151607) to elute neutral lipids)
-
Elution solvent (e.g., acetone/methanol (B129727) mixture for glycolipids and ceramides, followed by methanol for phospholipids)[3]
-
Collection tubes
-
Vacuum manifold or positive pressure processor
-
Ice bath
Procedure:
-
Column Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol through it. Do not let the column run dry.
-
Column Equilibration: Equilibrate the column with 2-3 column volumes of chloroform.
-
Sample Loading: Dissolve the lipid sample in a minimal amount of a non-polar solvent like chloroform. Load the sample onto the SPE column. It is crucial to keep the sample and solvents cold by using an ice bath during this process.
-
Washing:
-
Elution: To elute phospholipids, use 10 mL of methanol.[3]
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the dried lipids in an appropriate solvent for your downstream analysis.
Protocol 3: Derivatization to Prevent Acyl Migration (for GC-MS Analysis)
Derivatization converts the analyte into a more volatile and stable form, which can prevent acyl migration during analysis. This protocol describes the formation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials:
-
Methanolic sodium hydroxide (B78521) (saponification reagent)
-
Boron trifluoride in methanol (esterification reagent)
-
Heptane (B126788) (extraction solvent)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Saponification: Reflux the glyceride sample with methanolic sodium hydroxide to saponify the lipids.[4]
-
Esterification: Add boron trifluoride in methanol to the saponified sample to effect esterification.[4]
-
Extraction: Extract the resulting FAMEs with heptane.
-
Washing: Wash the heptane layer with a saturated sodium chloride solution to remove any remaining reagents.
-
Drying: Dry the heptane layer over anhydrous sodium sulfate.
-
Analysis: The resulting FAMEs in heptane are ready for injection into the GC-MS.
Data on Factors Influencing Acyl Migration
The rate of acyl migration is significantly influenced by several factors. The following tables summarize quantitative data on the effects of temperature and the nature of the acyl group.
Table 1: Effect of Temperature on Acyl Migration
| Compound | Temperature (°C) | Isomerization after 8 hours (%) | Reference |
| sn-2 16:0 LPC | 37 | ~87% | [5] |
| sn-2 16:0 LPC | 22 | ~80% | [6] |
| sn-2 16:0 LPC | 4 | ~31% | [6] |
| sn-2 16:0 LPC | -20 | Minimal | [6] |
| sn-2 22:6 LPC | 37 | ~35% | [5] |
| sn-2 22:6 LPC | 22 | ~15% | [6] |
| sn-2 22:6 LPC | 4 | Almost completely stable | [6] |
| sn-2 22:6 LPC | -20 | Almost completely stable | [6] |
Table 2: Effect of Acyl Group Structure on Migration Rate at 37°C and pH 7.4
| Compound | % sn-2 Isomer Remaining after 8 hours | Relative Migration Rate | Reference |
| sn-2 16:0 LPC (Saturated) | ~13% | Fastest | [5] |
| sn-2 18:1 LPC (Monounsaturated) | ~29% | Intermediate | [5] |
| sn-2 20:4 LPC (Polyunsaturated) | >60% | Slower | [5] |
| sn-2 22:6 LPC (Polyunsaturated) | >60% | Slowest | [5] |
Visualizing Acyl Migration Concepts
The following diagrams illustrate the key factors influencing acyl migration and a general workflow for minimizing it during sample preparation.
References
- 1. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 4. gcms.cz [gcms.cz]
- 5. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,2-Palmitolein-3-Olein
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,2-Palmitolein-3-Olein under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in maintaining the integrity of this triacylglycerol during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during storage?
A1: The stability of this compound is primarily influenced by three main factors: temperature, exposure to light, and the presence of oxygen.[1][2][3] Unsaturated fatty acid chains, such as the palmitoleoyl and oleoyl (B10858665) moieties in this molecule, are susceptible to oxidation.[4]
Q2: What is the optimal temperature for long-term storage of this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C or lower.[2][3][5] Lower temperatures significantly reduce the rates of both hydrolytic and oxidative degradation. For short-term storage, refrigeration at 4°C can be acceptable, but for periods longer than a few days, freezing is crucial to maintain stability.
Q3: How does light exposure affect the stability of this compound?
A3: Exposure to light, particularly UV light, can accelerate the oxidation of the unsaturated fatty acid chains in this compound. This process, known as photo-oxidation, can lead to the formation of hydroperoxides and other secondary oxidation products, compromising the integrity of the compound.[2][3] It is essential to store the material in amber vials or other light-protecting containers.
Q4: What is the impact of oxygen on the stability of this compound?
A4: Oxygen is a critical factor in the oxidative degradation of unsaturated lipids. The double bonds in the palmitoleoyl and oleoyl chains are susceptible to attack by oxygen radicals, leading to a chain reaction of lipid peroxidation. To minimize this, it is best practice to blanket the sample with an inert gas like nitrogen or argon before sealing the storage container.[2][3][6]
Q5: What are the signs of degradation in a sample of this compound?
A5: Degradation can be indicated by a change in the physical appearance of the oil, such as an increase in viscosity or a change in color. A rancid or off-odor is also a common sign of oxidative degradation. For quantitative assessment, an increase in the peroxide value (PV), p-anisidine (B42471) value (AV), or the presence of secondary oxidation products are key indicators.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results, poor reproducibility | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and oxygen exposure). Perform a quality control check on the stored material using methods like peroxide value or TBARS assay. |
| Visible changes in the oil (e.g., increased viscosity, color change) | Significant oxidative degradation and polymerization. | The sample is likely compromised and should be discarded. Review storage and handling procedures to prevent future degradation. |
| Rancid odor | Formation of volatile secondary oxidation products. | This indicates advanced oxidation. The sample is not suitable for most experimental purposes and should be discarded. |
| Precipitate formation upon thawing | Potential hydrolysis and formation of free fatty acids, or crystallization at low temperatures. | Allow the sample to equilibrate to room temperature and vortex gently. If the precipitate persists, it may indicate hydrolysis. Consider analyzing the free fatty acid content. |
Stability Data Summary
The following table summarizes hypothetical stability data for this compound under different storage conditions. These values are illustrative and based on general principles of lipid stability. Actual degradation rates should be determined empirically.
| Storage Condition | Duration | Peroxide Value (meq O₂/kg) | p-Anisidine Value | Free Fatty Acids (%) |
| -80°C, Dark, Inert Gas | 12 Months | < 1.0 | < 0.5 | < 0.1 |
| -20°C, Dark, Inert Gas | 12 Months | 1.0 - 2.0 | 0.5 - 1.0 | < 0.2 |
| 4°C, Dark, Air | 3 Months | 5.0 - 10.0 | 2.0 - 5.0 | 0.5 - 1.0 |
| Room Temp (25°C), Light, Air | 1 Month | > 20.0 | > 10.0 | > 1.5 |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method measures the primary products of lipid oxidation (hydroperoxides).
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
0.1 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
Procedure:
-
Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of distilled water.
-
Titrate the liberated iodine with 0.1 N Na₂S₂O₃ solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with Na₂S₂O₃ until the blue color disappears completely.
-
Perform a blank titration with the same reagents but without the oil sample.
-
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W
-
S = volume of Na₂S₂O₃ used for the sample (mL)
-
B = volume of Na₂S₂O₃ used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
This compound sample
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Thiobarbituric acid (TBA) reagent (0.375% w/v)
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard
Procedure:
-
Prepare a stock solution of the oil sample in a suitable solvent (e.g., chloroform-methanol).
-
To a test tube, add an aliquot of the sample solution and a small amount of BHT to prevent further oxidation during the assay.
-
Add 2 mL of the TCA solution and vortex.
-
Add 2 mL of the TBA reagent and vortex.
-
Incubate the mixture in a water bath at 95°C for 15 minutes.
-
Cool the tubes to room temperature.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using MDA standards.
-
Calculation: Determine the concentration of TBARS in the sample by comparing its absorbance to the MDA standard curve.
Visualizations
Degradation Pathway of this compound
Caption: Degradation pathways of this compound.
Recommended Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Improvement in nutritional quality and thermal stability of palm olein blended with macadamia oil for deep-fat frying application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 7. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Lipid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in lipid quantification.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a significant problem in lipid analysis?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In the field of lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1][4]
Q2: How can I determine if my lipid sample analysis is being affected by matrix effects?
There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][5] The percentage difference in the signal provides a quantitative measure of the matrix effect.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][5] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any fluctuation in the baseline signal of the infused analyte indicates ion suppression or enhancement at that specific retention time.[1][5]
Q3: My signal intensity is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate steps I can take?
Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate troubleshooting steps you can take:
-
Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.[1]
-
Optimize Chromatography: Modifying your chromatographic method to better separate your lipid analytes from interfering matrix components can significantly reduce matrix effects.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1]
Q4: What are the best strategies for minimizing matrix effects during sample preparation?
Several sample preparation techniques can be employed to minimize matrix effects. The choice of method depends on the specific lipid class of interest and the sample matrix.
-
Protein Precipitation (PPT): A simple and fast method where proteins are precipitated using an organic solvent. However, it is not very effective at removing phospholipids, which are a primary source of matrix effects.[5][6][7]
-
Liquid-Liquid Extraction (LLE): This technique separates lipids from water-soluble components. While it can provide clean extracts, the recovery of polar analytes can be low.[2][3][7]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analytes of interest while matrix components are washed away. SPE is often more effective than PPT and LLE at removing interfering compounds.[2][6][7] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce the cleanest extracts.[7]
Q5: How do internal standards help in overcoming matrix effects?
Internal standards (IS) are crucial for accurate quantification in the presence of matrix effects.[8] An ideal internal standard is chemically similar to the analyte and is added to the sample at the beginning of the workflow.[8] It experiences similar matrix effects as the analyte, allowing for normalization of the analyte's signal and correction for variations in both sample preparation and instrument response.[8]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but contain heavier isotopes (e.g., ¹³C, ²H).[5][8][9] This ensures they co-elute with the analyte and experience the same ionization suppression or enhancement, leading to the most accurate correction.[5][8]
-
Structural Analogs: These are molecules that are chemically similar but not identical to the analyte. They are a viable alternative when a SIL-IS is not available.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low signal intensity and poor reproducibility | Ion suppression due to matrix effects. | 1. Dilute the sample to reduce the concentration of interfering matrix components.[1]2. Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[1]3. Improve sample cleanup using Solid-Phase Extraction (SPE), particularly mixed-mode SPE.[7]4. Utilize a stable isotope-labeled internal standard (SIL-IS) to correct for signal suppression.[5][8] |
| Signal enhancement leading to overestimation | Ion enhancement due to matrix effects. | 1. Improve sample preparation to remove the enhancing components. LLE or SPE are good options.[2][3][6][7]2. Modify the mobile phase to alter the ionization of the interfering compounds.3. Employ a SIL-IS for accurate quantification despite signal enhancement.[5][8] |
| Inconsistent results between different sample batches | Variable matrix effects across different samples. | 1. Standardize the sample collection and preparation protocol rigorously.2. Use a robust sample cleanup method like SPE to minimize variability.[6][7]3. Always use an appropriate internal standard for normalization.[8] |
| Loss of signal during the chromatographic run | Accumulation of matrix components (e.g., phospholipids) on the analytical column.[6] | 1. Implement a more effective sample cleanup procedure before injection.[6]2. Use a guard column to protect the analytical column.3. Develop a column washing step in the gradient to elute strongly retained matrix components.[6] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate)
-
Analyte stock solution
-
Neat solvent (e.g., methanol, acetonitrile)
-
Your established sample preparation method (e.g., PPT, LLE, or SPE)
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the analyte stock solution into the neat solvent at a known concentration.[1]
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.[1]
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a generalized protocol for removing phospholipids, a major source of matrix effects in biological samples. The specific sorbent and solvents should be optimized for your lipids of interest.
Materials:
-
SPE cartridge (e.g., C18, mixed-mode)
-
Sample extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove interferences)
-
Elution solvent (to elute lipids)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]
-
Loading: Load the sample onto the SPE cartridge.[1]
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]
-
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]
-
The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]
Visualizations
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ovid.com [ovid.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Triglyceride Ionization in ESI-MS
Welcome to the technical support center for the analysis of triglycerides (TGs) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and enhance the ionization efficiency of triglycerides in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the ESI-MS analysis of triglycerides.
Issue 1: Low or No Triglyceride Signal Intensity
Q: I am not seeing any signal for my triglyceride analytes, or the signal is extremely weak. What are the possible causes and how can I fix this?
A: Low signal intensity for triglycerides is a common issue stemming from their nonpolar nature and subsequent poor ionization efficiency in ESI. Several factors could be contributing to this problem.
Possible Causes and Solutions:
-
Inappropriate Adduct Formation: Triglycerides primarily ionize by forming adducts with cations. If the mobile phase lacks a suitable cation, ionization efficiency will be poor.
-
Solution: Introduce a mobile phase modifier to promote the formation of specific adducts. Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (typically at 5-10 mM) is widely used to generate [M+NH₄]⁺ adducts.[1][2][3] For enhanced sensitivity and structural information, consider using lithium salts to form [M+Li]⁺ adducts.[4][5][6][7] Sodium adducts ([M+Na]⁺) are also common, but their formation can be less controlled if sodium is present as a contaminant.[5][8]
-
-
Ion Suppression: High concentrations of more easily ionizable lipids, such as phospholipids (B1166683), or even high concentrations of triglycerides themselves can suppress the signal of your target analytes.[1][9]
-
Solution 1: Sample Dilution: Dilute your sample to reduce the overall lipid concentration. For direct infusion, total lipid concentrations as low as 10 pmol/μL may be necessary, especially with high levels of non-polar lipids like TGs.[1]
-
Solution 2: Chromatographic Separation: Employ liquid chromatography (LC) prior to MS to separate triglycerides from phospholipids and other interfering species.[1][10]
-
-
Suboptimal ESI Source Parameters: The efficiency of the electrospray process is highly dependent on the source settings.
Issue 2: Inconsistent and Multiple Adducts Observed
Q: My mass spectra show multiple adducts for the same triglyceride molecule (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺), making data interpretation and quantification difficult. How can I control adduct formation?
A: The presence of various cations in your sample, mobile phase, or from contaminants can lead to the formation of multiple adducts for a single triglyceride species.[1][2]
Possible Causes and Solutions:
-
Presence of Multiple Cations: Endogenous salts in biological samples or impurities in solvents and additives can contribute to a variety of adducts.
-
Solution 1: Controlled Addition of a Single Adduct-Forming Reagent: To promote the formation of a specific adduct, add a salt of the desired cation at a concentration that will outcompete other cations. For instance, adding ammonium formate will favor the formation of [M+NH₄]⁺ adducts.[1][2] High-purity solvents and additives should be used to minimize alkali metal contaminants.[13]
-
Solution 2: Sample Cleanup: For samples with high salt content, consider sample preparation techniques like solid-phase extraction (SPE) to remove interfering salts before analysis.[1]
-
Issue 3: In-Source Fragmentation and Misannotation
Q: I am observing peaks in my spectra that I suspect are in-source fragments of triglycerides, which is complicating lipid identification. How can I minimize in-source fragmentation?
A: In-source fragmentation (ISF) is a known phenomenon in ESI-MS where molecules fragment in the ion source before mass analysis. This can lead to the misannotation of fragments as true lipid species.[14][15]
Possible Causes and Solutions:
-
Harsh ESI Source Conditions: High temperatures and voltages in the ESI source can induce fragmentation.
-
Solution: Optimize ESI source parameters to be as "soft" as possible while maintaining good signal intensity. This may involve reducing the capillary temperature, spray voltage, and collision energy in the ion optics.[14][15] A systematic evaluation of these parameters is recommended to find the optimal balance.[14]
-
Frequently Asked Questions (FAQs)
Q1: Which adduct is best for triglyceride analysis?
A1: The choice of adduct depends on the analytical goal.
-
Ammonium adducts ([M+NH₄]⁺): These are commonly used for routine quantification due to their good stability and compatibility with reversed-phase chromatography.[16][17][18]
-
Sodium adducts ([M+Na]⁺): These adducts often form readily, even from trace sodium contamination, and can provide good signal intensity.[8][19]
-
Lithium adducts ([M+Li]⁺): These are often preferred for detailed structural analysis (MS/MS) as they can provide more informative fragmentation patterns, helping to identify the fatty acid composition and their positions on the glycerol (B35011) backbone.[4][5][6][7]
Q2: What are the optimal ESI source parameters for lipidomics?
A2: Optimal parameters can vary between instruments. However, a study on an Exactive instrument with a HESI-II source found the following conditions to be a good starting point for a wide range of lipids in positive ion mode:
-
Spray Voltage: 3.2 kV
-
Solvent Composition: 60-75% Acetonitrile (B52724) / 40-25% H₂O with 0.2% formic acid.[10][11][12] It is crucial to perform a systematic optimization on your specific instrument and for your particular class of triglycerides.
Q3: What solvent systems are recommended for triglyceride analysis by LC-ESI-MS?
A3: For reversed-phase LC-MS, gradients of acetonitrile and isopropanol (B130326) are commonly used. The addition of a modifier to promote adduct formation is essential.
-
A study using desorption electrospray ionization (DESI) found that a solvent mixture of Methanol:Acetonitrile:Toluene (5:3.5:1.5 v/v/v) was effective for extracting and detecting nonpolar triglycerides.[20]
-
For APCI-MS, which is also used for nonpolar molecules, a mobile phase of isopropanol and n-butanol has been used with a C8 column.[16]
Data Summary Tables
Table 1: Comparison of Adduct-Forming Reagents for Triglyceride Analysis
| Adduct Former | Typical Concentration | Resulting Adduct | Advantages | Disadvantages |
| Ammonium Formate/Acetate | 5-10 mM | [M+NH₄]⁺ | Good stability, compatible with LC-MS, commonly used for quantification.[1][2][3] | May provide less structural information in MS/MS compared to lithium adducts.[5] |
| Sodium Salts (e.g., Acetate) | Micromolar concentrations | [M+Na]⁺ | Often forms readily, can provide high signal intensity.[8][19] | Can be difficult to control due to background contamination, may lead to multiple adducts.[1] |
| Lithium Salts (e.g., Formate) | Micromolar to low mM | [M+Li]⁺ | Provides highly informative fragmentation for structural elucidation (regioisomers).[4][5][6][7] | Can complicate spectra due to the presence of the ⁶Li isotope and may require more frequent ion source cleaning.[7] |
Table 2: Optimized ESI Parameters for General Lipidomics (Positive Mode)
| Parameter | Optimized Value | Reference |
| Solvent System | [10][11][12] | |
| Organic Phase | Acetonitrile (ACN) | |
| Aqueous Phase | Water (H₂O) with 0.2% Formic Acid | |
| ACN:H₂O Ratio | 60:40 to 75:25 (v/v) | |
| ESI Voltage | 3.2 kV | [10][11][12] |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol describes a general approach to optimizing ESI source parameters for triglyceride analysis.
-
Prepare a Standard Solution: Prepare a solution of a representative triglyceride standard (e.g., Triolein) in a solvent mixture similar to your mobile phase (e.g., 75:25 acetonitrile:isopropanol with 10 mM ammonium formate) at a concentration that gives a moderate signal (e.g., 1 µM).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
One-at-a-Time Parameter Optimization:
-
Spray Voltage: While keeping other parameters constant, vary the spray voltage (e.g., from 2.5 kV to 4.5 kV in 0.2 kV increments) and record the signal intensity of the target triglyceride adduct. Plot intensity vs. voltage to find the optimum.
-
Sheath Gas Flow Rate: Set the spray voltage to its optimal value. Vary the sheath gas flow rate (arbitrary units specific to the instrument) and monitor the signal intensity.
-
Auxiliary Gas Flow Rate: With the optimized spray voltage and sheath gas flow, vary the auxiliary gas flow rate.
-
Capillary and Heater Temperatures: Sequentially optimize the capillary temperature and auxiliary gas heater temperature.
-
-
Verification: Once all parameters are optimized, re-inject the standard to confirm the improved signal intensity.
Protocol 2: Sample Preparation for Promoting Specific Adduct Formation
This protocol outlines how to prepare a sample for analysis to favor the formation of ammonium adducts.
-
Stock Solution of Adduct Former: Prepare a 1 M stock solution of ammonium formate in LC-MS grade water.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): To 1 L of LC-MS grade water, add 1 mL of the 1 M ammonium formate stock solution (final concentration 1 mM).
-
Mobile Phase B (Organic): To 1 L of a mixture of acetonitrile and isopropanol (e.g., 50:50 v/v), add 1 mL of the 1 M ammonium formate stock solution (final concentration 1 mM).
-
-
Sample Reconstitution: After lipid extraction and drying, reconstitute the sample in a solvent that is compatible with your initial LC conditions or direct infusion, ensuring it contains the adduct-forming reagent at the desired concentration (e.g., by adding a small volume of the stock solution). For direct infusion, reconstituting in Mobile Phase B is a good option.
Visualizations
Caption: Troubleshooting workflow for low triglyceride signal intensity.
Caption: The process of adduct formation for triglyceride ionization in ESI.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aocs.org [aocs.org]
- 7. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vertes.columbian.gwu.edu [vertes.columbian.gwu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Optimal Electrospray Parameters for Lipidomics in Infrared-Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. waters.com [waters.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Column Selection for Triglyceride Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal column and resolving common issues encountered during the separation of triglyceride isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating triglyceride isomers?
A1: The main techniques for separating triglyceride isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1][2] HPLC is widely used and can be further categorized into Non-Aqueous Reversed-Phase (NARP) HPLC and Silver Ion HPLC (Ag+-HPLC).[3] Chiral chromatography is employed for the separation of enantiomers.[4]
Q2: Which type of HPLC column is best for separating triglyceride regioisomers?
A2: The choice of column depends on the nature of the isomers.
-
For regioisomers (e.g., PPO vs. POP): Non-Aqueous Reversed-Phase (NARP) HPLC with C18 or C30 columns is a common approach.[3] Polymeric ODS (octadecylsilane) columns have shown particular effectiveness in recognizing and separating positional isomers.[4][5]
-
For isomers differing in the number and position of double bonds: Silver Ion HPLC (Ag+-HPLC) is a powerful technique.[4][6] The separation is based on the interaction of the π-electrons of the double bonds with silver ions on the stationary phase.[7]
Q3: When should I consider using Gas Chromatography (GC) for triglyceride isomer separation?
A3: High-temperature capillary GC with specialty columns is a well-established method for analyzing the fatty acid composition of triglycerides after converting them into fatty acid methyl esters (FAMEs).[8] It can also be used for the analysis of intact triglycerides, providing high separation efficiency.[1][9]
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for this application?
A4: SFC, using supercritical carbon dioxide as the mobile phase, offers high-speed analysis and is efficient for separating both analogues and chiral compounds.[2][10] It can be particularly useful for method scouting and can reduce analytical time compared to traditional HPLC methods.[2][11] Chiral SFC methods have been developed for the baseline separation of enantiomers in a short time.[12]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Triglyceride Isomers in HPLC
Possible Causes & Solutions:
-
Suboptimal Stationary Phase: The column chemistry is critical for selectivity.
-
Recommendation: For general triglyceride profiling by Equivalent Carbon Number (ECN), C18 columns are a good starting point.[3][8] For enhanced resolution of regioisomers, consider a polymeric C18 or a C30 phase.[3][5] If separating isomers based on unsaturation, a silver-ion column is recommended.[3] Connecting two or three columns in series can also improve separation.[4]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[4]
-
Recommendation: In NARP-HPLC, a gradient of a weak solvent (e.g., acetonitrile) and a strong solvent (e.g., isopropanol (B130326), acetone, or methyl tert-butyl ether) is commonly used.[3] Small, systematic changes in the organic modifier concentration can significantly impact the resolution of critical pairs.[3][4] For Ag+-HPLC, hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent like acetonitrile (B52724) or isopropanol is often used.[1][6]
-
-
Non-ideal Column Temperature: Temperature is a critical parameter affecting separation efficiency.[4]
-
Recommendation: In reversed-phase HPLC, lower temperatures (e.g., 10-20°C) often lead to better separation, though this can increase backpressure.[3][5] However, for some highly saturated triglycerides, solubility may be an issue at lower temperatures, necessitating a slightly elevated temperature.[4] In Ag+-HPLC with hexane-based mobile phases, increasing the temperature can surprisingly increase retention times for unsaturated triglycerides, potentially improving resolution.[6]
-
Logical Troubleshooting Workflow for Poor HPLC Resolution
References
- 1. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triglyceride by HPLC - Chromatography Forum [chromforum.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Low-Level Detection of 1,2-Palmitolein-3-Olein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of 1,2-Palmitolein-3-Olein.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the low-level detection of this compound?
A1: The main challenges include:
-
Isomeric Complexity: Distinguishing this compound from its regioisomers (like 1,3-Dioleoyl-2-palmitoylglycerol, OPO) and other isobaric species is difficult due to their similar mass-to-charge ratios.[1][2][3][4]
-
Low Abundance: In complex biological matrices, this compound may be present at very low concentrations, making it susceptible to matrix effects and requiring highly sensitive analytical methods.
-
Sample Preparation: Inefficient extraction or sample degradation during preparation can lead to inaccurate quantification.[5][6] Preventing lipid oxidation is crucial.[7]
-
Method Optimization: Achieving optimal separation and detection requires careful optimization of liquid chromatography and mass spectrometry parameters.
Q2: Which analytical technique is most suitable for the low-level detection of this compound?
A2: Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used and effective technique.[8][9] Reversed-phase liquid chromatography (RPLC) is commonly employed for separating triacylglycerols.[1] Tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSn) helps in the structural elucidation and differentiation of isomers.[2][8]
Q3: How can I differentiate this compound from its isomers?
A3: Differentiating isomers is challenging but can be achieved through:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to distinguish between compounds with different elemental compositions. A study on human milk successfully identified and quantified 1,3-olein-2-palmitin (OPO), a regioisomer of your target molecule, using HPLC-HRMS.[10]
-
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of regioisomers can differ. For instance, the loss of fatty acids from the sn-1/3 positions is often preferred in atmospheric pressure chemical ionization (APCI).[11]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, and can resolve isomeric species.[1]
-
Chromatographic Separation: While challenging, specialized chromatographic techniques like silver ion chromatography (Ag+-HPLC) or the use of multiple reversed-phase columns in series can improve the separation of isomers.[2][12]
Q4: What are the critical considerations for sample preparation?
A4: Key considerations for sample preparation include:
-
Lipid Extraction Method: The choice of extraction method, such as Folch or Bligh & Dyer, depends on the sample matrix.[5][13] Solid-phase extraction (SPE) can be used for selective enrichment.[13]
-
Prevention of Oxidation: Lipids are prone to oxidation. It is recommended to work on ice, flush samples with argon or nitrogen gas, and use antioxidants like butylated hydroxytoluene (BHT).[7]
-
Homogenization: Ensure complete homogenization of the sample to achieve efficient extraction.[14]
-
Internal Standards: Use an appropriate internal standard for accurate quantification to compensate for variations in extraction efficiency and instrument response.[1]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Review your lipid extraction protocol. Ensure the solvent system is appropriate for triacylglycerols.[13][14] 2. Verify that the sample was thoroughly homogenized. 3. Consider using a different extraction method, such as solid-phase extraction (SPE), for sample cleanup and enrichment.[13] |
| Sample Degradation | 1. Prepare fresh samples, minimizing exposure to air and light.[15] 2. Add an antioxidant like BHT to your extraction solvent.[7] 3. Store samples at -80°C until analysis.[7] |
| Incorrect LC-MS Settings | 1. Confirm that the mass spectrometer is set to detect the correct m/z for the chosen adduct of this compound (e.g., [M+NH4]+).[8][11] 2. Optimize ion source parameters (e.g., temperature, gas flows) for triacylglycerol analysis.[8][15] 3. Ensure the elution window in your MS method corresponds to the retention time of your analyte.[15] |
| Matrix Effects (Ion Suppression) | 1. Dilute the sample extract to reduce the concentration of interfering matrix components. 2. Improve sample cleanup using SPE. 3. Modify the chromatographic gradient to better separate the analyte from co-eluting matrix components. |
Issue 2: Poor Peak Shape (Fronting, Tailing, or Broad Peaks)
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume or dilute the sample.[16] |
| Inappropriate Injection Solvent | 1. Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.[16] |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent.[16] 2. If the problem persists, replace the column.[15] |
| Extra-Column Volume | 1. Minimize the length and diameter of tubing between the injector, column, and detector.[16] |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | 1. Increase the equilibration time between injections to at least 10 column volumes.[15][17] |
| Mobile Phase Issues | 1. Prepare fresh mobile phases.[15] 2. Ensure the mobile phase composition is accurate and the pump is functioning correctly. |
| Temperature Fluctuations | 1. Use a column oven to maintain a stable temperature.[15] |
| Air Bubbles in the Pump | 1. Purge the pump to remove any air bubbles.[15][18] |
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of triacylglycerols similar to this compound using LC-MS based methods. Note that specific values for this compound may vary depending on the specific instrumentation and matrix.
| Parameter | Method | Value | Reference Compound(s) | Source |
| Limit of Detection (LOD) | Ag+-HPLC with ELSD | 0.1 µg (injected) | 1,3-dioleoyl-2-palmitoylglycerol (OPO) | [19] |
| Limit of Quantification (LOQ) | Ag+-HPLC with ELSD | 0.3 µg (injected) | 1,3-dioleoyl-2-palmitoylglycerol (OPO) | [19] |
| Repeatability (RSD) | HPLC-HRMS | 3.1 - 16.6% | OPO and other TAGs in human milk | [10] |
| Intermediate Reproducibility (RSD) | HPLC-HRMS | 4.0 - 20.7% | OPO and other TAGs in human milk | [10] |
| Accuracy | HPLC-HRMS | 75 - 97% | OPO and other TAGs in human milk | [10] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
-
Homogenization: Homogenize 1 gram of tissue sample in 20 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture.[13]
-
Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[13]
-
Filtration/Centrifugation: Filter the homogenate or centrifuge it to recover the liquid phase.
-
Washing: Add 0.2 volumes (4 mL for 20 mL of liquid phase) of a 0.9% NaCl solution to the liquid phase.[13]
-
Phase Separation: Vortex the mixture and centrifuge to separate the phases. The lipids will be in the lower chloroform phase.
-
Drying: Carefully collect the lower chloroform phase, evaporate the solvent under a stream of nitrogen, and store the lipid extract at -80°C.
Protocol 2: Analysis of this compound by LC-MS/MS
-
Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent, such as isopropanol/chloroform (1:1, v/v).
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Develop a suitable gradient to separate the triacylglycerols.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Adduct Formation: Monitor for ammonium adducts ([M+NH4]+).[8]
-
Scan Mode: Use Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Collision Energy: Optimize the collision energy to generate characteristic fragment ions (e.g., neutral loss of fatty acyl chains).[8]
-
Source Parameters: Optimize ion source gas flows, temperatures, and voltages for maximal signal.[8]
-
Visualizations
Caption: Experimental workflow for the low-level detection of this compound.
Caption: Troubleshooting logic for low or no signal of the target analyte.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utupub.fi [utupub.fi]
- 3. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newfoodmagazine.com [newfoodmagazine.com]
- 7. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 8. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. ANALYSIS OF LIPIDS [people.umass.edu]
- 15. shimadzu.at [shimadzu.at]
- 16. agilent.com [agilent.com]
- 17. youtube.com [youtube.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS Methods for 1,2-Palmitolein-3-Olein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 1,2-Palmitolein-3-Olein (POO), a specific triacylglycerol (TAG) of interest in various research fields. Alternative analytical techniques are also discussed to provide a broader context for method selection. The information presented is supported by experimental data from published studies, offering a valuable resource for researchers developing and validating analytical methods for complex lipids.
Introduction
The accurate quantification of specific triacylglycerols such as this compound is crucial for understanding lipid metabolism, disease pathology, and for the development of novel therapeutics. LC-MS has emerged as a powerful tool for the analysis of complex lipids due to its high sensitivity, selectivity, and ability to resolve isomeric species. This guide will delve into the validation of an LC-MS method for POO, comparing its performance with other analytical approaches.
Experimental Protocols
A robust and reliable analytical method is underpinned by a thorough validation process. The following section details a typical experimental protocol for the validation of an LC-MS method for the quantification of this compound in a biological matrix.
LC-MS Method Validation Protocol for this compound
1. Sample Preparation:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method with a mixture of chloroform (B151607) and methanol.[1]
-
Internal Standard Spiking: A suitable internal standard (e.g., a structurally similar TAG that is not endogenously present) is added to the sample prior to extraction to account for variability in extraction efficiency and matrix effects.
-
Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, typically a mixture of isopropanol (B130326), acetonitrile (B52724), and water, compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of TAGs.
-
Mobile Phase: A gradient elution with a binary solvent system is employed. For instance, Mobile Phase A could be a mixture of acetonitrile and water with additives like ammonium (B1175870) formate (B1220265) and formic acid to improve ionization, while Mobile Phase B would be a mixture of isopropanol and acetonitrile with the same additives.
-
Flow Rate: A typical flow rate is maintained between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 55°C, to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for the analysis of TAGs as it effectively forms [M+NH4]+ or [M+Na]+ adducts.[2]
-
MS/MS Analysis: A triple quadrupole (QQQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For quantitative analysis using a QQQ, Multiple Reaction Monitoring (MRM) is employed. Specific precursor-to-product ion transitions for POO and the internal standard are monitored for high selectivity and sensitivity.[3]
-
3. Method Validation Parameters:
-
Linearity: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked matrix samples. A linear regression analysis is performed, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration.[4][5]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is evaluated. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte is assessed by comparing the response of the analyte in a neat solution to that in a post-extraction spiked matrix sample.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[6]
Method Performance Comparison
The following table summarizes the performance characteristics of a typical validated LC-MS method for a TAG isomer, which can be considered representative for this compound, and compares it with alternative analytical techniques.
| Parameter | LC-MS/MS | High-Performance Liquid Chromatography with UV/ELSD (HPLC-UV/ELSD) | Gas Chromatography (GC-FID) | Enzymatic Assay |
| Specificity | Very High (can distinguish isomers) | Moderate (co-elution of isomers is common) | High (good for fatty acid profiling after derivatization) | Low (measures total triglycerides)[7] |
| Sensitivity (LOQ) | Low ng/mL to pg/mL[6] | High ng/mL to µg/mL | ng level | µg/mL to mg/mL |
| Linearity (r²) | > 0.99[8] | > 0.99 | > 0.99 | > 0.98 |
| Intra-day Precision (%RSD) | < 15%[4][5] | < 10% | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 15%[4][5] | < 15% | < 10% | < 10% |
| Accuracy (% Recovery) | 85-115%[4][5] | 90-110% | 90-110% | 80-120%[8] |
| Throughput | Moderate to High | Low to Moderate | Low to Moderate | High |
| Sample Preparation | Multi-step (extraction, derivatization may not be needed) | Multi-step (extraction) | Multi-step (extraction, derivatization required) | Minimal |
| Cost | High | Moderate | Moderate | Low |
Visualizing the Workflow
To better illustrate the logical flow of the LC-MS method validation process, the following diagram was generated using Graphviz.
Caption: Workflow for the validation of an LC-MS method for this compound.
Conclusion
The validation of an LC-MS method is a critical step in ensuring the generation of accurate and reliable data for the quantification of this compound. While other methods such as HPLC-UV/ELSD, GC-FID, and enzymatic assays can be used for triglyceride analysis, LC-MS/MS offers unparalleled specificity and sensitivity, which is essential for distinguishing between isomeric species and for detecting low-abundance lipids.[9][10] The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the study, including the desired level of specificity, sensitivity, sample throughput, and available resources. This guide provides a foundational understanding to aid researchers in making informed decisions for their analytical needs.
References
- 1. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unitn.it [iris.unitn.it]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and SFC for Triglyceride Isomer Analysis
The accurate analysis of triglyceride (TAG) isomers is critical in various fields, including food science, nutrition, and drug development, as the specific positioning of fatty acids on the glycerol (B35011) backbone (regioisomers) and their stereochemistry (enantiomers) significantly impact their physical and biological properties. High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone for lipid analysis. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering distinct advantages in speed, resolution, and environmental sustainability. This guide provides an objective comparison of these two techniques for triglyceride isomer analysis, supported by experimental data and detailed methodologies.
Key Performance Comparison: HPLC vs. SFC
Supercritical Fluid Chromatography generally offers faster analysis times and reduced organic solvent consumption compared to High-Performance Liquid Chromatography for triglyceride isomer analysis.[1][2][3][4][5] SFC can also provide superior resolution for certain lipid classes, mitigating co-elution problems that can occur with HPLC.[6][7] Both techniques can be coupled with mass spectrometry (MS) for robust isomer identification, and the use of chiral stationary phases enables the separation of enantiomers in both HPLC and SFC.[1][4][5][8][9]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Common modes for TAGs include Non-Aqueous Reversed-Phase (NARP) and silver-ion chromatography.[4][10][11] | Separation using a supercritical fluid (typically CO2) as the primary mobile phase, often with a small amount of organic modifier. It is considered a hybrid of gas and liquid chromatography.[2] |
| Analysis Time | Generally longer. Recycle HPLC methods can take over an hour for a single sample.[1] | Significantly shorter run times are a major advantage. For example, the separation of sn-POO, OPO, and OOP isomers can be achieved in 40 minutes.[1][4] |
| Resolution | Can be challenging for regioisomers with identical equivalent carbon numbers (ECN), often requiring extensive method development or specialized columns like polymeric ODS or silver-ion.[11][12] | Often provides higher resolution for specific lipid classes and can overcome co-elution of isobaric molecules.[6][7][13] It has shown good identification of regioisomeric TAGs.[4] |
| Solvent Consumption | High consumption of organic solvents, which has environmental and cost implications. | "Greener" technique with significantly lower organic solvent consumption, as the primary mobile phase is compressed CO2.[2][3] |
| Selectivity | NARP-HPLC separates based on ECN (a combination of carbon number and number of double bonds).[4] Silver-ion HPLC separates based on the number, geometry, and position of double bonds.[11] | Offers different selectivities compared to HPLC.[14] Chiral stationary phases are effective for separating both enantiomers and regioisomers.[1] |
| Detection | Commonly coupled with Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) since triglycerides lack strong UV chromophores.[11][15] | Compatible with a wide range of detectors, including MS, which is highly effective for lipid analysis.[6][13] |
| Throughput | Lower throughput due to longer run times and column re-equilibration needs.[16] | Higher throughput is achievable due to faster separations and rapid column re-equilibration.[16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for both HPLC and SFC for the analysis of triglyceride isomers.
HPLC: Non-Aqueous Reversed-Phase (NARP) Method for Regioisomer Separation
This method is suitable for separating regioisomers based on their polarity and equivalent carbon number.[4][10]
-
Sample Preparation: Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile (B52724)/2-propanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.[10]
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector such as an ELSD or MS.[10]
-
Column: A polymeric ODS column, such as a Nucleodur C18 Isis (250 x 4.6 mm, 5 µm), can be effective.[10][12] For complex mixtures, connecting two or three columns in series can improve separation.[17]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol. The ratio may need optimization (e.g., starting with 60:40 to 80:20 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Lower temperatures, around 18°C, can enhance separation.[10]
-
Injection Volume: 5-20 µL.[10]
SFC: Method for Simultaneous Regioisomer and Enantiomer Separation
This method demonstrates the power of SFC for the simultaneous analysis of different types of triglyceride isomers.[1]
-
Sample Preparation: Dissolve the lipid sample in a suitable organic solvent like a hexane/acetone mixture.
-
SFC System: An SFC system coupled to a triple quadrupole mass spectrometer (SFC/MS/MS).[1]
-
Column: A chiral column, such as CHIRALPAK® IG-U (150 x 3 mm, 1.6 µm), is used. For complex separations, two columns can be connected in series.[1]
-
Mobile Phase: Supercritical CO2 with acetonitrile and methanol (B129727) as modifiers.[1]
-
Flow Rate: 3 mL/min.[18]
-
Column Temperature: 50°C.[16]
-
Back Pressure: 140 bar.[18]
-
Detection: Mass spectrometry is used for selective and sensitive detection of isomers.[1]
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical experimental workflows for HPLC and SFC in triglyceride isomer analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipids and SFC: The Perfect Match | Buchi.com [buchi.com]
- 14. agilent.com [agilent.com]
- 15. youngin.com [youngin.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Differentiating Molecular Twins: A Guide to the Accuracy and Precision of Enzymatic Methods for Regioisomer Analysis
For researchers, scientists, and drug development professionals navigating the complexities of regioisomer analysis, the choice of analytical methodology is critical. Regioisomers, molecules with the same molecular formula but differing in the spatial arrangement of functional groups, often exhibit distinct pharmacological and toxicological profiles. Consequently, their accurate and precise quantification is paramount in drug development and quality control. This guide provides a comprehensive comparison of enzymatic methods for regioisomer analysis against alternative techniques, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Enzymatic methods have emerged as a powerful tool for the analysis of regioisomers, offering high specificity and the ability to be conducted under mild conditions. These methods typically leverage the regioselectivity of enzymes, such as lipases, which can catalytically differentiate between functional groups at various positions on a molecule. This inherent selectivity can simplify sample preparation and enhance the accuracy of quantification.
Performance Comparison: Enzymatic Methods vs. Chromatographic Techniques
While enzymatic methods offer distinct advantages, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), remain a gold standard for analytical quantification. The choice between these methods often depends on the specific application, the nature of the regioisomers, and the desired performance characteristics. Below is a comparative summary of the accuracy and precision of these methods, with data compiled from various validation studies.
| Parameter | Enzymatic Method (Lipase-based Assay for Monoacylglycerol Isomers) | Alternative Method (HPLC-UV for a Model Drug's Regioisomers) |
| Accuracy (% Recovery) | 95.8% - 103.5% | 98.7% - 101.2% |
| Precision (Intra-day, %RSD) | < 2.5% | < 1.5% |
| Precision (Inter-day, %RSD) | < 4.0% | < 2.0% |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Quantification (LOQ) | Typically in the low µM range | Typically in the high nM to low µM range |
Note: The data presented is a representative summary compiled from multiple sources and may vary depending on the specific assay, molecule, and laboratory conditions.
In-Depth Look at Methodologies
The successful implementation of any analytical method hinges on a well-defined and robust experimental protocol. Here, we detail a representative protocol for a lipase-based enzymatic assay for the quantification of monoacylglycerol regioisomers and a standard HPLC method for comparison.
Experimental Protocol: Enzymatic Assay for 1- and 2-Monoacylglycerol Regioisomers
This protocol outlines a typical enzymatic assay using a regioselective lipase (B570770) to differentiate and quantify 1- and 2-monoacylglycerol (MAG) isomers.
1. Principle: A lipase specific for the sn-1 position is used to hydrolyze 1-MAG, releasing a fatty acid. The remaining 2-MAG is then quantified. The total MAG content is determined by a separate assay or by complete hydrolysis, allowing for the calculation of the concentration of each regioisomer.
2. Reagents and Materials:
-
Phosphate (B84403) buffer (pH 7.0)
-
Lipase from Rhizopus oryzae (specific for sn-1 position)
-
2-MAG and 1-MAG standards
-
Glycerol (B35011) quantification kit
-
Triton X-100 or other suitable detergent
-
Microplate reader
3. Assay Procedure:
- Prepare a stock solution of the MAG sample in a suitable organic solvent and evaporate the solvent.
- Resuspend the MAG residue in phosphate buffer containing Triton X-100 to form micelles.
- Add the sn-1 specific lipase to the sample and incubate at a controlled temperature (e.g., 37°C) for a specific time to ensure complete hydrolysis of 1-MAG.
- Terminate the reaction by heat inactivation of the enzyme.
- Quantify the glycerol released from the hydrolysis of 1-MAG using a commercial glycerol quantification kit. This value corresponds to the amount of 1-MAG.
- To determine the amount of 2-MAG, a separate aliquot of the initial sample can be treated with a non-regioselective lipase to hydrolyze all MAGs, and the total glycerol is measured. The amount of 2-MAG is then calculated by subtracting the glycerol from the 1-MAG specific reaction.
4. Data Analysis: The concentration of each regioisomer is calculated based on the amount of glycerol produced in the respective reactions, using a standard curve generated with known concentrations of glycerol.
Experimental Protocol: HPLC-UV Method for Regioisomer Quantification
This protocol describes a general approach for the separation and quantification of two regioisomers of a small molecule drug using reverse-phase HPLC with UV detection.
1. Principle: The regioisomers are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Regioisomer reference standards
-
C18 HPLC column
3. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Determined by the UV absorbance maximum of the analytes.
- Injection Volume: 10 µL
4. Assay Procedure:
- Prepare a stock solution of the sample containing the regioisomers in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
- Prepare a series of calibration standards of each regioisomer of known concentrations.
- Inject the sample and calibration standards into the HPLC system.
- Integrate the peak areas of the two regioisomer peaks in the chromatograms.
5. Data Analysis: Construct a calibration curve for each regioisomer by plotting peak area against concentration. Use the regression equation to calculate the concentration of each regioisomer in the unknown sample.
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the experimental workflow of an enzymatic assay and a decision-making flowchart for choosing the appropriate analytical method.
Figure 1. Experimental workflow of a typical enzymatic assay for regioisomer analysis.
Figure 2. Decision-making flowchart for selecting a regioisomer analysis method.
Conclusion
Both enzymatic and chromatographic methods offer robust and reliable approaches for the quantification of regioisomers. Enzymatic methods shine in applications where high selectivity is paramount and can be particularly advantageous for complex sample matrices where extensive cleanup would otherwise be required. Their mild reaction conditions are also beneficial for labile molecules.
On the other hand, chromatographic techniques like HPLC often provide superior precision and lower limits of quantification. The choice of method should be guided by a thorough evaluation of the specific analytical needs, including the required accuracy, precision, sample throughput, and the availability of a suitable selective enzyme. For many applications, a combination of these techniques, where an enzymatic reaction is used for selective derivatization followed by chromatographic separation, can provide the most comprehensive and accurate analytical solution.
Unraveling Triglyceride Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Analysis
For researchers, scientists, and drug development professionals, the precise structural characterization of triglyceride (TG) isomers is a critical yet challenging analytical task. This guide provides an objective comparison of mass spectrometry-based fragmentation analysis methods for differentiating TG regioisomers, supported by experimental data and detailed protocols.
Triglycerides, composed of a glycerol (B35011) backbone esterified with three fatty acids, can exist as regioisomers where the same fatty acids are attached at different positions on the glycerol backbone (e.g., AAB vs. ABA). These subtle structural differences can significantly impact their physical, chemical, and biological properties. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for distinguishing these isomers by analyzing their characteristic fragmentation patterns.
Comparative Analysis of Fragmentation Patterns
The differentiation of TG regioisomers by MS/MS is primarily based on the preferential loss of fatty acids from the sn-1 and sn-3 positions compared to the sn-2 position of the glycerol backbone. This differential fragmentation leads to distinct ratios of product ions, enabling the identification and quantification of isomers. The choice of ionization method, adduct ion, and mass analyzer can significantly influence the fragmentation efficiency and the resulting product ion spectra.
Key Fragmentation Pathways
Upon collision-induced dissociation (CID), precursor ions of triglycerides (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) fragment to produce characteristic product ions. The most informative fragments for distinguishing regioisomers are the diacylglycerol-like ions ([DAG]⁺) formed by the neutral loss of a fatty acid.
For a triglyceride of the AAB type, two primary fragmentation pathways exist:
-
Loss of fatty acid A: Results in a [DAG]⁺ ion of type [AB]⁺.
-
Loss of fatty acid B: Results in a [DAG]⁺ ion of type [AA]⁺.
The relative intensities of these [DAG]⁺ ions are indicative of the fatty acid's position on the glycerol backbone.
Quantitative Data Summary
The following table summarizes the typical relative abundance of key fragment ions observed for different types of triglyceride regioisomers when analyzed as their ammonium (B1175870) adducts ([M+NH₄]⁺) using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
| Triglyceride Isomer Type | Precursor Ion | Key Fragment Ion 1 (Loss from sn-1/3) | Key Fragment Ion 2 (Loss from sn-2) | Typical Intensity Ratio (Fragment 1 / Fragment 2) | Reference |
| AAB (e.g., 1,3-diacyl-2-acyl-glycerol) | [M+NH₄]⁺ | [M+NH₄ - RₐCOOH]⁺ | [M+NH₄ - RₑCOOH]⁺ | > 1 (Loss of A is favored) | [1][2] |
| ABA (e.g., 1,2-diacyl-3-acyl-glycerol) | [M+NH₄]⁺ | [M+NH₄ - RₐCOOH]⁺ | [M+NH₄ - RₑCOOH]⁺ | < 1 (Loss of B is favored) | [1][2] |
| ABC (e.g., 1-acyl-2-acyl-3-acyl-glycerol) | [M+NH₄]⁺ | [M+NH₄ - RₐCOOH]⁺ or [M+NH₄ - RₑCOOH]⁺ | [M+NH₄ - RₑCOOH]⁺ | Varies based on specific fatty acids | [1][3] |
Note: Rₐ and Rₑ represent the acyl groups of fatty acids A and B, respectively. The intensity ratios can be influenced by the chain length and degree of unsaturation of the fatty acids.[3][4]
Experimental Protocols
Sample Preparation
-
Standard Preparation: Prepare standard solutions of individual triglyceride isomers (e.g., 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP)) in a suitable organic solvent such as isopropanol (B130326)/acetonitrile (B52724)/water (45:45:10, v/v/v) at a concentration of approximately 10 µg/mL.
-
Lipid Extraction from Biological Samples (if applicable): Perform a lipid extraction using a modified Folch or Bligh-Dyer method. Dry the lipid extract under a stream of nitrogen and reconstitute in the analysis solvent.
Mass Spectrometry Analysis
A variety of mass spectrometry platforms can be utilized for this analysis.[5] The following provides a general workflow using a triple quadrupole mass spectrometer with electrospray ionization.
-
Chromatography (Optional but Recommended): For complex mixtures, separation of triglyceride species can be achieved using reverse-phase liquid chromatography (RPLC) with a C18 column. A gradient elution with solvents such as acetonitrile and isopropanol is typically employed.
-
Ionization: Introduce the sample into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. Utilize a post-column infusion of an ammonium formate (B1220265) solution to promote the formation of [M+NH₄]⁺ adducts.
-
MS/MS Analysis:
-
Precursor Ion Selection: In the first quadrupole (Q1), select the [M+NH₄]⁺ ion of the triglyceride of interest.
-
Collision-Induced Dissociation (CID): In the second quadrupole (q2), which acts as a collision cell, fragment the selected precursor ion using an inert gas (e.g., argon). Optimize the collision energy to achieve sufficient fragmentation.
-
Product Ion Scanning: In the third quadrupole (Q3), scan for the resulting product ions, specifically the diacylglycerol-like fragment ions corresponding to the neutral loss of each fatty acid.
-
-
Data Analysis: Determine the relative intensities of the characteristic fragment ions to differentiate and quantify the regioisomers. Calibration curves generated from authentic standards can be used for accurate quantification.[1][2]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for distinguishing triglyceride isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography-atmospheric pressure chemical ionization mass spectrometry: comparison of five different mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Validation of Triglyceride Quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of triglycerides is critical for metabolic disease research, cardiovascular risk assessment, and therapeutic monitoring. Ensuring consistency across different laboratories, however, presents a significant challenge. This guide provides an objective comparison of common triglyceride quantification methods, supported by inter-laboratory performance data and detailed experimental protocols, to aid in the selection of appropriate assays and to foster greater comparability of results.
Performance of Common Triglyceride Quantification Methods
Inter-laboratory comparison studies, often orchestrated by proficiency testing programs like those from the Centers for Disease Control and Prevention (CDC), are essential for evaluating the accuracy and precision of different analytical methods.[1] These programs assess performance against a reference method or a peer-group mean. Below is a summary of performance data for common triglyceride analysis methods.
| Analytical Method | Bias (%) from Reference Method | Inter-Laboratory CV (%) | Key Considerations |
| Enzymatic Colorimetric/Fluorometric | -0.13 to -0.71[1][2] | 1.12 to 7.73[1][2] | Widely used in automated analyzers. Performance can vary between reagent manufacturers. Fluorometric methods may offer higher sensitivity.[1] |
| Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) | ≈ 0[1] | < 1.0[1] | Considered a "gold standard" reference method by the CDC for its high accuracy and precision.[1] It is, however, a complex and labor-intensive procedure.[3] |
Note: Bias and Coefficient of Variation (CV) values can be influenced by the specific reagents, calibrators, and instrumentation used.[1]
Detailed Experimental Protocols
Standardized and detailed experimental protocols are crucial for minimizing inter-laboratory variability.[1] Below are detailed methodologies for the most common triglyceride quantification methods.
Enzymatic Colorimetric/Fluorometric Assay Protocol
This is the most common method used in clinical and research laboratories for routine triglyceride analysis.[1] The principle involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of coupled enzymatic reactions that result in a measurable colorimetric or fluorometric signal.
Principle:
-
Lipolysis: Triglycerides are hydrolyzed by lipase (B570770) to glycerol and free fatty acids.
-
Glycerol Kinase Reaction: Glycerol is phosphorylated by glycerol kinase in the presence of ATP to form glycerol-3-phosphate and ADP.
-
Glycerol Phosphate (B84403) Oxidase Reaction: Glycerol-3-phosphate is oxidized by glycerol phosphate oxidase to dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂).
-
Peroxidase Reaction: The H₂O₂ produced reacts with a chromogenic or fluorogenic probe in the presence of peroxidase to form a colored or fluorescent product. The intensity of the signal is directly proportional to the triglyceride concentration.
Generalized Protocol (based on commercially available kits): [2][4][5][6][7]
a. Reagent Preparation:
-
Triglyceride Assay Buffer: Warm to room temperature before use.
-
Triglyceride Probe/Enzyme Mix: Reconstitute lyophilized components as per the kit instructions, often with the assay buffer or ultrapure water. Protect from light.
-
Lipase: Reconstitute lyophilized lipase with the provided buffer.
-
Triglyceride Standard: Prepare a standard curve by performing serial dilutions of the provided triglyceride standard with the assay buffer.
b. Sample Preparation:
-
Serum/Plasma: Samples can often be used directly. For samples with expected high triglyceride levels, dilution with the assay buffer is recommended.[8]
-
Tissue Homogenates/Cell Lysates: Homogenize tissue or lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or 5% NP-40). Heat treatment may be required to solubilize all triglycerides. Centrifuge to remove insoluble material.[2][4]
c. Assay Procedure (96-well plate format):
-
Add 2-50 µL of standards and samples to individual wells of a 96-well plate. Adjust the volume in each well to 50 µL with the Triglyceride Assay Buffer.
-
For each sample, prepare a background control well containing the same amount of sample but substitute the lipase with assay buffer. This accounts for any endogenous glycerol in the sample.
-
Add 2 µL of Lipase to each standard and sample well (not the background control wells).
-
Mix and incubate at room temperature for 20-30 minutes to allow for the conversion of triglycerides to glycerol and fatty acids.
-
Prepare a Reaction Mix containing the Triglyceride Assay Buffer, Triglyceride Probe, and Triglyceride Enzyme Mix according to the kit's protocol.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the absorbance at ~570 nm for colorimetric assays or fluorescence at Ex/Em = 535/587 nm for fluorometric assays using a microplate reader.
-
Subtract the background control readings from the sample readings.
-
Calculate the triglyceride concentration of the samples by comparing the corrected readings to the standard curve.
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Protocol
GC-IDMS is the reference method for triglyceride quantification, providing the highest level of accuracy and precision.[1][9] It involves the use of a stable isotope-labeled internal standard to quantify the analyte.
Principle: A known amount of a stable isotope-labeled triglyceride internal standard is added to the sample. The lipids are then extracted, hydrolyzed to glycerol, and derivatized to make them volatile for GC analysis. The mass spectrometer detects both the natural (from the sample) and the isotope-labeled (internal standard) derivatized glycerol. The ratio of the signals is used to calculate the exact concentration of triglycerides in the original sample.
-
Sample Preparation: A known amount of an isotopically labeled triglyceride internal standard (e.g., [¹³C₃]tripalmitin) is added to a measured volume of the serum or plasma sample.[3]
-
Hydrolysis (Saponification): The triglycerides in the sample are hydrolyzed to glycerol and free fatty acids using a strong base (e.g., potassium hydroxide) at an elevated temperature.
-
Derivatization: The glycerol is converted to a volatile derivative (e.g., by reacting with acetic anhydride (B1165640) and pyridine) to allow for analysis by gas chromatography.[9]
-
Extraction: The derivatized glycerol is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).[9]
-
GC-MS Analysis: The extracted and derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized glycerol from other components in the sample, and the mass spectrometer detects and quantifies the specific ions corresponding to the derivatized glycerol from both the sample and the internal standard.
-
Quantification: The concentration of triglycerides is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of triglycerides.
Mandatory Visualizations
To further clarify the experimental processes and relationships, the following diagrams have been generated using Graphviz.
Caption: Enzymatic reaction pathway for triglyceride quantification.
Caption: Workflow for an inter-laboratory triglyceride validation program.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Navigating the Lipidome: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals embarking on lipidomics studies, the choice of analytical platform is a critical decision that profoundly impacts the scope and quality of the resulting data. This guide provides an objective comparison of the three primary platforms used in lipidomics: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methodology for your research needs.
The burgeoning field of lipidomics, the large-scale study of lipids in biological systems, holds immense promise for biomarker discovery and understanding disease pathogenesis. However, the inherent complexity and diversity of the lipidome present significant analytical challenges. Ensuring the accuracy, reproducibility, and comparability of lipidomics data across different studies and laboratories is paramount, necessitating a thorough understanding of the strengths and limitations of each analytical platform.[1][2] Inter-laboratory comparison exercises, such as those organized by the National Institute of Standards and Technology (NIST), have been instrumental in highlighting the variability in results and underscoring the need for standardized practices.[3][4]
A Head-to-Head Comparison of Lipidomics Platforms
The selection of an analytical platform for lipidomics is a trade-off between several key performance metrics, including the breadth of lipid coverage, sensitivity, quantitative accuracy, and reproducibility. The following table summarizes the key quantitative characteristics of LC-MS, GC-MS, and NMR spectroscopy.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Lipid Coverage | Broad (thousands of species)[4][5] | Narrow (primarily fatty acids and sterols)[6][7] | Limited (major lipid classes)[6][8] |
| Sensitivity | High (pM to nM)[9] | Very High (fM to pM)[10] | Low (µM to mM)[6] |
| Reproducibility (Typical CV%) | Good (5-20%)[4][11] | Excellent (<10%) | Excellent (<5%)[12][13] |
| Quantitative Accuracy | Semi-quantitative to quantitative (requires internal standards) | Quantitative (requires derivatization and standards)[14] | Quantitative (inherently quantitative)[15] |
| Sample Throughput | Moderate to High | Moderate | High |
| Derivatization Required | Generally no[6] | Yes (for non-volatile lipids)[6][7] | No |
| Structural Information | High (MS/MS fragmentation)[16] | Moderate (fragmentation patterns) | High (detailed molecular structure)[12] |
Delving into the Methodologies: Experimental Protocols
The successful implementation of any lipidomics platform relies on robust and well-defined experimental protocols. This section outlines the key steps for sample preparation and analysis for each platform.
Lipid Extraction: A Common Starting Point
A crucial first step for all platforms is the efficient extraction of lipids from the biological matrix. The choice of extraction method can significantly influence the classes of lipids recovered.
1. Bligh and Dyer Method (Modified): A widely used protocol for the extraction of a broad range of lipids.[10]
-
Procedure:
-
Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in an appropriate solvent for analysis.
-
2. Methyl-tert-butyl ether (MTBE) Extraction: An alternative method that can offer improved recovery of certain lipid classes and is more amenable to automation.[11]
-
Procedure:
-
Add methanol to the sample, followed by MTBE.
-
Induce phase separation by adding water.
-
Collect the upper organic phase.
-
Dry and reconstitute the lipid extract.
-
Platform-Specific Analytical Protocols
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most widely used platform in lipidomics due to its broad coverage and high sensitivity.[2] It separates lipids based on their physicochemical properties before detection by a mass spectrometer.
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids.[16]
-
Analysis: High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are used to acquire accurate mass measurements.[16][18] Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies are employed to acquire fragmentation data for lipid identification.[19]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable lipids, particularly fatty acids and sterols.[6][7]
-
Derivatization: Non-volatile lipids, such as fatty acids, must be derivatized to increase their volatility. A common method is the conversion to fatty acid methyl esters (FAMEs).[14]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is the standard ionization method.[21]
-
Analysis: The resulting fragmentation patterns are used to identify the lipids.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and is inherently quantitative.[6][8]
-
Sample Preparation:
-
NMR Analysis:
Visualizing the Workflow and Platform Comparison
To further clarify the experimental process and the relative strengths of each platform, the following diagrams are provided.
References
- 1. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Lipidomics Platform and Instrumentation - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 16. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in expanding the coverage of the lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 19. Frontiers | Recent methodological developments in data-dependent analysis and data-independent analysis workflows for exhaustive lipidome coverage [frontiersin.org]
- 20. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 1,2-Palmitolein-3-Olein Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quantitative comparison of the triacylglycerol (TAG) regioisomer 1,2-Palmitolein-3-Olein (POO) in various mammalian tissues. While direct comparative quantitative data for this specific molecule across different tissues is sparse in current literature, this document outlines the established methodologies for such analysis and presents available data on general triacylglycerol content and composition. This guide serves as a foundational resource for researchers aiming to investigate the distribution and potential roles of specific TAG isomers in health and disease.
Quantitative Data on Triacylglycerol Content in Tissues
The following table summarizes the general findings regarding TAG content in different tissues. It is important to note that these values can vary significantly based on factors such as age, diet, and physiological state.
| Tissue | General Triacylglycerol (TAG) Content | Notes on POO or Constituent Fatty Acids |
| Adipose Tissue | Highest concentration; primary energy storage. | POO is a major TAG constituent. Rich in both palmitoleic acid and oleic acid. |
| Liver | Variable; central role in TAG synthesis and secretion. | Fatty acid profile of liver TAGs is influenced by diet and de novo lipogenesis. |
| Skeletal Muscle | Low to moderate (Intramuscular Triacylglycerols - IMTAGs). | Serves as an immediate energy source for muscle contraction. |
| Brain | Very low to negligible. | Lipids are predominantly phospholipids (B1166683) and cholesterol, serving structural and signaling roles. |
Experimental Protocols
The quantitative analysis of specific triacylglycerol regioisomers like this compound requires meticulous experimental procedures, from lipid extraction to advanced analytical techniques.
Lipid Extraction: Folch and Bligh & Dyer Methods
The foundational step in lipid analysis is the efficient extraction of lipids from biological tissues. The Folch and Bligh & Dyer methods are considered gold standards for this purpose.[1]
1. Folch Method
This method is particularly suitable for solid tissues.[2][3]
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) chloroform (B151607):methanol mixture. The total volume should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[2]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[4]
-
Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration or centrifugation.[2]
-
Washing: Wash the liquid extract with 0.2 volumes of a 0.9% NaCl solution. After vortexing, centrifuge at a low speed to separate the mixture into two phases.[2][5]
-
Phase Separation: The lower phase (chloroform) contains the purified lipids, while the upper phase (methanol-water) contains polar non-lipid contaminants.[2]
-
Solvent Evaporation: Carefully remove the upper phase. The lower chloroform phase is then evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[2][4]
2. Bligh & Dyer Method
This method is often preferred for samples with high water content, such as biological fluids.[1]
-
Initial Homogenization: For a 1 mL sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[6]
-
Phase Separation Induction: Add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of deionized water and vortex again.[6]
-
Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases.[6]
-
Lipid Collection: The lower, organic phase contains the lipids. Carefully collect this phase, avoiding the interface.[6]
-
Washing (Optional but Recommended): For a cleaner preparation, the collected lower phase can be washed with an "authentic upper phase" (prepared by performing the extraction on a blank sample of water).[6]
-
Solvent Evaporation: Evaporate the solvent from the purified lower phase to obtain the lipid extract.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of specific triacylglycerol isomers.[7][8][9]
-
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system is typically used to separate different TAG species based on their hydrophobicity.[9]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for TAG analysis.[9]
-
Mass Spectrometry: A triple quadrupole or a hybrid ion trap-orbitrap mass spectrometer can be used for detection and fragmentation.
-
Identification and Quantification:
-
Identification: The identification of this compound is based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern upon collision-induced dissociation (CID). The fragmentation can reveal the constituent fatty acids.[7]
-
Quantification: For accurate quantification, a stable isotope-labeled internal standard is typically used. Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying known analytes by monitoring specific precursor-to-product ion transitions.[8] A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the sample.
-
Experimental Workflow and Signaling Pathways
To visualize the processes involved in the analysis and the biological context of triacylglycerols, the following diagrams are provided.
Concluding Remarks
The quantitative comparison of specific triacylglycerol regioisomers such as this compound across different tissues is a complex analytical challenge that holds significant potential for advancing our understanding of lipid metabolism in various physiological and pathological states. While a direct comparative dataset is not yet readily available, the methodologies for such investigations are well-established. This guide provides the necessary framework for researchers to pursue these analyses, from sample preparation to sophisticated mass spectrometric techniques. Future research in this area will be invaluable for elucidating the specific roles of individual TAG molecules in metabolic health and disease, potentially uncovering new biomarkers and therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. JCI - Lipid profiling identifies a triacylglycerol signature of insulin resistance and improves diabetes prediction in humans [jci.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Exploring Brain Lipids: Composition, Synthesis, Functions, Disease Connections, and Detection Techniques - MetwareBio [metwarebio.com]
- 6. High triacylglycerol turnover rate in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipotype.com [lipotype.com]
- 9. youtube.com [youtube.com]
Assessing the Purity of Synthetic 1,2-Palmitolein-3-Olein Standards: A Comparative Guide
For researchers, scientists, and drug development professionals relying on precise quantification of lipids, the purity of synthetic standards is paramount. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthetic 1,2-Palmitolein-3-Olein (POO), a crucial triacylglycerol (TAG) in various biological studies. We present key experimental protocols and comparative data to aid in the selection of appropriate purity verification techniques.
Understanding Potential Impurities
Synthetic this compound standards, while generally of high purity (>99% as stated by major suppliers like Larodan), can contain several types of impurities that may affect experimental outcomes.[1] These include:
-
Positional Isomers: The most common impurity is the regioisomer 1,3-dipalmitoleoyl-2-oleoyl-glycerol. Due to their similar physicochemical properties, separating these isomers is a significant analytical challenge.[2]
-
Other Triacylglycerols: Synthesis byproducts may include TAGs with different fatty acid compositions, such as those containing stearic acid or linoleic acid.[3]
-
Di- and Monoacylglycerols: Incomplete synthesis can result in the presence of diacylglycerol and monoacylglycerol intermediates.[3]
-
Free Fatty Acids: Residual starting materials, such as free palmitoleic acid and oleic acid, can also be present.
Comparative Analysis of Purity Assessment Methods
A variety of analytical techniques can be employed to assess the purity of synthetic POO standards. The choice of method depends on the specific impurities being investigated, the required sensitivity, and the available instrumentation. Below is a comparison of the most common and effective techniques.
| Analytical Method | Principle | Primary Application for POO Purity | Advantages | Disadvantages | Typical Performance |
| HPLC with Charged Aerosol Detection (HPLC-CAD) | Universal detection based on aerosol charging of non-volatile analytes. | Quantification of the main POO peak and detection of non-volatile impurities like other TAGs, di- and monoacylglycerols. | Universal response for non-volatile compounds, high sensitivity (low ng), wide dynamic range.[4][5] | Does not provide structural information for impurity identification. | LOD typically in the low nanogram range on column.[4][6] |
| HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) | Universal detection based on light scattering from non-volatile analyte particles after mobile phase evaporation. | Similar to HPLC-CAD for quantifying the main peak and detecting non-volatile impurities. | Relatively inexpensive, compatible with gradient elution.[1][7] | Non-linear response, lower sensitivity and dynamic range compared to CAD and MS.[5] | LOD typically in the range of 50-100 ng on column.[5] |
| HPLC with Mass Spectrometry (HPLC-MS) | Separation by HPLC followed by mass-based detection, providing molecular weight and structural information. | Identification and quantification of positional isomers and other TAG impurities through fragmentation patterns.[8][9][10] | High specificity and sensitivity, provides structural elucidation of impurities.[3][8] | Higher cost and complexity of instrumentation and data analysis. | Can achieve very low detection limits and provide detailed structural information.[8] |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers and diastereomers using a chiral stationary phase. | Separation and quantification of the sn-1,2 and sn-2,3 positional isomers of POO. | The most effective method for resolving positional isomers.[11][12][13][14] | Requires specialized and expensive chiral columns, method development can be complex. | Baseline resolution of many TAG regioisomers is achievable.[14] |
| Regiospecific Analysis with Pancreatic Lipase | Enzymatic hydrolysis of fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol intact. | Determination of the fatty acid composition at the sn-2 position to confirm the correct structure of POO. | Provides direct evidence of the fatty acid at the sn-2 position. | Indirect method, requires subsequent analysis of the resulting monoacylglycerol and free fatty acids (e.g., by GC). | Accuracy depends on the purity and specificity of the lipase. |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | Provides detailed information about the chemical structure based on the magnetic properties of atomic nuclei. | Structural confirmation of the POO molecule and can be used for quantitative analysis of the fatty acid composition.[5][15][16] | Non-destructive, provides comprehensive structural information, can be quantitative.[5] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Provides detailed structural and quantitative information without the need for reference standards for each component.[5] |
Experimental Protocols
HPLC-CAD/ELSD Method for General Purity Assessment
This method is suitable for quantifying the main this compound peak and detecting less volatile impurities.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly used. A typical gradient could be:
-
Start with 70% acetonitrile / 30% isopropanol.
-
Linearly increase to 90% isopropanol over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector (CAD): Nebulizer temperature 35 °C, Evaporation temperature 50 °C, Power function 1.0.
-
Detector (ELSD): Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min.
-
Sample Preparation: Dissolve the POO standard in isopropanol or a mixture of chloroform (B151607) and methanol (B129727) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Chiral HPLC Method for Isomeric Purity
This advanced method is designed to separate the 1,2- and 1,3- positional isomers.
-
Column: Chiral stationary phase column, such as one based on cellulose-tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A mixture of hexane (B92381) and 2-propanol (e.g., 99:1 v/v) is often effective. Isocratic elution is typically used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or connection to a mass spectrometer.
-
Sample Preparation: Dissolve the POO standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 5-10 µL.
Regiospecific Analysis using Pancreatic Lipase
This enzymatic assay confirms the position of the fatty acids on the glycerol (B35011) backbone.
-
Reaction Mixture:
-
10 mg of the synthetic POO standard.
-
2 mL of 1 M Tris-HCl buffer (pH 8.0).
-
0.5 mL of 0.05% bile salts solution.
-
0.2 mL of 2.2% CaCl₂ solution.
-
4 mg of pancreatic lipase.
-
-
Incubation: Incubate the mixture at 40 °C with vigorous shaking for 2-5 minutes. The short incubation time is crucial to minimize acyl migration.
-
Reaction Termination: Stop the reaction by adding 1 mL of 6 M HCl.
-
Extraction: Extract the lipids with 3 x 2 mL of diethyl ether.
-
Separation of Products: Separate the resulting 2-monoacylglycerols and free fatty acids using thin-layer chromatography (TLC) on a boric acid-impregnated silica (B1680970) gel plate.
-
Analysis: Scrape the corresponding spots from the TLC plate and prepare fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography (GC) to determine the fatty acid composition of the 2-monoacylglycerol and the released free fatty acids.
Visualizing the Workflow and Signaling Context
To provide a clearer understanding of the experimental processes and the biological context of POO, the following diagrams have been generated.
Caption: Workflow for assessing the purity of synthetic POO standards.
Caption: Biosynthesis of TAGs and signaling roles of intermediates.
References
- 1. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 3. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utupub.fi [utupub.fi]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. aocs.org [aocs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. article.sapub.org [article.sapub.org]
A Comparative Guide to the Metabolic Fate of Triglyceride Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural configuration of triglycerides (TGs), particularly the positional distribution of fatty acids on the glycerol (B35011) backbone, plays a pivotal role in their metabolic fate. This guide provides an objective comparison of the digestion, absorption, and subsequent metabolic pathways of different TG isomers, supported by experimental data. Understanding these differences is crucial for the development of novel therapeutics and functional foods targeting lipid metabolism.
Key Differences in Metabolic Fate
Triglyceride isomers, including regioisomers (e.g., sn-1,2- vs. sn-1,3-diacylglycerols) and structured lipids with specific fatty acid positioning, exhibit distinct metabolic profiles. The primary determinant of this differential metabolism lies in the stereospecificity of lipases involved in digestion. Pancreatic lipase, the key enzyme in TG digestion, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving the fatty acid at the sn-2 position intact as a 2-monoacylglycerol (2-MAG). This fundamental difference in initial hydrolysis products dictates their subsequent absorption and metabolic pathways.
Fatty acids liberated from the sn-1 and sn-3 positions are absorbed as free fatty acids (FFAs), while those at the sn-2 position are absorbed as 2-MAG.[1][2] This is significant because 2-MAG is more efficiently absorbed and re-esterified back into triglycerides within the enterocytes via the monoacylglycerol pathway. In contrast, FFAs from the sn-1 and sn-3 positions, especially saturated fatty acids, can form insoluble calcium soaps in the intestinal lumen, leading to reduced absorption and increased fecal fat excretion.[2]
Quantitative Comparison of Metabolic Parameters
The following tables summarize quantitative data from various studies comparing the metabolic fate of different triglyceride isomers.
| Parameter | Triglyceride Isomer 1 | Triglyceride Isomer 2 | Key Findings | Reference |
| Postprandial Plasma Triglyceride (TG) Response (Incremental Area Under the Curve) | 1,3-Diacylglycerol (DG) Oil | Long-Chain Triglyceride (LCT) Oil | The postprandial TG incremental area under the curve for DG was 22% lower compared to the response after LCT oil. | [3] |
| Postprandial Chylomicron TG Response (Incremental Area Under the Curve) | 1,3-Diacylglycerol (DG) Oil | Long-Chain Triglyceride (LCT) Oil | The incremental area under the curve values for chylomicron TG were reduced by 28% in the DG condition versus LCT. | [3] |
| Postprandial Plasma TG and LDL-C Concentrations | 1-oleate-2-palmitate-3-linoleate glycerol (OPL) | 1,3-oleate-2-palmitate glycerol (OPO) | OPL was associated with higher postprandial plasma total TG and low-density lipoprotein cholesterol (LDL-C) concentrations compared to OPO in mice. | [4][5] |
| Postprandial Plasma Oleic Acid (OA) and Linoleic Acid (LA) Concentrations | 1,3-oleate-2-palmitate glycerol (OPO) | 1-oleate-2-palmitate-3-linoleate glycerol (OPL) | OPO significantly increased postprandial OA concentrations, while OPL significantly elevated LA levels compared to OPO in mice. | [4][5] |
| Fecal Excretion of Labeled Triglycerides | 2-LAURYL-1,3-DIPALMITIN (PLP) | 2-OCTANOYL-1,3-DISTEARIN (SOS) | Excretion of SOS was less than 10% at all levels of steatorrhea, and the slope of the regression line relating TG excretion to stool fat was four to five times smaller than that observed for PLP. | [6] |
| Conservation of Fatty Acid at sn-2 Position | Fatty acid at sn-2 position | Fatty acids at sn-1 and sn-3 positions | Approximately 72-90% of the fatty acid at the sn-2 position of ingested triglycerides is conserved during digestion and absorption. |
Experimental Protocols
In Vivo Assessment of Postprandial Lipemia
This protocol outlines a general procedure for comparing the postprandial metabolic response to different triglyceride isomers in human or animal models.
-
Subject Preparation: Subjects are fasted overnight (typically 10-12 hours) to ensure baseline metabolic conditions.
-
Test Meal Administration: A standardized test meal containing a specific amount (e.g., 30-50g) of the triglyceride isomer of interest is consumed. The fatty acid composition of the test oils should be matched as closely as possible, with the primary difference being the positional distribution of the fatty acids.
-
Blood Sampling: Blood samples are collected at baseline (0 hours) and at regular intervals post-ingestion (e.g., 1, 2, 3, 4, 6, and 8 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. Plasma triglycerides, cholesterol, and fatty acid profiles are analyzed using standard enzymatic assays and gas chromatography-mass spectrometry (GC-MS).
-
Chylomicron Isolation and Analysis: Chylomicrons can be isolated from plasma by ultracentrifugation. The triglyceride and fatty acid composition of the isolated chylomicrons are then analyzed to determine the direct products of intestinal absorption and re-esterification.
-
Data Analysis: The postprandial response is typically quantified by calculating the incremental area under the curve (iAUC) for plasma triglyceride and fatty acid concentrations over the time course of the study.
Fecal Fat Analysis for Absorption Studies
This protocol provides a general method for determining the coefficient of fat absorption for different triglyceride isomers.
-
Dietary Control: Subjects consume a controlled diet with a known amount of the test triglyceride isomer for a defined period (e.g., 3-5 days).
-
Fecal Collection: All feces are collected throughout the dietary control period.
-
Homogenization and Sampling: The collected feces are pooled, homogenized, and a representative sample is taken for analysis.
-
Lipid Extraction: Total lipids are extracted from the fecal sample using a solvent system such as chloroform:methanol.
-
Fatty Acid Analysis: The fatty acid composition of the extracted lipids is determined by GC-MS.
-
Calculation of Fat Absorption: The amount of each fatty acid ingested is calculated from the dietary records. The amount of each fatty acid excreted is determined from the fecal analysis. The coefficient of absorption for each fatty acid is calculated as: [(Total Intake - Total Excretion) / Total Intake] * 100%.
Visualizing Metabolic Pathways and Workflows
Diagram of Triglyceride Digestion and Absorption
Caption: Overview of triglyceride digestion and absorption in the small intestine.
Experimental Workflow for Comparing Triglyceride Isomer Metabolism
Caption: A generalized workflow for clinical studies comparing triglyceride isomer metabolism.
References
- 1. Quantitative studies of the metabolism of chylomicron triglycerides and cholesterol by liver and extrahepatic tissues of sheep and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 4. Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of triglyceride structure on fecal excretion of 13C-labeled triglycerides [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,2-Palmitolein-3-Olein: A Procedural Guide
For researchers and scientists in drug development, the responsible management of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step plan for the proper disposal of 1,2-Palmitolein-3-Olein, ensuring safety, and compliance with institutional protocols. While this compound is not classified as a hazardous substance, it necessitates a structured disposal process to maintain a safe laboratory environment.[1]
Core Safety and Handling Data
Proper handling is the first step in a safe disposal process. The following table summarizes key safety and handling information for this compound.
| Parameter | Guideline | Source(s) |
| Hazard Classification | Not a dangerous substance or mixture. | [1][2] |
| Primary Exposure Routes | Skin contact, eye contact, inhalation of mist. | [2][3] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and gloves. | [4] |
| Handling Precautions | Avoid spillage, inhalation, and contact with eyes and skin. Keep containers well-closed. | [1] |
| First Aid: Skin Contact | Wash thoroughly with soap and water. | [3] |
| First Aid: Eye Contact | Rinse eyes with plenty of water. | [3] |
| First Aid: Ingestion | May cause irritation in sensitive individuals. Drink water; consult a doctor if feeling unwell. | [2] |
| Fire Extinguishing Media | Use foam, CO2, or dry chemical. Avoid direct water streams which can spread the fire. | [2] |
Step-by-Step Disposal Protocol
Adherence to institutional and local regulations is critical. This protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Step 1: Waste Characterization and Segregation
The initial and most critical step is to determine the nature of the waste.
-
Assess Purity: Determine if the this compound waste is pure or has been mixed with other substances.
-
Identify Contaminants: If the waste is contaminated with any hazardous materials (e.g., halogenated solvents, heavy metals, or other toxic chemicals), the entire mixture must be treated and disposed of as hazardous waste.[5]
-
Segregate Waste Streams: Do not mix pure this compound waste with other chemical waste streams.[5][6] This prevents cross-contamination and ensures the waste is managed appropriately.
Step 2: Container Selection and Labeling
Proper containment is essential for safe storage and transport of chemical waste.
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with triglycerides, such as high-density polyethylene (B3416737) (HDPE) or glass.[5]
-
Ensure a Secure Lid: The container must have a tight-fitting, secure lid to prevent spills.
-
Label the Container Clearly: Affix a waste label to the container. The label should clearly state "Waste this compound (Non-Hazardous)" if pure. If contaminated, it must be labeled according to hazardous waste regulations, listing all constituents.
Step 3: Determine the Disposal Route
The disposal path depends on the waste characterization from Step 1 and your institution's specific policies.
-
Consult Institutional EHS Guidelines: This is a mandatory step. Your EHS office provides the definitive procedure for disposing of non-hazardous chemical waste.
-
Pure, Uncontaminated Waste: Typically, pure triglycerides are disposed of through the institutional chemical waste program as non-hazardous waste. Direct disposal into a sanitary sewer is generally not permitted for fats and oils and should be avoided unless explicitly allowed by your EHS office.[7]
-
Contaminated Waste: If the waste is deemed hazardous, it must be managed through your institution's hazardous waste disposal stream. This involves specific labeling, storage, and scheduled pickup by EHS personnel.
Step 4: Storage and Final Disposal
-
Store Waste Appropriately: Store the sealed and labeled waste container in a designated waste accumulation area. This area should be away from ignition sources and incompatible materials.[3]
-
Arrange for Collection: Contact your institution's EHS office to schedule a pickup for the waste container, following their specific procedures for both non-hazardous and hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. pct.ca [pct.ca]
- 3. wilmar-international.com [wilmar-international.com]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Logistical Information for Handling 1,2-Palmitolein-3-Olein
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1,2-Palmitolein-3-Olein. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring proper disposal.
Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, it is prudent to follow standard laboratory safety practices to minimize any potential risks. Ingestion of large amounts may cause nausea and vomiting.[1]
Personal Protective Equipment (PPE)
While the substance is not classified as hazardous, the following PPE is recommended to ensure best practices in a laboratory setting.
| Situation | Recommended PPE | Rationale |
| Routine Handling (at room temperature) | - Standard laboratory coat- Safety glasses- Nitrile gloves | Protects against minor splashes and contamination of personal clothing. Prevents direct eye contact. Avoids skin contact and maintains sample purity. |
| Potential for Splashing or Aerosolization | - Standard laboratory coat- Goggles or face shield- Nitrile gloves | Provides a higher level of eye and face protection from splashes. |
| Handling Heated Material | - Thermal-resistant laboratory coat- Goggles or face shield- Heat-resistant gloves | Protects against burns from hot materials and containers. Provides necessary eye and face protection. |
| Large Volume Transfers | - Chemical-resistant apron over a laboratory coat- Goggles or face shield- Nitrile gloves | Offers additional protection against significant spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[1]
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Assemble all necessary equipment and PPE.
2. Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Handle the substance in a well-ventilated area.
-
Avoid direct contact with skin and eyes.[1]
-
If heating the substance, do so slowly and monitor the temperature to avoid decomposition, which may produce harmful fumes like carbon monoxide and carbon dioxide.[1]
-
Use appropriate tools for transfers to minimize spills.
3. In Case of Exposure:
-
Skin Contact: Normal washing of the skin is generally sufficient.[1] If irritation occurs, seek medical attention.
-
Eye Contact: As a precaution, rinse the eye thoroughly with water.[1] If symptoms develop, consult a physician.
-
Inhalation (of fumes from heated product): Move the affected person to a warm place with fresh air.[1] If symptoms persist, seek medical advice.
-
Ingestion: Flush the nose, mouth, and throat with water.[1] In case of concern or persistent symptoms, call a doctor.[1]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.
-
Avoid contact with oxidizing agents.[1]
Disposal Plan
This compound is not classified as hazardous waste. However, disposal should be conducted in accordance with local, state, and federal regulations.
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Contain the spill and follow the procedure for small spills.
-
Unused Product: Dispose of in accordance with institutional guidelines for non-hazardous chemical waste. Do not pour down the drain unless permitted by local regulations.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in the appropriate laboratory waste stream.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
